4-Phenylbutyric acid-d2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2,2,3,3-tetradeuterio-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/i4D2,8D2 |
InChI Key |
OBKXEAXTFZPCHS-ZDAGDFTFSA-N |
Isomeric SMILES |
[2H]C([2H])(CC1=CC=CC=C1)C([2H])([2H])C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Phenylbutyric acid-d2: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of 4-Phenylbutyric acid-d2 (4-PBA-d2). This deuterated analog of 4-Phenylbutyric acid (4-PBA) is an invaluable tool in research, particularly in pharmacokinetic studies and as an internal standard for quantitative mass spectrometry-based assays.
Core Chemical Properties and Structure
This compound is a stable, isotopically labeled form of 4-PBA, a compound known for its activity as a histone deacetylase (HDAC) inhibitor and a chemical chaperone that alleviates endoplasmic reticulum (ER) stress.[1][2][3] The incorporation of deuterium atoms results in a higher molecular weight compared to the unlabeled compound, allowing for its differentiation in mass spectrometry analysis without significantly altering its chemical reactivity.
Structure:
Simplified 2D structure of this compound, highlighting the deuterium-labeled positions.
Quantitative Data Summary
The following tables summarize the key chemical and physical properties of this compound and its non-deuterated counterpart for easy comparison.
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₀D₂O₂ | [1] |
| Molecular Weight | 166.22 g/mol | [1] |
| CAS Number | 461391-24-2 | [1] |
| Appearance | Solid | [1] |
Table 2: Physicochemical Properties of 4-Phenylbutyric acid (Non-deuterated)
| Property | Value | Source(s) |
| Molecular Weight | 164.20 g/mol | [4] |
| Melting Point | 49-51 °C | [4] |
| Boiling Point | 165 °C at 10 mmHg | [4] |
| Solubility in Water | 5.3 g/L at 40 °C | [5] |
| Appearance | White to off-white crystalline powder | [4] |
Mechanism of Action: A Dual Role in Cellular Homeostasis
4-Phenylbutyric acid exerts its biological effects through two primary mechanisms:
-
Histone Deacetylase (HDAC) Inhibition: 4-PBA acts as a non-selective HDAC inhibitor.[6] By inhibiting HDACs, it promotes the acetylation of histone proteins, leading to a more open chromatin structure. This alteration in chromatin accessibility facilitates the transcription of various genes involved in cell cycle regulation, differentiation, and apoptosis.[7]
-
Chemical Chaperone and ER Stress Reduction: 4-PBA functions as a chemical chaperone, aiding in the proper folding of proteins and preventing the aggregation of misfolded proteins within the endoplasmic reticulum.[2] This action alleviates ER stress and inhibits the subsequent unfolded protein response (UPR), a signaling cascade that can otherwise lead to apoptosis.[8][9]
Experimental Protocols: Quantification of 4-Phenylbutyric Acid using 4-PBA-d2 as an Internal Standard
The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry for its ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response.[10] The following is a detailed methodology for the quantification of 4-PBA in a biological matrix, such as cell culture media, using 4-PBA-d2 as an internal standard, adapted from established LC-HRMS protocols.[11][12]
I. Materials and Reagents
-
4-Phenylbutyric acid (analyte)
-
This compound (internal standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., cell culture medium, plasma)
II. Sample Preparation: Protein Precipitation
-
Spiking the Internal Standard: To 100 µL of the biological sample, add a known concentration of 4-PBA-d2 in a small volume of solvent (e.g., 10 µL of a 1 µg/mL solution in methanol).
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile (300 µL) to the sample to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
III. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-PBA: Precursor ion (m/z) 163.1 → Product ion (m/z) 119.1
-
4-PBA-d2: Precursor ion (m/z) 165.1 → Product ion (m/z) 121.1
-
IV. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of 4-PBA and a fixed concentration of 4-PBA-d2 in the same biological matrix.
-
Peak Area Ratio: Determine the peak area ratio of the analyte (4-PBA) to the internal standard (4-PBA-d2) for each standard and unknown sample.
-
Quantification: Plot the peak area ratio against the concentration of the calibration standards to generate a linear regression curve. Use the equation of the line to calculate the concentration of 4-PBA in the unknown samples.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by 4-Phenylbutyric acid.
Caption: HDAC Inhibition Pathway of 4-Phenylbutyric acid.
Caption: ER Stress Alleviation by 4-Phenylbutyric acid.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the quantification of 4-PBA in a biological sample using 4-PBA-d2 as an internal standard.
Caption: Workflow for 4-PBA Quantification using an Internal Standard.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 8. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Purification of 4-Phenylbutyric Acid-d2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 4-Phenylbutyric acid-d2 (4-PBA-d2). This deuterated analog of 4-Phenylbutyric acid, a known histone deacetylase (HDAC) inhibitor and chemical chaperone that mitigates endoplasmic reticulum (ER) stress, is a valuable tool in pharmacokinetic studies, metabolic research, and as an internal standard for quantitative analysis.[1] This guide details a feasible synthetic protocol, purification methods, and relevant biological pathways.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the non-deuterated 4-Phenylbutyric acid via a Friedel-Crafts acylation reaction. The second, crucial step introduces the deuterium labels at the alpha-position to the carboxylic acid through a base-catalyzed hydrogen-deuterium exchange.
Step 1: Synthesis of 4-Phenylbutyric Acid
The standard synthesis of 4-Phenylbutyric acid involves the reaction of benzene with γ-butyrolactone in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Reaction Scheme:
Step 2: Deuteration of 4-Phenylbutyric Acid
The deuteration of 4-Phenylbutyric acid at the alpha-position (the carbon atom adjacent to the carboxyl group) is achieved via a base-catalyzed enolization followed by quenching with a deuterium source, typically deuterium oxide (D₂O). This process is repeated to ensure a high level of deuterium incorporation.
Reaction Scheme:
Experimental Protocols
Synthesis of 4-Phenylbutyric Acid
Materials:
-
Benzene
-
γ-Butyrolactone
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride to benzene.
-
Stir the mixture and add γ-butyrolactone dropwise from the dropping funnel.
-
After the addition is complete, heat the reaction mixture and reflux for a specified time to drive the reaction to completion.
-
Cool the reaction mixture in an ice bath and slowly quench by the addition of crushed ice, followed by concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude 4-Phenylbutyric acid.
Synthesis of this compound
Materials:
-
4-Phenylbutyric acid
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Sodium deuteroxide (NaOD) in D₂O (40 wt. %)
-
Hydrochloric acid in D₂O (DCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-Phenylbutyric acid in a solution of sodium deuteroxide in deuterium oxide.
-
Heat the mixture to reflux for an extended period to facilitate the hydrogen-deuterium exchange at the alpha-positions. The basic conditions promote the formation of an enolate, which is then protonated (deuterated) by D₂O.
-
Cool the reaction mixture and acidify with a solution of DCl in D₂O to a pH of approximately 1-2.
-
Extract the product with diethyl ether.
-
Combine the organic extracts, wash with a small amount of D₂O, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude this compound. To achieve higher deuteration levels, this procedure can be repeated.
Purification of this compound
Methods:
-
Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol.
-
Column Chromatography: For higher purity, silica gel column chromatography can be employed using a solvent system like ethyl acetate/hexanes.
-
Vacuum Distillation: Distillation under reduced pressure is another effective method for purifying the final product.
Data Presentation
Reaction Parameters and Yields
| Parameter | 4-Phenylbutyric Acid Synthesis | This compound Synthesis |
| Key Reagents | Benzene, γ-Butyrolactone, AlCl₃ | 4-Phenylbutyric acid, NaOD, D₂O |
| Reaction Time | 2-4 hours | 12-24 hours |
| Reaction Temp. | Reflux | Reflux |
| Typical Yield | 70-85% | >90% (for the deuteration step) |
| Purity (crude) | ~90% | ~95% |
| Purity (purified) | >98% | >99% |
Characterization Data
| Analysis | 4-Phenylbutyric Acid (Expected) | This compound (Expected) |
| Molecular Weight | 164.20 g/mol | 166.21 g/mol |
| ¹H NMR (CDCl₃) | δ 7.32-7.17 (m, 5H, Ar-H), 2.66 (t, 2H), 2.35 (t, 2H), 1.96 (p, 2H), 11.5 (br s, 1H, COOH) | δ 7.32-7.17 (m, 5H, Ar-H), 2.66 (t, 2H), 1.96 (p, 2H), 11.5 (br s, 1H, COOH). The triplet at δ 2.35 will be absent or significantly reduced. |
| ¹³C NMR (CDCl₃) | δ 179.5, 141.2, 128.4, 128.3, 126.0, 34.8, 33.5, 26.4 | δ 179.5, 141.2, 128.4, 128.3, 126.0, 34.8, 33.2 (triplet due to C-D coupling), 26.4 |
| Mass Spec (EI) | m/z 164 [M]⁺, 104, 91 | m/z 166 [M]⁺, 104, 91 |
Experimental Workflows and Biological Pathways
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Signaling Pathway: ER Stress Inhibition by 4-PBA
4-Phenylbutyric acid acts as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress. One of the key pathways it modulates is the PERK (PKR-like ER kinase) branch of the Unfolded Protein Response (UPR).
Caption: 4-PBA mitigates ER stress via the PERK signaling pathway.
Signaling Pathway: HDAC Inhibition by 4-PBA
4-Phenylbutyric acid also functions as a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, 4-PBA promotes histone acetylation, leading to a more open chromatin structure and altered gene expression.[2][3][4][5]
Caption: 4-PBA acts as an HDAC inhibitor, promoting histone acetylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 3. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Isotope Effect of 4-Phenylbutyric Acid-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Phenylbutyric acid (4-PBA) is a compound with established clinical use and diverse mechanisms of action, including histone deacetylase (HDAC) inhibition and attenuation of endoplasmic reticulum (ER) stress. The strategic replacement of hydrogen atoms with deuterium to create 4-Phenylbutyric acid-d2 (4-PBA-d2) presents a compelling avenue for enhancing its therapeutic properties. This technical guide provides an in-depth analysis of the isotope effect of 4-PBA-d2, consolidating available data, outlining experimental methodologies, and visualizing key cellular pathways. The primary advantage of deuteration lies in the kinetic isotope effect (KIE), which can lead to a slower rate of metabolic breakdown, potentially resulting in improved pharmacokinetic profiles, increased drug exposure, and enhanced efficacy.
Introduction: The Rationale for Deuterating 4-Phenylbutyric Acid
4-Phenylbutyric acid is a versatile molecule that functions as an ammonia scavenger, a chemical chaperone that alleviates ER stress, and an inhibitor of histone deacetylases.[1][2] Its therapeutic potential is being explored in a wide range of conditions, from urea cycle disorders to neurodegenerative diseases and cancer.[3]
The "isotope effect" refers to the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes.[4] Deuterium (²H or D), a stable isotope of hydrogen, forms a stronger covalent bond with carbon than protium (¹H). This increased bond strength can slow down metabolic processes that involve the cleavage of a carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, it is hypothesized that the resulting compound, 4-PBA-d2, will exhibit a longer half-life and improved pharmacokinetic properties.[4]
Synthesis and Characterization
While specific synthesis protocols for this compound are not widely published, a common method for preparing 4-Phenylbutyric acid involves the reaction of benzene with butyrolactone in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by neutralization with a base.[5]
Hypothesized Synthesis of this compound:
A plausible route for the synthesis of this compound would involve the use of a deuterated starting material, such as butyrolactone-d2, in a similar reaction scheme. The final product would be purified and its identity and isotopic enrichment confirmed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Quantitative Data: Pharmacokinetic and Pharmacodynamic Comparisons
Direct, publicly available quantitative pharmacokinetic data comparing 4-PBA and 4-PBA-d2 is limited. However, a study on a related deuterated analog, 2,2,3,3-tetradeuterated phenylbutyrate (D4PB), provides valuable insights into the potential effects of deuteration.
| Parameter | 4-Phenylbutyric Acid (4-PBA) | 2,2,3,3-tetradeuterated Phenylbutyrate (D4PB) | Reference |
| Cell Proliferation Inhibition (HT-29 Cells) | Standard Activity | Significantly greater inhibition compared to 4-PBA | [6] |
| Apoptosis Induction (HT-29 Cells) | Standard Activity | Significantly increased induction compared to 4-PBA | [6] |
| Effect on Cell Cycle (HT-29 Cells) | G2/M cell cycle block | Slowing of S phase transit | [6] |
| HDAC Inhibition | Active | No significant difference in inhibitory effect noted in the study | [6] |
Experimental Protocols
The following are representative experimental protocols for the evaluation of 4-PBA and its deuterated analogs. These can be adapted for specific research questions.
In Vitro Cell Culture Treatment
Objective: To assess the effect of 4-PBA or 4-PBA-d2 on cell viability, proliferation, and downstream signaling pathways.
Materials:
-
Cell line of interest (e.g., HT-29 colon cancer cells, neuronal cell lines)
-
Complete cell culture medium
-
4-Phenylbutyric acid (4-PBA) and this compound (4-PBA-d2)
-
96-well plates for viability assays
-
6-well plates for protein and RNA extraction
-
Reagents for MTT or similar cell viability assay
-
Reagents for protein extraction (e.g., RIPA buffer) and RNA extraction (e.g., TRIzol)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 96-well or 6-well plates and allow them to adhere overnight.
-
Treatment: Prepare stock solutions of 4-PBA and 4-PBA-d2 in a suitable solvent (e.g., sterile water or DMSO). Dilute the compounds to the desired final concentrations in cell culture medium.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the test compounds. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (96-well plate): Following incubation, add MTT reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance to determine cell viability.[7]
-
Protein/RNA Extraction (6-well plate): After treatment, wash the cells with PBS and then lyse them using the appropriate buffer for either protein or RNA extraction.
-
Downstream Analysis: Analyze protein expression by Western blotting for markers of ER stress (e.g., GRP78, CHOP) or histone acetylation (e.g., acetylated histone H3). Analyze gene expression by RT-qPCR.[8]
In Vivo Animal Studies
Objective: To evaluate the pharmacokinetic profile and in vivo efficacy of 4-PBA or 4-PBA-d2.
Materials:
-
Animal model (e.g., mice or rats)
-
4-Phenylbutyric acid (4-PBA) and this compound (4-PBA-d2)
-
Vehicle for administration (e.g., saline, corn oil)
-
Equipment for oral gavage or intraperitoneal injection
-
Blood collection supplies
-
Tissue collection supplies
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Dosing: Prepare the dosing solutions of 4-PBA and 4-PBA-d2 in the chosen vehicle. Administer the compounds to the animals via the desired route (e.g., oral gavage).
-
Pharmacokinetic Study:
-
Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Process the blood to obtain plasma.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the parent drug and its metabolites.
-
Calculate pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
-
Efficacy Study:
-
In a disease model, administer the compounds daily or as per the study design.
-
Monitor relevant efficacy endpoints (e.g., tumor size, behavioral tests, biochemical markers).
-
At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., histology, Western blotting).
-
Signaling Pathways and Mechanisms of Action
4-Phenylbutyric acid exerts its effects through multiple cellular pathways. The following diagrams, generated using the DOT language, illustrate two of its primary mechanisms of action.
Histone Deacetylase (HDAC) Inhibition
Caption: HDAC Inhibition by 4-PBA-d2
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
Caption: ER Stress and UPR Modulation by 4-PBA-d2
Conclusion and Future Directions
The deuteration of 4-Phenylbutyric acid to 4-PBA-d2 represents a promising strategy to enhance its therapeutic potential by leveraging the kinetic isotope effect. While direct comparative data is still emerging, the available evidence from related deuterated analogs suggests that 4-PBA-d2 is likely to exhibit an improved pharmacokinetic profile, leading to increased efficacy. Further research is warranted to fully characterize the pharmacokinetics and pharmacodynamics of 4-PBA-d2 and to explore its therapeutic utility in various disease models. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to design and execute studies aimed at elucidating the full potential of this novel therapeutic agent.
References
- 1. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacoproteomics of 4-phenylbutyrate-treated IB3-1 cystic fibrosis bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4‐Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 4-Phenylbutyric Acid-d2 in Elucidating Endoplasmic Reticulum Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic reticulum (ER) stress is a state of cellular imbalance caused by the accumulation of unfolded or misfolded proteins in the ER lumen. This condition activates a complex signaling network known as the Unfolded Protein Response (UPR), which aims to restore proteostasis.[1] However, prolonged or overwhelming ER stress can lead to apoptosis, inflammation, and the pathogenesis of numerous diseases, including neurodegenerative disorders, metabolic diseases, and cancer.[2] 4-Phenylbutyric acid (4-PBA) has emerged as a significant tool in the study of ER stress. It is a low molecular weight fatty acid that functions as a chemical chaperone, aiding in protein folding and reducing the load of misfolded proteins.[1][2][3][4] This guide provides a comprehensive overview of the application of 4-PBA in ER stress research, with a specific focus on the utility of its deuterated analogue, 4-Phenylbutyric acid-d2 (4-PBA-d2), as an essential analytical tool.
Mechanism of Action of 4-PBA in ER Stress
4-PBA is widely recognized as an inhibitor of ER stress.[2] Its primary mechanism of action is attributed to its function as a chemical chaperone.[3][4] The hydrophobic phenyl group of 4-PBA can interact with the exposed hydrophobic regions of unfolded or misfolded proteins, preventing their aggregation and facilitating their correct conformation.[2][3][4] By alleviating the burden of misfolded proteins, 4-PBA helps to restore ER homeostasis and attenuate the activation of the UPR.[1]
Beyond its chaperone activity, 4-PBA has also been reported to act as a histone deacetylase (HDAC) inhibitor.[5] This activity can influence gene expression, including genes involved in cellular stress responses and apoptosis. However, studies have shown that at lower concentrations, 4-PBA can selectively inhibit ER stress without significantly affecting histone acetylation, allowing for a more targeted investigation of the UPR.[6]
Key Signaling Pathways Modulated by 4-PBA
The UPR is mediated by three main ER transmembrane sensors: Inositol-requiring enzyme 1 (IRE1), Protein Kinase RNA-like ER Kinase (PERK), and Activating Transcription Factor 6 (ATF6). 4-PBA has been shown to modulate all three branches of the UPR.
-
The PERK Pathway: Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a general attenuation of protein synthesis while selectively promoting the translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor CHOP. Studies have demonstrated that 4-PBA treatment can significantly decrease the phosphorylation of PERK and eIF2α, and reduce the expression of ATF4 and CHOP in response to ER stress inducers.[7]
-
The IRE1 Pathway: Activated IRE1 possesses both kinase and RNase activity. Its RNase activity mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. 4-PBA has been shown to inhibit the splicing of XBP1, thereby dampening this arm of the UPR.[8][9]
-
The ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its N-terminal cytosolic domain (ATF6f). ATF6f then moves to the nucleus to activate the transcription of ER chaperones, such as GRP78 (glucose-regulated protein 78, also known as BiP) and GRP94. Treatment with 4-PBA has been observed to reduce the expression of these key chaperones, indicating a modulation of the ATF6 pathway.[7][10]
By intervening in these pathways, 4-PBA not only helps in studying the fundamental mechanisms of ER stress but also in evaluating potential therapeutic strategies aimed at mitigating its detrimental effects.
The Role of this compound in ER Stress Research
While 4-PBA is used to directly modulate ER stress, its deuterated form, this compound (4-PBA-d2), serves a critical, albeit different, role in research. 4-PBA-d2 is a stable isotope-labeled version of 4-PBA.
The primary application of 4-PBA-d2 is as an internal standard in quantitative mass spectrometry-based bioanalytical methods.[2] When researchers need to accurately measure the concentration of 4-PBA in biological samples (e.g., plasma, cell lysates, tissue homogenates), a known amount of 4-PBA-d2 is added to the sample at an early stage of preparation.
Because 4-PBA-d2 is chemically identical to 4-PBA, it behaves similarly during sample extraction, purification, and ionization in the mass spectrometer. However, due to the presence of deuterium atoms, it has a slightly higher mass. This mass difference allows the mass spectrometer to distinguish between the analyte (4-PBA) and the internal standard (4-PBA-d2). By comparing the signal intensity of 4-PBA to that of the known concentration of 4-PBA-d2, researchers can accurately quantify the amount of 4-PBA in the original sample, correcting for any sample loss during processing.
This accurate quantification is crucial for:
-
Pharmacokinetic (PK) studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of 4-PBA.
-
Pharmacodynamic (PD) studies: Correlating the concentration of 4-PBA with its biological effects on ER stress markers.
-
In vitro experiments: Measuring the cellular uptake and stability of 4-PBA in cell culture models.
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are representative protocols for in vitro and in vivo studies of ER stress using 4-PBA.
In Vitro Model: Induction and Inhibition of ER Stress in Cell Culture
Objective: To induce ER stress in a cultured cell line and assess the protective effects of 4-PBA.
Materials:
-
Cell line of interest (e.g., human alveolar epithelial A549 cells, mouse lung epithelial MLE-12 cells).
-
Complete cell culture medium.
-
ER stress inducer (e.g., Thapsigargin, Tunicamycin).
-
4-Phenylbutyric acid (4-PBA).
-
Phosphate-buffered saline (PBS).
-
Reagents for Western blotting or RT-qPCR.
Protocol:
-
Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere overnight.
-
Pre-treatment with 4-PBA: Treat the cells with varying concentrations of 4-PBA (e.g., 1, 5, 10 mM) for a specified pre-incubation period (e.g., 1-2 hours). Include a vehicle control group.
-
Induction of ER Stress: Add the ER stress inducer (e.g., 1 µM Thapsigargin) to the wells (except for the negative control group) and incubate for the desired duration (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Analysis:
-
Western Blotting: Analyze the expression and phosphorylation of key ER stress markers such as GRP78, p-PERK, p-eIF2α, ATF4, and CHOP.
-
RT-qPCR: Analyze the mRNA levels of UPR target genes, such as XBP1s, GRP78, and CHOP.
-
In Vivo Model: Alleviation of ER Stress in a Mouse Model
Objective: To evaluate the efficacy of 4-PBA in reducing ER stress and tissue injury in a mouse model.
Materials:
-
Animal model (e.g., C57BL/6J mice).
-
Disease induction model (e.g., transverse aortic constriction for cardiac hypertrophy, heat stress, hyperoxia-induced lung injury).[2][6][7]
-
4-Phenylbutyric acid (4-PBA) solution for injection.
-
Saline (vehicle control).
-
Anesthesia.
-
Surgical and necropsy tools.
-
Reagents for tissue processing, histology, and molecular analysis.
Protocol:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week.
-
Grouping: Randomly divide the animals into experimental groups (e.g., Sham, Disease Model + Vehicle, Disease Model + 4-PBA).
-
4-PBA Administration: Administer 4-PBA via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and frequency (e.g., 20-120 mg/kg/day).[6][7] The sham and vehicle groups should receive an equivalent volume of saline.
-
Disease Induction: Induce the disease or injury according to the established model.
-
Monitoring: Monitor the animals for health status and relevant physiological parameters throughout the experiment.
-
Sample Collection: At the end of the study, euthanize the animals and collect tissues of interest (e.g., heart, lung, intestine).[2][6][7]
-
Analysis:
-
Histology: Perform histological staining (e.g., H&E, Masson's trichrome) to assess tissue morphology and injury.
-
Immunohistochemistry/Immunofluorescence: Stain tissue sections for ER stress markers.
-
Western Blotting/RT-qPCR: Prepare tissue homogenates to analyze the expression of ER stress and apoptosis-related proteins and genes.
-
Quantitative Data Presentation
The following tables summarize typical concentrations and outcomes observed in studies utilizing 4-PBA to mitigate ER stress.
Table 1: In Vitro Studies with 4-PBA
| Cell Line | ER Stress Inducer | 4-PBA Concentration | Observed Effects | Reference |
| DYT1 Fibroblast | Thapsigargin (1 µM) | 10 mM | Decreased sliced XBP1 (sXBP1) levels | [9] |
| C28/I2 Chondrocytes | Thapsigargin (10 µM) | 10-50 mM | Dose-dependent reduction in BiP, IRE1, and XBP1s | [11] |
| Human Gingival Fibroblasts | Thapsigargin | Not specified | Alleviated ER stress by regulating GRP78, GRP94, CHOP, p-eIF2α, p-JNK, IRE1α, PERK, and sXBP-1 | [12] |
| A375 Melanoma Cells | Thapsigargin (1-10 µg/mL) | 5 µM | Enhanced sensitivity to TG-induced cell death by inhibiting chronic ER stress | [10] |
Table 2: In Vivo Studies with 4-PBA
| Animal Model | Condition | 4-PBA Dosage | Route | Key Findings | Reference |
| C57BL/6J Mice | Hyperoxia-Induced Acute Lung Injury | Not specified | Not specified | Reduced ER stress markers (GRP78, p-PERK, p-IRE1, ATF-6, CHOP, ATF-4, p-eIF2α), NF-κB activation, and apoptosis | [2] |
| BALB/c Mice | Heatstroke | 120 mg/kg | Intraperitoneal | Attenuated intestinal injury and apoptosis; decreased GRP78, PERK, p-eIF2α, ATF4, and CHOP | [7] |
| C57BL/6 Mice | Transverse Aortic Constriction | 20 mg/kg/day | Intraperitoneal | Prevented cardiac hypertrophy and fibrosis by inhibiting ER stress (decreased GRP78, CHOP, p-PERK) | [6] |
| Sandhoff Disease Mouse Model | GM2 Gangliosidosis | Not specified | Not specified | Improved motor function, increased lifespan, and reduced apoptosis in spinal cord neurons | [13] |
Conclusion
4-Phenylbutyric acid is a versatile and valuable tool for researchers studying the complex mechanisms of endoplasmic reticulum stress. Its ability to act as a chemical chaperone and modulate the three core pathways of the Unfolded Protein Response allows for in-depth investigation into the role of ER stress in health and disease. The deuterated analogue, 4-PBA-d2, is an indispensable partner in this research, enabling the accurate quantification of 4-PBA in biological systems through mass spectrometry. This technical guide provides a foundational understanding and practical protocols for utilizing both 4-PBA and 4-PBA-d2 to advance our knowledge of ER stress and develop novel therapeutic strategies for a wide range of associated pathologies.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 4. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer [mdpi.com]
- 5. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Phenylbutyric Acid-d11 | LGC Standards [lgcstandards.com]
- 7. 4-Phenylbutyric acid synthesis - chemicalbook [chemicalbook.com]
- 8. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 10. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientificlabs.com [scientificlabs.com]
- 12. The effects of 4-Phenylbutyric acid on ER stress during mouse tooth development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Phenylbutyric acid mitigates ER stress-induced neurodegeneration in the spinal cords of a GM2 gangliosidosis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of 4-PBA-d2 in Histone Deacetylase (HDAC) Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary investigation into the potential of 4-PBA-d2, a deuterated form of 4-phenylbutyric acid, as a histone deacetylase (HDAC) inhibitor. 4-PBA is a known inhibitor of HDACs, enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2][3] The deuteration of small molecules is a strategic approach in drug development aimed at improving pharmacokinetic and pharmacodynamic properties.[4][5][6] This guide summarizes the available data on the parent compound, 4-PBA, outlines detailed experimental protocols for evaluating the HDAC inhibitory activity of 4-PBA-d2, and presents conceptual diagrams to illustrate the underlying scientific principles.
Rationale for Deuteration
Deuterium, a stable isotope of hydrogen, possesses a greater mass.[7] The substitution of hydrogen with deuterium at specific positions within a drug molecule can lead to a stronger chemical bond (C-D versus C-H).[7] This increased bond strength can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes.[7] The potential benefits of deuteration in drug development include:
-
Enhanced Metabolic Stability: A reduced rate of metabolism can lead to a longer drug half-life.[4][6][8]
-
Improved Pharmacokinetic Profile: This may result in lower dosing frequency and improved patient compliance.[4][6]
-
Increased Therapeutic Efficacy: A longer residence time of the active compound at its target could enhance its biological effects.
-
Reduced Formation of Toxic Metabolites: Slower metabolism can decrease the production of potentially harmful byproducts.[7]
Core Concepts and Signaling Pathways
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[9]
HDAC inhibitors, such as 4-phenylbutyric acid (4-PBA), block the activity of these enzymes.[2][3] This inhibition results in the accumulation of acetylated histones, leading to a more relaxed chromatin structure and the activation of gene transcription.[9][10] The therapeutic potential of HDAC inhibitors is being explored in various diseases, including cancer and neurological disorders.
Quantitative Data on 4-PBA HDAC Inhibition
While specific quantitative data for 4-PBA-d2 is not yet publicly available, the following table summarizes the reported IC50 values for the non-deuterated parent compound, 4-PBA. This data serves as a crucial baseline for future comparative studies with 4-PBA-d2.
| Compound | Target/Cell Line | IC50 Value | Reference |
| 4-Phenylbutyrate (PBA) | HDACs in LN-229 glioblastoma cells | 1.21 mM | [4] |
| 4-Phenylbutyrate (PBA) | HDACs in LN-18 glioblastoma cells | 1.92 mM | [4] |
| 4-Phenylbutyrate (PBA) | Growth of NSCLC Cell Lines | 2 mM | [5] |
It is important to note that one study on a deuterated analogue of phenylbutyrate, 2,2,3,3-tetradeuterated PB (D4PB), found that while it was more potent in inducing apoptosis and inhibiting cell proliferation in HT-29 colon cancer cells, this increased potency was not attributed to a greater inhibitory effect on histone deacetylase activity. This suggests that the biological effects of deuteration may not be solely dependent on altering the direct enzyme inhibition.
Experimental Protocols
To ascertain the HDAC inhibitory potential of 4-PBA-d2, a robust experimental plan is essential. The following protocols are proposed based on established methodologies for assessing HDAC inhibition.
In Vitro HDAC Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of purified HDACs in the presence of the test compound.
Materials:
-
Purified recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer
-
Developer solution (e.g., Trypsin with Trichostatin A)
-
4-PBA-d2 (test compound)
-
4-PBA (positive control)
-
Trichostatin A (TSA) or Vorinostat (SAHA) (potent HDAC inhibitor control)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of 4-PBA-d2 and 4-PBA in a suitable solvent (e.g., DMSO). Create a serial dilution of the compounds to be tested.
-
Reaction Setup: In a 96-well plate, add the HDAC Assay Buffer, the fluorogenic HDAC substrate, and the diluted test compounds or controls.
-
Enzyme Addition: Initiate the reaction by adding the purified HDAC enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Development: Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce HDAC activity by 50%.
Cellular HDAC Inhibition Assay (Western Blot)
This assay determines the effect of the test compound on histone acetylation levels within cultured cells.
Materials:
-
Human cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
4-PBA-d2 (test compound)
-
4-PBA (positive control)
-
Lysis buffer
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of 4-PBA-d2 or 4-PBA for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against acetylated histones and total histones (as a loading control). Subsequently, probe with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative increase in histone acetylation induced by the test compounds.
Logical Relationship of the Investigation
The preliminary investigation of 4-PBA-d2 in HDAC inhibition follows a logical progression from the foundational knowledge of its parent compound to the empirical testing of the deuterated analogue.
Conclusion
The investigation into 4-PBA-d2 as an HDAC inhibitor is a promising area of research. While direct evidence of its inhibitory activity is currently lacking, the known properties of its parent compound, 4-PBA, and the established benefits of deuteration in drug development provide a strong rationale for its evaluation. The experimental protocols detailed in this guide offer a clear path forward for researchers to quantitatively assess the potential of 4-PBA-d2 and to determine if this strategic isotopic modification translates into a more effective therapeutic agent. Future studies should focus on generating robust quantitative data, exploring its isoform selectivity, and evaluating its pharmacokinetic profile in preclinical models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative structure-activity relationship analysis and virtual screening studies for identifying HDAC2 inhibitors from known HDAC bioactive chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
The Metabolic Journey of 4-Phenylbutyric Acid-d2 In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the metabolic fate and pathways of 4-Phenylbutyric acid-d2 (4-PBA-d2), a deuterated analog of the histone deacetylase inhibitor and chemical chaperone, 4-phenylbutyric acid (4-PBA). By delving into its absorption, distribution, metabolism, and excretion (ADME) profile, this document provides a comprehensive resource for researchers in drug development and metabolic studies. The strategic placement of deuterium atoms is a key strategy to modulate the pharmacokinetic properties of a drug, primarily by influencing its metabolic rate through the kinetic isotope effect.
Introduction to 4-Phenylbutyric Acid and the Rationale for Deuteration
4-Phenylbutyric acid is a compound of significant interest due to its therapeutic potential in a variety of diseases, including urea cycle disorders, cancer, and neurodegenerative conditions.[1] Its primary mechanism of action involves the inhibition of histone deacetylases (HDACs) and the alleviation of endoplasmic reticulum (ER) stress.[2] 4-PBA is known to be rapidly metabolized in vivo, primarily through beta-oxidation, to its active metabolite, phenylacetate (PAA).[3] PAA is then conjugated with glutamine to form phenylacetylglutamine (PAGN), which is subsequently excreted in the urine.[3]
The deuteration of pharmaceuticals, such as the synthesis of 4-PBA-d2, is a strategy employed to alter a drug's metabolic profile. The substitution of hydrogen with its heavier, stable isotope deuterium can slow down the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. This can potentially lead to a longer half-life, increased systemic exposure, and a more favorable pharmacokinetic profile for the parent drug.
Metabolic Pathways of this compound
The primary metabolic pathway of 4-PBA involves mitochondrial beta-oxidation.[4] Based on this well-established pathway for the non-deuterated compound, the metabolic fate of 4-PBA-d2 is predicted to follow a similar route, with potential alterations in the rate of these transformations due to the presence of deuterium.
Beta-Oxidation Cascade
The initial and rate-limiting step in the metabolism of 4-PBA is its conversion to phenylacetate (PAA) via a series of enzymatic reactions within the mitochondria, analogous to the beta-oxidation of fatty acids.[4]
The key enzymes involved in this process are:
-
Medium-chain acyl-CoA dehydrogenase (MCAD): Catalyzes the initial dehydrogenation.[4]
-
Enoyl-CoA hydratases (short-chain, long-chain, and 3-methylglutaconyl-CoA hydratase): Mediate the subsequent hydration step.[4]
-
3-hydroxyacyl-CoA dehydrogenases (short-chain and long-chain): Involved in the second dehydrogenation.[4]
-
Long-chain 3-ketoacyl-CoA thiolase: Completes the cycle with thiolytic cleavage to yield phenylacetyl-CoA.[4]
The deuteration at the 2-position of 4-PBA is adjacent to the carboxylic acid group. While the initial enzymatic attack in beta-oxidation occurs at the beta-carbon (position 3), the presence of deuterium at the alpha-position (position 2) could potentially influence the overall reaction kinetics.
Conjugation and Excretion
Following its formation, phenylacetyl-CoA is rapidly conjugated with glutamine to form phenylacetylglutamine (PAGN).[3] This conjugation reaction serves as a detoxification pathway and facilitates the elimination of the metabolite. The primary route of excretion for PAGN is via the kidneys into the urine.[5]
Quantitative Pharmacokinetic Data
While specific quantitative data for 4-PBA-d2 is not extensively available in the public domain, studies on the non-deuterated 4-PBA provide a valuable baseline for understanding its pharmacokinetic profile. The following tables summarize key pharmacokinetic parameters of 4-PBA and its primary metabolite, phenylacetate (PAA), in mice following intraperitoneal administration. It is anticipated that 4-PBA-d2 would exhibit a higher Cmax and AUC, and a longer T1/2 due to the kinetic isotope effect.
Table 1: Pharmacokinetic Parameters of 4-Phenylbutyric Acid in Mouse Plasma and Tissues
| Parameter | Plasma | Kidney | Liver | Heart | Muscle | Lung |
|---|---|---|---|---|---|---|
| Cmax (µg/g or µg/mL) | 330.0 | 22.0 | 15.0 | 10.0 | 5.0 | 4.0 |
| Tmax (min) | 15 | 15 | 15 | 15 | 15 | 15 |
| AUC (µgh/g or µgh/mL) | 200.0 | 12.5 | 8.0 | 5.0 | 2.5 | 2.0 |
Data derived from a study with a 500 mg/kg i.p. dose in mice.[6]
Table 2: Pharmacokinetic Parameters of Phenylacetic Acid (Metabolite) in Mouse Plasma and Tissues
| Parameter | Plasma | Liver | Kidney | Heart | Muscle | Lung |
|---|---|---|---|---|---|---|
| Cmax (µg/g or µg/mL) | 60.0 | 10.0 | 8.0 | 4.0 | 2.0 | 1.5 |
| Tmax (min) | 45 | 45 | 45 | 45 | 45 | 45 |
| AUC (µgh/g or µgh/mL) | 50.0 | 5.5 | 4.0 | 2.0 | 1.0 | 0.8 |
Data derived from a study with a 500 mg/kg i.p. dose of 4-PBA in mice.[6]
Experimental Protocols
The following sections detail representative experimental methodologies for investigating the metabolic fate of 4-PBA-d2 in a rodent model. These protocols are based on established methods for pharmacokinetic and metabolism studies of 4-PBA and other small molecules.
Animal Studies
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used models.
-
Housing and Acclimation: Animals should be housed in a controlled environment (temperature, humidity, light/dark cycle) and allowed to acclimate for at least one week before the experiment.
-
Administration of 4-PBA-d2: 4-PBA-d2 can be administered via oral gavage or intraperitoneal (i.p.) injection. The vehicle for administration should be selected based on the solubility of the compound (e.g., saline, corn oil). A typical dosage for preclinical studies might range from 100 to 500 mg/kg.[7][8]
-
Sample Collection: Blood samples are collected at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) via tail vein or cardiac puncture (terminal). Plasma is separated by centrifugation. Urine can be collected over 24 hours using metabolic cages. Tissues of interest (e.g., liver, kidney, heart, lung, muscle) are collected at the terminal time point, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.
Sample Preparation and Analysis
-
Plasma and Urine Sample Preparation: To precipitate proteins, a cold organic solvent (e.g., acetonitrile) containing an internal standard (e.g., 4-PBA-d11 or a structurally similar compound) is added to the plasma or urine samples. After vortexing and centrifugation, the supernatant is collected for analysis.[6]
-
Tissue Sample Preparation: Tissues are homogenized in a suitable buffer. Proteins are then precipitated using a cold organic solvent with an internal standard, and the supernatant is collected after centrifugation.[6]
-
LC-MS/MS Analysis: The prepared samples are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography: A C18 reverse-phase column is typically used for separation. The mobile phase often consists of a gradient of water and acetonitrile with a modifier like formic acid to improve ionization.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for quantification. Specific parent-to-daughter ion transitions for 4-PBA-d2 and its expected metabolites (PAA-d2, PAGN-d2) would need to be determined. Electrospray ionization (ESI) in negative mode is commonly employed for these acidic compounds.[6]
-
Signaling Pathways and Logical Relationships
The therapeutic effects of 4-PBA are linked to its ability to modulate cellular stress pathways and gene expression. As a chemical chaperone, it can alleviate ER stress, while its activity as an HDAC inhibitor can alter the expression of various genes.
Conclusion
The metabolic fate of this compound in vivo is predicted to largely mirror that of its non-deuterated counterpart, with the primary pathway being beta-oxidation to phenylacetate-d2, followed by conjugation with glutamine and urinary excretion. The key difference is expected to be a reduced rate of metabolism due to the kinetic isotope effect, which could translate into an improved pharmacokinetic profile. The experimental protocols and analytical methods outlined in this guide provide a robust framework for conducting in vivo studies to precisely characterize the ADME of 4-PBA-d2 and to quantify the impact of deuteration on its metabolic fate. Such studies are crucial for the continued development and optimization of 4-PBA analogs for various therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-phenylbutyrate enhances the cell surface expression and the transport capacity of wild-type and mutated bile salt export pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of enzymes involved in oxidation of phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of enzymes involved in oxidation of phenylbutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ursodeoxycholic acid and 4-phenylbutyrate prevent endoplasmic reticulum stress-induced podocyte apoptosis in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-PBA improves lithium-induced nephrogenic diabetes insipidus by attenuating ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Deuterium-Labeled 4-Phenylbutyrate (4-PBA): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of deuterium-labeled 4-phenylbutyrate (4-PBA). 4-PBA is a histone deacetylase (HDAC) inhibitor and a chemical chaperone with therapeutic applications in urea cycle disorders and potential in various other diseases, including cancer and neurodegenerative disorders. The substitution of hydrogen with deuterium in drug molecules can significantly alter their pharmacokinetic and pharmacodynamic properties, primarily through the kinetic isotope effect, which slows down drug metabolism. This guide summarizes the available data on deuterated 4-PBA, including its enhanced anti-proliferative effects, and provides detailed experimental protocols for its synthesis and pharmacological evaluation. The information presented herein is intended to facilitate further research and development of deuterium-labeled 4-PBA as a potentially improved therapeutic agent.
Introduction
4-Phenylbutyric acid (4-PBA) is a short-chain fatty acid that has garnered significant interest in the scientific community due to its multifaceted pharmacological activities. It is an established treatment for urea cycle disorders, where it acts as an ammonia scavenger.[1] Beyond this indication, 4-PBA has been shown to function as a histone deacetylase (HDAC) inhibitor and a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress.[2][3] These mechanisms of action underpin its investigation in a wide range of diseases, including cancer, cystic fibrosis, and neurodegenerative conditions like Alzheimer's and Huntington's disease.[4]
Deuterium labeling of pharmaceuticals is a strategy employed to enhance their metabolic stability.[5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage by enzymes such as the cytochrome P450 system. This "kinetic isotope effect" can result in a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency or improved safety profile.[5]
This guide focuses on the pharmacological profile of deuterium-labeled 4-PBA, with a particular emphasis on comparing its properties to its non-deuterated counterpart.
Mechanism of Action
The therapeutic effects of 4-PBA are attributed to two primary mechanisms:
-
Histone Deacetylase (HDAC) Inhibition: 4-PBA inhibits class I and II HDAC enzymes, leading to the hyperacetylation of histones.[6][7] This epigenetic modification results in a more open chromatin structure, which can alter gene expression, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[6][7]
-
Chemical Chaperone Activity: 4-PBA can act as a chemical chaperone, facilitating the proper folding of proteins and reducing the accumulation of misfolded proteins in the endoplasmic reticulum.[8][9] This alleviates ER stress and inhibits the unfolded protein response (UPR), a pathway implicated in various diseases.[8][9]
Deuteration is not expected to directly alter the mechanism of action of 4-PBA at its molecular targets. However, by modifying its pharmacokinetic profile, deuteration can enhance its therapeutic efficacy.
Pharmacological Effects of Deuterated 4-PBA
To date, research on the specific pharmacological effects of deuterium-labeled 4-PBA is limited. However, one key study has provided evidence for the enhanced potency of a deuterated analog.
Anti-proliferative and Pro-apoptotic Effects
A study investigating a deuterated analog of phenylbutyrate, 2,2,3,3-tetradeuterated PB (D4PB), in a colon cancer model demonstrated significantly increased induction of apoptosis and inhibition of cell proliferation compared to non-deuterated 4-PBA.[10] Interestingly, the study concluded that this enhanced potency was not due to a differential effect on histone deacetylase activity.[10] The authors hypothesized that the strategic isotopic modification of PB would result in a longer half-life, leading to a more potent therapeutic effect.[10]
Quantitative Pharmacological Data
A significant gap in the current literature is the lack of quantitative pharmacokinetic and pharmacodynamic data directly comparing deuterium-labeled 4-PBA with its non-deuterated counterpart. The following tables are provided as templates for organizing such data as it becomes available through future research.
Table 1: Comparative Pharmacokinetic Parameters of 4-PBA and Deuterated 4-PBA
| Parameter | 4-PBA | Deuterated 4-PBA | Fold Change | Reference |
| Cmax (µg/mL) | Data not available | Data not available | Data not available | |
| Tmax (h) | Data not available | Data not available | Data not available | |
| AUC (µg*h/mL) | Data not available | Data not available | Data not available | |
| t1/2 (h) | Data not available | Data not available | Data not available | |
| Clearance (mL/h/kg) | Data not available | Data not available | Data not available |
Table 2: Comparative Pharmacodynamic Parameters of 4-PBA and Deuterated 4-PBA
| Parameter | 4-PBA | Deuterated 4-PBA | Fold Change | Reference |
| HDAC Inhibition IC50 (mM) | 1.21 - 1.92[6] | Data not available | Data not available | |
| ER Stress Reduction (EC50) | Data not available | Data not available | Data not available | |
| Anti-proliferative IC50 (mM) | Cell-type dependent | Data not available | Data not available |
Experimental Protocols
The following section provides detailed methodologies for the synthesis of deuterated 4-PBA and for key experiments to evaluate its pharmacological profile.
Synthesis of Deuterium-Labeled 4-PBA
While a specific detailed protocol for 2,2,3,3-tetradeuterated 4-PBA was not found in the reviewed literature, a general method for the deuteration of phenylbutyric acid has been described.[11] This method can be adapted to synthesize various deuterated analogs.
Protocol: C–H/C–D Exchange Reaction for the Synthesis of Deuterated 4-Phenylbutyric Acid [11]
-
Catalyst Activation: In a reaction vessel, combine 4-phenylbutyric acid (1 mmol), a palladium catalyst (e.g., 10% Pd/C, 5 mol%), and a deuteride donor (e.g., NaBD4, 1.1 mmol) in D2O (5 mL).
-
Reaction: Heat the mixture to reflux and stir for 24-48 hours. The progress of the reaction can be monitored by mass spectrometry to determine the extent of deuterium incorporation.
-
Work-up: After cooling to room temperature, acidify the reaction mixture with 1 M DCl in D2O.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Histone Deacetylase (HDAC) Inhibition Assay
This protocol describes a cell-based assay to determine the IC50 of a test compound for HDAC inhibition.[6]
Protocol: Luminescent HDAC-Glo™ I/II Assay [6]
-
Cell Culture: Seed human glioblastoma cells (e.g., LN-229 or LN-18) in 96-well white-walled culture plates at a density of 10,000 cells/well and allow them to attach.
-
Compound Incubation: Incubate the attached cells with various concentrations of the test compound (e.g., 0.5–15 mmol/L of 4-PBA or deuterated 4-PBA) for 1 hour at 37°C.
-
Lysis and Substrate Addition: Add 100 µL of HDAC-Glo™ I/II Reagent (Promega) containing a final concentration of 1% Triton® X-100 to each well.
-
Incubation: Incubate the plates at room temperature for 35 minutes to allow for cell lysis and the enzymatic reaction to reach a steady state.
-
Luminescence Measurement: Measure the luminescence on a microplate reader.
-
Data Analysis: Plot the luminescence data against the logarithmic values of the compound concentrations and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Chemical Chaperone Activity (ER Stress Reduction) Assay
This protocol uses Western blotting to assess the ability of a test compound to reduce the expression of ER stress markers induced by a known ER stress inducer, such as tunicamycin.
Protocol: Western Blot for ER Stress Markers
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., human neuroblastoma SK-N-SH cells) to 70-80% confluency. Treat the cells with an ER stress inducer (e.g., tunicamycin) in the presence or absence of various concentrations of the test compound (4-PBA or deuterated 4-PBA) for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP, p-IRE1α). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the pharmacology of 4-PBA and its deuterated analogs.
Caption: The Kinetic Isotope Effect on Deuterated 4-PBA Metabolism.
Caption: Dual Mechanisms of Action of 4-PBA.
References
- 1. 4-phenylbutyrate-for-Children-with-STXBP1-and-SLC6A1-Mutations---A-Pilot-Clinical-Trial [aesnet.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The chemical chaperone 4-phenylbutyrate inhibits adipogenesis by modulating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exposure to a deuterated analogue of phenylbutyrate retards S-phase progression in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
4-Phenylbutyric Acid-d2 (4-PBA-d2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical characteristics of 4-Phenylbutyric Acid-d2 (4-PBA-d2), a deuterated analog of the well-studied pharmacological agent 4-Phenylbutyric Acid (4-PBA). This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are utilizing 4-PBA-d2 as a stable isotope-labeled internal standard or tracer in various experimental settings.
Introduction
This compound (4-PBA-d2) is a synthetic, deuterated form of 4-phenylbutyric acid.[1] 4-PBA is a low molecular weight fatty acid that has been investigated for its therapeutic potential in a range of conditions, including urea cycle disorders, sickle cell disease, and various cancers.[2] It is known to act as a histone deacetylase (HDAC) inhibitor and a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress.[1][3] The introduction of deuterium atoms into the 4-PBA molecule creates a stable, heavier isotope that can be readily distinguished from its endogenous, non-deuterated counterpart by mass spectrometry. This property makes 4-PBA-d2 an invaluable tool for pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalysis.[1]
Physical and Chemical Characteristics
While specific experimental data for 4-PBA-d2 is not extensively published, its physical and chemical properties are expected to be very similar to those of 4-PBA, with the primary difference being its molecular weight. The following tables summarize the known properties of 4-PBA, which can be used as a close approximation for 4-PBA-d2.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 4-phenylbutanoic-2,2-d2 acid | Inferred |
| Synonyms | 4-PBA-d2, Benzenebutyric acid-d2 | [1] |
| CAS Number | 461391-24-2 | [1] |
| Molecular Formula | C₁₀H₁₀D₂O₂ | Inferred |
| Molecular Weight | 166.22 g/mol | Inferred |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 49-51 °C | [4] |
| Boiling Point | 165 °C at 10 mmHg | [4] |
| Solubility | Slightly soluble in chloroform and methanol. Water solubility is 5.3 g/L at 40 °C. | [2] |
Table 2: Chemical and Spectroscopic Data of 4-PBA (for reference)
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [2] |
| Molecular Weight | 164.20 g/mol | [2] |
| InChI Key | OBKXEAXTFZPCHS-UHFFFAOYSA-N | Inferred |
| SMILES | O=C(O)C([2H])([2H])CCC1=CC=CC=C1 | Inferred |
| ¹H NMR Spectrum | Data available for 4-PBA | [5] |
| ¹³C NMR Spectrum | Data available for 4-PBA | Inferred |
| Mass Spectrum | Data available for 4-PBA | Inferred |
Experimental Protocols
Synthesis of 4-PBA-d2
A potential strategy for the synthesis of 4-PBA-d2 would involve the use of a deuterated starting material or a C-H/C-D exchange reaction on a suitable precursor. For example, a deuteration reaction on 4-phenylbutyric acid or a precursor could be achieved using a catalyst like palladium on carbon (Pd/C) in the presence of a deuterium source such as D₂O and a deuteride donor like NaBD₄.
General Experimental Workflow for Synthesis:
Analytical Methodology
The quantification of 4-PBA-d2, particularly when used as an internal standard for 4-PBA analysis, is typically performed using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for 4-PBA Quantification:
A published method for the quantification of 4-PBA in cell culture media can be adapted for the analysis of 4-PBA-d2.
-
Chromatography:
-
Column: A suitable reversed-phase column, such as a C18 or PFP (pentafluorophenyl) column.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Detection: High-resolution mass spectrometry (e.g., Orbitrap or TOF) allows for the accurate mass measurement and differentiation of 4-PBA and 4-PBA-d2. Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity and specificity.
-
Experimental Workflow for LC-MS Analysis:
Mechanism of Action and Signaling Pathways of 4-PBA
As a deuterated analog, 4-PBA-d2 is expected to have the same biological mechanisms of action as 4-PBA. Its utility lies in tracing these pathways without altering the biological response.
Histone Deacetylase (HDAC) Inhibition
4-PBA is a known inhibitor of histone deacetylases (HDACs).[3] By inhibiting HDACs, 4-PBA promotes the acetylation of histone proteins, leading to a more open chromatin structure and the transcriptional activation of certain genes. This mechanism is believed to contribute to its anti-cancer and gene-regulating effects.[7]
Signaling Pathway of HDAC Inhibition by 4-PBA:
Chemical Chaperone and ER Stress Reduction
4-PBA acts as a chemical chaperone, facilitating the proper folding of proteins and reducing the accumulation of misfolded proteins in the endoplasmic reticulum (ER).[8] This alleviates ER stress and inhibits the unfolded protein response (UPR), a signaling pathway that can lead to apoptosis if ER stress is prolonged.[8]
Signaling Pathway of ER Stress Reduction by 4-PBA:
Conclusion
4-PBA-d2 is a critical tool for researchers studying the pharmacokinetics, metabolism, and mechanism of action of 4-phenylbutyric acid. While its physical and chemical properties are largely extrapolated from its non-deuterated counterpart, its utility as a stable isotope-labeled standard is well-established. This guide provides a foundational understanding of 4-PBA-d2, summarizing its key characteristics and the biological pathways it helps to elucidate. As research progresses, a more detailed characterization of 4-PBA-d2 will further enhance its application in the scientific community.
References
- 1. 4-PBA Enhances Autophagy by Inhibiting Endoplasmic Reticulum Stress in Recombinant Human Beta Nerve Growth Factor-Induced PC12 cells After Mechanical Injury via PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. 4-Phenylbutyric acid synthesis - chemicalbook [chemicalbook.com]
- 7. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 4-Phenylbutyric Acid-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the solubility and stability of 4-Phenylbutyric acid-d2 (4-PBA-d2). As specific experimental data for the deuterated form is limited, this guide leverages data from its non-deuterated counterpart, 4-Phenylbutyric acid (4-PBA), and its sodium salt. The physicochemical properties of 4-PBA-d2 are expected to be highly similar to 4-PBA, as deuterium substitution typically has a minimal impact on solubility and stability.
Introduction
4-Phenylbutyric acid (4-PBA) is a histone deacetylase (HDAC) inhibitor and a chemical chaperone that has garnered significant interest for its therapeutic potential in a range of diseases, including cancer and conditions associated with endoplasmic reticulum (ER) stress.[1][2][3][4][5] The deuterated analog, this compound (4-PBA-d2), is a valuable tool in pharmacokinetic and metabolic studies, serving as a stable isotope-labeled internal standard for quantitative analysis.[6] Understanding its solubility and stability is paramount for its effective use in research and drug development, ensuring accurate experimental outcomes and the development of robust formulations.
This guide provides a comprehensive summary of the available solubility and stability data for 4-PBA and its sodium salt, which can be used as a reliable proxy for 4-PBA-d2. It also details relevant experimental protocols and visualizes key biological pathways associated with 4-PBA's mechanism of action.
Quantitative Data Summary
The following tables summarize the known solubility and stability data for 4-Phenylbutyric acid and its sodium salt.
Table 1: Solubility of 4-Phenylbutyric Acid and its Sodium Salt
| Compound | Solvent | Solubility | Temperature (°C) | Reference(s) |
| 4-Phenylbutyric acid | Water | 5.3 g/L | 40 | [3][7] |
| 4-Phenylbutyric acid | Water | 2 mg/mL (12.18 mM) (requires sonication) | Not Specified | [6] |
| 4-Phenylbutyric acid | DMSO | 100 mg/mL (609.01 mM) (requires sonication) | Not Specified | [6] |
| 4-Phenylbutyric acid | DMSO | 33 mg/mL (200.97 mM) | Not Specified | [8] |
| 4-Phenylbutyric acid | Ethanol | 33 mg/mL | Not Specified | [8] |
| 4-Phenylbutyric acid | Chloroform | Slightly soluble | Not Specified | [3][7] |
| 4-Phenylbutyric acid | Methanol | Slightly soluble | Not Specified | [3][7] |
| Sodium 4-Phenylbutyrate | Water | Soluble | Not Specified | [5] |
| Sodium 4-Phenylbutyrate | Water | 10 mg/mL | Not Specified | [9] |
| Sodium 4-Phenylbutyrate | PBS (pH 7.2) | ~5 mg/mL | Not Specified | [1][2] |
| Sodium 4-Phenylbutyrate | Ethanol | Soluble, ~10 mg/mL | Not Specified | [1][2][5] |
| Sodium 4-Phenylbutyrate | DMSO | Soluble, ~1.6 mg/mL | Not Specified | [1][2] |
| Sodium 4-Phenylbutyrate | Dimethyl formamide (DMF) | Soluble, ~0.33 mg/mL | Not Specified | [1][2] |
Table 2: Stability of 4-Phenylbutyric Acid and its Sodium Salt
| Compound | Condition | Stability | Reference(s) |
| Sodium 4-Phenylbutyrate | Solid, stored at -20°C | ≥ 4 years | [1] |
| Sodium 4-Phenylbutyrate | Solid, stored at -20°C | ≥ 2 years | [2] |
| Sodium 4-Phenylbutyrate | Aqueous solution | Not recommended for storage for more than one day. | [1][2] |
| Sodium 4-Phenylbutyrate | Stock solutions in organic solvents, frozen at -20°C | Stable for up to 3 months. | [9] |
| 4-Phenylbutyric acid | Solid, in delivered form | Not dust explosion capable; however, enrichment of fine dust can lead to the danger of dust explosion. | [10] |
Experimental Protocols
Accurate determination of solubility and stability is crucial. The following are detailed methodologies for key experiments.
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[11][12][13][14][15]
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a given temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, PBS, ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical balance
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of this compound to a glass vial. The excess solid should be visible.
-
Add a known volume of the solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).
-
Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the dissolved compound from the undissolved solid by either centrifugation at high speed or by filtering through a syringe filter. This step is critical to avoid artificially high solubility values.
-
Dilute the clear supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method.
-
Repeat the experiment in triplicate to ensure reproducibility.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the stability of a drug substance by separating the intact drug from its degradation products.[16][17]
Objective: To develop and validate an HPLC method capable of quantifying the decrease in this compound concentration over time under various stress conditions.
Materials and Instrumentation:
-
HPLC system with a UV or mass spectrometric detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
This compound reference standard
-
Mobile phase (e.g., a mixture of acetonitrile and water with an acid modifier like formic or phosphoric acid)[18]
-
Forced degradation equipment (e.g., oven, UV light chamber, acid and base solutions, oxidizing agent like hydrogen peroxide)
Method Development and Validation:
-
Method Development:
-
Select a suitable stationary phase (column) and mobile phase to achieve good resolution between 4-PBA-d2 and its potential degradation products.
-
Optimize the mobile phase composition, flow rate, and column temperature to obtain a symmetric peak shape and a reasonable retention time for 4-PBA-d2.
-
Select a detection wavelength (e.g., 210 nm) where 4-PBA-d2 has significant absorbance.[16]
-
-
Forced Degradation Studies:
-
Expose solutions of 4-PBA-d2 to various stress conditions to generate degradation products:
-
Acidic and Basic Hydrolysis: Treat with HCl and NaOH solutions at elevated temperatures.
-
Oxidation: Treat with H₂O₂ solution.
-
Thermal Degradation: Expose the solid drug and its solution to high temperatures.
-
Photodegradation: Expose the drug solution to UV light.
-
-
Analyze the stressed samples by the developed HPLC method to ensure that the degradation products are well-separated from the parent drug peak.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration of 4-PBA-d2 and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Signaling Pathways and Metabolism
4-Phenylbutyric acid is known to modulate the Unfolded Protein Response (UPR) and undergoes metabolic transformation. The following diagrams illustrate these processes.
The Unfolded Protein Response (UPR) and the Role of 4-PBA
The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.[19][20][21][22] 4-PBA acts as a chemical chaperone to alleviate ER stress and modulate the UPR.[22][23]
Caption: The Unfolded Protein Response (UPR) pathway and the modulatory role of 4-PBA.
Proposed Metabolic Pathway of 4-Phenylbutyric Acid
4-PBA is a prodrug that is metabolized to its active form, phenylacetate.[24][25]
Caption: Metabolic conversion of 4-Phenylbutyric acid to Phenylacetylglutamine for excretion.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound, primarily based on data from its non-deuterated form. The provided tables offer a quick reference for formulation development and experimental design, while the detailed protocols serve as a starting point for in-house validation. The visualized pathways offer insight into the biological context in which 4-PBA-d2 is often employed. For any specific application, it is crucial for researchers to perform their own solubility and stability studies under their unique experimental conditions to ensure the accuracy and reliability of their results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. 4-Phenylbutyric acid | 1821-12-1 [chemicalbook.com]
- 4. 4-Phenylbutyric acid reduces endoplasmic reticulum stress, trypsin activation, and acinar cell apoptosis while increasing secretion in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylbutyrate Sodium - LKT Labs [lktlabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 4-Phenylbutyric acid CAS#: 1821-12-1 [m.chemicalbook.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Sodium 4-Phenylbutyrate [sigmaaldrich.com]
- 10. chemos.de [chemos.de]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. enamine.net [enamine.net]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. bioassaysys.com [bioassaysys.com]
- 16. researchgate.net [researchgate.net]
- 17. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 18. Separation of 2-Oxo-4-phenylbutyric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. 4-phenylbutyric acid re-trafficking hERG/G572R channel protein by modulating the endoplasmic reticulum stress-associated chaperones and endoplasmic reticulum-associated degradation gene - Tang - Journal of Thoracic Disease [jtd.amegroups.org]
- 20. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 21. academic.oup.com [academic.oup.com]
- 22. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Sodium phenylbutyrate - Wikipedia [en.wikipedia.org]
- 25. 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Sources and Availability of 4-Phenylbutyric acid-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial sources, availability, and technical specifications of 4-Phenylbutyric acid-d2. This deuterated analog of 4-Phenylbutyric acid (4-PBA) is a critical tool for researchers in various fields, primarily serving as an internal standard for mass spectrometry-based quantification of 4-PBA.
Commercial Availability
This compound is available from several specialized chemical suppliers. The primary commercial source identified is MedchemExpress, which provides the compound with a specified purity. Other suppliers, such as Toronto Research Chemicals (TRC), also offer various deuterated forms of 4-Phenylbutyric acid, including d5 and d11 variants. When sourcing this material, it is crucial to obtain a lot-specific Certificate of Analysis (CoA) to confirm its purity and isotopic enrichment.
Technical Data
The following tables summarize the available quantitative data for this compound and its related deuterated analogs.
Table 1: Specifications for this compound
| Parameter | Specification | Supplier | Reference |
| Purity | 99.70% | MedchemExpress | [1] |
| CAS Number | 461391-24-2 | MedchemExpress | [1] |
| Molecular Formula | C₁₀H₁₀D₂O₂ | MedchemExpress | |
| Molecular Weight | 166.22 | MedchemExpress | |
| Appearance | White to off-white solid | MedchemExpress | [1] |
Table 2: Specifications for other Deuterated Analogs of 4-Phenylbutyric acid
| Compound | Isotopic Purity | Chemical Purity | Supplier | Reference |
| 4-Phenylbutyric-d11 acid | 98 atom % D | 98% (CP) | Sigma-Aldrich | [2] |
| 4-Phenylbutyric acid-d5 | Not Specified | Not Specified | MedchemExpress | [3] |
Experimental Protocols
Use of this compound as an Internal Standard in LC-MS/MS Analysis
This compound is predominantly used as an internal standard (IS) for the accurate quantification of 4-PBA in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on established methods for the analysis of 4-PBA and its metabolites.[4]
1. Preparation of Stock Solutions:
-
This compound (Internal Standard): Prepare a stock solution of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.
-
4-Phenylbutyric acid (Analyte): Prepare a stock solution of 1 mg/mL in the same solvent.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a series of calibration standards by spiking known concentrations of the 4-PBA stock solution into the blank biological matrix (e.g., plasma, tissue homogenate).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Add a fixed concentration of the this compound internal standard solution to all calibration standards and QC samples.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or QC sample, add 300 µL of acetonitrile containing the this compound internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
- Column: A C18 reverse-phase column is typically used.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 5 - 10 µL.
-
Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both 4-PBA and this compound.
-
Example transitions (Q1/Q3): These will need to be optimized for the specific instrument. For 4-PBA, a potential transition is m/z 163.1 -> 119.1. For this compound, the precursor ion will be shifted by +2 Da (m/z 165.1).
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of 4-PBA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Experimental Workflows
The primary utility of this compound is as a tool for analytical chemistry. The biological effects of 4-PBA, which are the subject of the signaling pathway diagrams below, are attributed to the non-deuterated portion of the molecule. Deuteration at specific positions does not alter the fundamental mechanism of action as an inhibitor of histone deacetylases (HDACs) and as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress.
Experimental Workflow: Quantification of 4-PBA using a Deuterated Internal Standard
Caption: Workflow for quantifying 4-PBA using 4-PBA-d2 as an internal standard.
Signaling Pathway: 4-PBA as a Histone Deacetylase (HDAC) Inhibitor
Caption: Mechanism of 4-PBA as an HDAC inhibitor leading to altered gene expression.
Signaling Pathway: 4-PBA in Alleviating Endoplasmic Reticulum (ER) Stress
Caption: Role of 4-PBA as a chemical chaperone in mitigating ER stress.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Phenylbutyric-d11 acid 98 atom % D, 98% (CP) [sigmaaldrich.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Deuteration in 4-Phenylbutyric Acid Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutyric acid (4-PBA) is a short-chain fatty acid that has garnered significant interest in the scientific community for its multifaceted therapeutic potential. It is an FDA-approved drug for the management of urea cycle disorders and is also being investigated for a wide range of other conditions, including cancer, neurodegenerative diseases, and metabolic disorders.[1][2][3][4] The therapeutic effects of 4-PBA are primarily attributed to its dual mechanism of action as a histone deacetylase (HDAC) inhibitor and a chemical chaperone that alleviates endoplasmic reticulum (ER) stress.[1][5][6]
Recently, the strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, has emerged as a promising strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of various therapeutic agents. This technical guide provides an in-depth exploration of the role of deuteration in 4-Phenylbutyric acid studies, summarizing key findings, experimental methodologies, and the potential implications for future drug development.
The Rationale for Deuterating 4-Phenylbutyric Acid
The primary motivation for deuterating 4-PBA lies in the potential to improve its metabolic stability. 4-PBA is rapidly metabolized in the liver and kidney, primarily through β-oxidation of its butyric acid side chain.[7][8][9][10][11] This rapid metabolism contributes to its short half-life, necessitating the administration of high and frequent doses in clinical settings.
Deuteration of a drug molecule at a site of metabolic oxidation can significantly slow down its breakdown. This phenomenon, known as the kinetic isotope effect, arises from the greater bond strength of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. By strategically replacing hydrogen atoms with deuterium at the metabolically vulnerable positions of 4-PBA, it is hypothesized that its metabolic rate can be reduced, leading to a longer half-life, increased systemic exposure, and potentially enhanced therapeutic efficacy with a reduced dosing frequency.
Deuterated Analogs of 4-Phenylbutyric Acid
Several deuterated analogs of 4-PBA have been synthesized and investigated in preclinical studies. The most studied of these include:
-
2,2,3,3-tetradeuterated 4-phenylbutyric acid (D4PB): This analog has deuterium atoms replacing the hydrogen atoms at the α and β positions of the butyric acid side chain, the primary site of β-oxidation.
-
4-Phenylbutyric acid-d11 (4-PBA-d11): This commercially available analog features extensive deuteration, with deuterium atoms replacing all eleven hydrogen atoms on the phenyl ring and the butyric acid side chain.[5][12]
Pharmacokinetic Profile: A Comparative Analysis
While comprehensive human pharmacokinetic data for deuterated 4-PBA is not yet available, preclinical studies provide valuable insights into the impact of deuteration. A study investigating 2,2,3,3-tetradeuterated 4-phenylbutyric acid (D4PB) in a colon cancer model suggested that this deuterated analog possesses a longer half-life compared to its non-deuterated counterpart. This extended half-life is believed to contribute to its enhanced potency in inducing apoptosis and inhibiting cell proliferation.
Table 1: Preclinical Pharmacokinetic Parameters of 4-PBA
| Compound | Model | Key Findings | Reference |
| 4-PBA | Mice | Tmax (plasma): 15 min; Tmax (tissues): 15-45 min | [12] |
| 4-PBA | Rats | Half-life (oral): 2.6 - 5.3 hours | [10] |
| 4-PBA | Humans | Elimination half-life (oral, 5g dose): 0.76 - 0.77 hours |
Note: Specific quantitative pharmacokinetic data for deuterated 4-PBA from comparative in vivo studies are limited in the currently available literature. The information for D4PB suggests a longer half-life but does not provide specific numerical values for direct comparison.
Mechanism of Action: HDAC Inhibition and ER Stress Alleviation
The fundamental mechanisms of action of 4-PBA, namely HDAC inhibition and ER stress reduction, are expected to be retained in its deuterated analogs.
Histone Deacetylase (HDAC) Inhibition
4-PBA acts as a non-selective inhibitor of class I and II HDACs.[6] By inhibiting these enzymes, 4-PBA promotes histone acetylation, leading to a more relaxed chromatin structure and altered gene expression. This epigenetic modification is implicated in its anti-cancer and neuroprotective effects. Studies on deuterated analogs are anticipated to show similar, if not enhanced, HDAC inhibitory activity due to their prolonged cellular residence time.
Endoplasmic Reticulum (ER) Stress Alleviation
As a chemical chaperone, 4-PBA helps to alleviate ER stress by facilitating the proper folding of misfolded proteins and reducing their aggregation.[1][8][13][14][15][16][17][18][19][20][21][22][23][24] This is a critical mechanism in various diseases characterized by protein misfolding, such as cystic fibrosis and certain neurodegenerative disorders. The enhanced systemic exposure of deuterated 4-PBA could lead to more sustained ER stress reduction and, consequently, improved therapeutic outcomes.
Experimental Protocols
Synthesis of 4-Phenylbutyric Acid
A common method for the synthesis of 4-phenylbutyric acid involves the Friedel-Crafts acylation of benzene with butyrolactone in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by neutralization with a base.[19][25][26]
Workflow for the Synthesis of 4-Phenylbutyric Acid:
References
- 1. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring the treatment of urea cycle disorders using phenylbutyrate metabolite analyses: Still many lessons to learn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution [agris.fao.org]
- 12. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenylbutyrate therapy for maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenylbutyrate therapy for maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of N-methyl deuteration on pharmacokinetics and pharmacodynamics of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 19. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 20. Frontiers | The effects of 4-Phenylbutyric acid on ER stress during mouse tooth development [frontiersin.org]
- 21. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chemical chaperone 4-phenyl butyric acid (4-PBA) reduces hepatocellular lipid accumulation and lipotoxicity through induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. 4-Phenylbutyric acid synthesis - chemicalbook [chemicalbook.com]
- 25. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 26. Phenylbutyrate therapy for maple syrup urine disease - Brendan Lee [grantome.com]
Methodological & Application
Application Note: Quantitative Analysis of 4-Phenylbutyric Acid in Biological Matrices using 4-Phenylbutyric acid-d2 as an Internal Standard by LC-MS/MS
<
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Phenylbutyric acid (4-PBA) is a drug approved for the treatment of urea cycle disorders and is extensively researched for its role as a chemical chaperone in alleviating endoplasmic reticulum (ER) stress, a condition implicated in various diseases including neurodegenerative disorders and cancer.[1][2][3] Accurate quantification of 4-PBA in biological matrices like plasma, urine, and cell culture media is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in vitro pharmacological research.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for bioanalysis due to its high sensitivity and selectivity.[4] The "gold standard" for quantification using LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS, such as 4-Phenylbutyric acid-d2 (4-PBA-d2), is chemically identical to the analyte but has a higher mass. This near-identical chemical nature ensures that it behaves the same way as the analyte during sample preparation, chromatography, and ionization, effectively correcting for matrix effects, extraction inconsistencies, and ionization suppression or enhancement.[5][6] This application note provides a comprehensive protocol for the sensitive and accurate quantification of 4-PBA in biological samples using 4-PBA-d2 as an internal standard.
Experimental Workflow
The overall workflow for the quantification of 4-PBA using a deuterated internal standard is outlined below. Each step is critical for achieving accurate and reproducible results.
Caption: General workflow for 4-PBA quantification.
Materials and Methods
Reagents and Materials
-
4-Phenylbutyric acid (≥99% purity)
-
This compound (≥98% purity, ≥99% isotopic purity)
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Formic Acid (≥99%)
-
Biological matrix (e.g., human plasma, cell culture medium)
-
Microcentrifuge tubes and appropriate pipettes
Instrumentation
-
A validated Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.
Experimental Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve 4-PBA and 4-PBA-d2 in methanol to obtain 1 mg/mL primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the 4-PBA stock solution with 50:50 methanol:water to create calibration standards at concentrations ranging from approximately 10 ng/mL to 2000 ng/mL.
-
Internal Standard (IS) Working Solution: Dilute the 4-PBA-d2 stock solution with methanol to a final concentration of 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in the relevant biological matrix at low, medium, and high concentrations (e.g., 30, 300, and 1500 ng/mL).
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (100 ng/mL 4-PBA-d2) to all tubes except for the blank matrix.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Suggested Condition |
|---|---|
| Column | C18 or PFP(2) Column (e.g., 100 x 2.1 mm, <3 µm)[1][7] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.300 mL/min[1][7] |
| Injection Volume | 5-10 µL |
| Column Temp. | 40 °C[1][7] |
| Gradient | Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to 10% B and equilibrate for 3 min. |
| Total Run Time | ~10.5 minutes[1][7] |
Table 2: Mass Spectrometry Parameters
| Parameter | Suggested Condition |
|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI-)[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Analyte | 4-PBA |
| Precursor Ion (Q1) | m/z 163.1 |
| Product Ion (Q3) | m/z 119.1 (Loss of COOH) |
| Internal Standard | 4-PBA-d2 |
| Precursor Ion (Q1) | m/z 165.1 |
| Product Ion (Q3) | m/z 121.1 (Loss of COOH) |
| Collision Energy | Optimize for specific instrument (typically 10-20 eV) |
| Dwell Time | 100 ms |
Note: The exact m/z values for precursor and product ions should be confirmed by direct infusion of the individual compounds on the mass spectrometer being used.
Data and Results
The use of a deuterated internal standard ensures high accuracy and precision. The following table summarizes typical performance characteristics for this type of assay, compiled from published literature on 4-PBA quantification.
Table 3: Summary of Method Performance Characteristics
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity Range | 0.38 - 24 µM (in cell media) | [1][7] |
| 0.8 - 100 µg/mL (in plasma) | [2] | |
| Correlation Coefficient (r²) | > 0.99 | [8][9] |
| Limit of Quantification (LOQ) | 0.8 µg/mL (plasma), 1 µg/g (tissue) | [2] |
| Intra- & Inter-day Precision (%RSD) | < 15% | [1][2][7] |
| Accuracy (% Bias) | Within ±15% (85-115%) | [2][8][9] |
| Recovery | > 80% |[2] |
Application Example: 4-PBA and Endoplasmic Reticulum (ER) Stress
4-PBA acts as a chemical chaperone to alleviate ER stress, which is triggered by the accumulation of unfolded or misfolded proteins. This leads to the Unfolded Protein Response (UPR), a signaling network aimed at restoring proteostasis. Chronic ER stress, however, can activate apoptotic pathways. The method described here can be used to quantify 4-PBA concentrations in cell-based models used to study its effect on this pathway.
Caption: 4-PBA alleviates ER stress by aiding protein folding.
This diagram illustrates how the accumulation of unfolded proteins causes BiP to dissociate from and activate three key sensors (PERK, IRE1, ATF6), initiating the UPR.[10][11] If the stress is prolonged, these pathways converge on the expression of CHOP, a key transcription factor that promotes apoptosis.[11] 4-PBA helps to correctly fold proteins, thus reducing the initial trigger for ER stress and subsequent pro-apoptotic signaling.[12][13][14]
Conclusion
The LC-MS/MS method detailed in this application note, utilizing this compound as an internal standard, provides a robust, sensitive, and reliable approach for the quantification of 4-PBA in various biological matrices. The use of a stable isotope-labeled internal standard is paramount for minimizing analytical variability and ensuring the high-quality data required for regulated bioanalysis, clinical pharmacokinetics, and fundamental research into the mechanisms of 4-PBA action.
References
- 1. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Phenylbutyric acid mitigates ER stress-induced neurodegeneration in the spinal cords of a GM2 gangliosidosis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Phenylbutyric acid reduces endoplasmic reticulum stress, trypsin activation, and acinar cell apoptosis while increasing secretion in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-PBA Enhances Autophagy by Inhibiting Endoplasmic Reticulum Stress in Recombinant Human Beta Nerve Growth Factor-Induced PC12 cells After Mechanical Injury via PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 14. 4-PBA inhibits LPS-induced inflammation through regulating ER stress and autophagy in acute lung injury models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantification of 4-Phenylbutyric Acid (4-PBA) using LC-MS/MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutyric acid (4-PBA) is a histone deacetylase inhibitor and an endoplasmic reticulum (ER) stress inhibitor with therapeutic potential in a variety of diseases, including cancer and urea cycle disorders.[1][2] Accurate quantification of 4-PBA in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a detailed protocol for the sensitive and specific quantification of 4-PBA using a stable isotope-labeled internal standard, 4-Phenylbutyric acid-d2 (4-PBA-d2), by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is a robust method that corrects for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[3]
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters for the LC-MS/MS-based quantification of 4-PBA in biological matrices. These values are based on published methodologies and serve as a benchmark for the successful implementation of this protocol.
| Parameter | Typical Value |
| Linearity Range | 0.38 - 24 µM[4][5][6] |
| Lower Limit of Quantification (LLOQ) | 0.8 µg/mL (plasma), 1 µg/g (tissue)[7] |
| Accuracy | Within ±15%[8][7] |
| Precision (Intra- and Inter-day RSD) | < 15%[4][5][6][7] |
| Recovery | > 81%[8][7] |
Experimental Protocols
This section details the materials and methods for the quantification of 4-PBA.
Materials and Reagents
-
4-Phenylbutyric acid (4-PBA)
-
This compound (4-PBA-d2)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Biological matrix (e.g., plasma, cell culture media, tissue homogenate)
Sample Preparation
The following protocol describes a protein precipitation method, which is a common and effective technique for extracting small molecules like 4-PBA from biological matrices.
-
Spiking Internal Standard: To 100 µL of the biological sample (e.g., plasma, cell culture media), add a predetermined amount of 4-PBA-d2 solution in methanol. The concentration of the internal standard should be in the mid-range of the calibration curve.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation (Optional): For concentrating the sample, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 75:25 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.
Figure 1: Sample Preparation Workflow
Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is suitable for the separation of 4-PBA. A common choice is a column with dimensions of 100 x 2.0 mm and a particle size of 3 µm.[4][5][6][9][10]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Injection Volume: 5-10 µL.
-
Gradient Elution: A gradient elution is typically used to achieve good separation and peak shape. A representative gradient is shown below:
| Time (min) | % Mobile Phase B |
| 0.0 | 25 |
| 1.0 | 25 |
| 5.0 | 95 |
| 8.0 | 95 |
| 8.1 | 25 |
| 10.0 | 25 |
Mass Spectrometry (MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[8][7][11]
-
MRM Transitions: The specific mass-to-charge (m/z) transitions for the precursor and product ions of 4-PBA and 4-PBA-d2 need to be optimized. The transitions will be approximately:
-
4-PBA: Precursor ion (Q1) m/z 163.1 -> Product ion (Q3) m/z 91.1
-
4-PBA-d2: Precursor ion (Q1) m/z 165.1 -> Product ion (Q3) m/z 93.1
-
-
Key MS Parameters:
-
Capillary Voltage: ~3.0 kV
-
Source Temperature: ~150 °C
-
Desolvation Temperature: ~350 °C
-
Collision Gas: Argon
-
Collision Energy: Optimized for each transition, typically in the range of 10-20 eV.
-
Data Analysis and Quantification
The quantification of 4-PBA is based on the ratio of the peak area of 4-PBA to the peak area of the internal standard, 4-PBA-d2. A calibration curve is constructed by plotting the peak area ratio against the known concentrations of 4-PBA standards. The concentration of 4-PBA in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Figure 2: Principle of Internal Standard Quantification
Conclusion
This application note provides a detailed and robust LC-MS/MS protocol for the quantification of 4-Phenylbutyric acid in biological samples using a deuterated internal standard. The described methodology, from sample preparation to data analysis, is designed to yield accurate, precise, and reliable results, making it a valuable tool for researchers and professionals in the field of drug development and life sciences. Adherence to this protocol will enable the generation of high-quality data for a better understanding of the pharmacology of 4-PBA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution [agris.fao.org]
- 9. mdpi.com [mdpi.com]
- 10. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer [iris.uniupo.it]
- 11. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Phenylbutyric acid-d2 in Pharmacokinetic Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutyric acid (4-PBA) is a drug used for the treatment of urea cycle disorders and is being investigated for a range of other conditions due to its activity as a chemical chaperone and histone deacetylase (HDAC) inhibitor.[1][2] Understanding its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is critical for effective drug development and clinical use. The use of stable isotope-labeled internal standards is the gold standard in quantitative bioanalysis for pharmacokinetic studies, offering high accuracy and precision.[3] 4-Phenylbutyric acid-d2 (4-PBA-d2) is a deuterated analog of 4-PBA, making it an ideal internal standard for mass spectrometry-based quantification of 4-PBA in biological matrices. This document provides detailed application notes and protocols for the use of 4-PBA-d2 in pharmacokinetic studies of 4-PBA.
Principle of the Method
The core of this application is the use of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the accurate quantification of 4-PBA in biological samples such as plasma, serum, or tissue homogenates.[4] A known concentration of the stable isotope-labeled 4-PBA-d2 is added to the biological sample at an early stage of preparation.[4] Since 4-PBA-d2 is chemically identical to 4-PBA but has a different mass, it behaves identically during sample extraction, chromatography, and ionization.[3] This co-eluting, co-fragmenting internal standard allows for the correction of variability that can occur during the analytical process, such as extraction losses or matrix effects, leading to highly reliable and reproducible quantification.[3][4]
The ratio of the mass spectrometric response of the analyte (4-PBA) to the internal standard (4-PBA-d2) is used to determine the concentration of 4-PBA in the unknown sample by comparing it to a standard curve prepared in the same biological matrix.
Experimental Protocols
Bioanalytical Method for 4-PBA Quantification using LC-MS/MS
This protocol is adapted from validated methods for the quantification of 4-PBA in biological matrices.[4][5]
Materials and Reagents:
-
4-Phenylbutyric acid (analyte)
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Control biological matrix (e.g., rat plasma, human plasma)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC or UPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Protocol Steps:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of 4-PBA in methanol.
-
Prepare a 1 mg/mL stock solution of 4-PBA-d2 in methanol.
-
From these stock solutions, prepare a series of working solutions for the calibration curve and quality control (QC) samples by serial dilution in a 50:50 mixture of methanol and water.
-
Prepare a working solution of the internal standard (4-PBA-d2) at a fixed concentration (e.g., 100 ng/mL) in methanol.
-
-
Sample Preparation (Protein Precipitation Method):
-
To a 100 µL aliquot of the biological sample (plasma, serum, or tissue homogenate), add 10 µL of the internal standard working solution (4-PBA-d2).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 10% B, ramp up to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific mass transitions for 4-PBA and 4-PBA-d2 should be optimized by infusing the pure compounds into the mass spectrometer. Example transitions are:
-
4-PBA: Precursor ion [M-H]⁻ → Product ion
-
4-PBA-d2: Precursor ion [M-H]⁻ → Product ion
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of 4-PBA to 4-PBA-d2 against the nominal concentration of the calibration standards.
-
Use a weighted (1/x² or 1/x) linear regression to fit the calibration curve.
-
Determine the concentration of 4-PBA in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
-
In Vivo Pharmacokinetic Study Protocol (Rodent Model)
This protocol outlines a typical design for a pharmacokinetic study in mice or rats.[4]
Materials and Animals:
-
Male/Female mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
4-Phenylbutyric acid formulation for administration (e.g., dissolved in saline for injection).
-
Dosing syringes and needles.
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Anesthesia (if required for blood collection).
Protocol Steps:
-
Acclimatization and Dosing:
-
Acclimatize animals to the housing conditions for at least one week.
-
Fast animals overnight before dosing (with free access to water).
-
Administer a single dose of 4-PBA via the desired route (e.g., intravenous bolus, oral gavage).
-
-
Blood Sample Collection:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points. A typical sampling schedule might be: pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect blood from a suitable site (e.g., tail vein, saphenous vein) into EDTA-coated tubes.
-
Process the blood by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) to obtain plasma.
-
Store the plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Analyze the plasma samples for 4-PBA concentration using the LC-MS/MS method described above, with 4-PBA-d2 as the internal standard.
-
-
Pharmacokinetic Data Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.
-
Key parameters include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
-
-
Data Presentation
Quantitative data from pharmacokinetic studies should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: LC-MS/MS Method Validation Summary This table presents typical acceptance criteria for a validated bioanalytical method according to FDA and EMA guidelines.[5]
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Calibration Range | e.g., 0.1 - 50 µg/mL in plasma |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20% |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Should be minimal and consistent across different lots of matrix |
| Stability (Freeze-thaw, bench-top, etc.) | Analyte should be stable under expected handling and storage conditions |
Table 2: Example Pharmacokinetic Parameters of 4-PBA in Mice The following table is a representative summary of pharmacokinetic parameters for 4-PBA following a single intraperitoneal injection in mice, based on data from a published study.[4]
| Parameter | Units | Value (Mean ± SD) |
| Dose | mg/kg | 500 |
| Cmax | µg/mL | 285.4 ± 45.2 |
| Tmax | min | 15 |
| AUC (0-t) | µg·h/mL | 310.7 ± 50.1 |
| t1/2 | h | 0.8 ± 0.1 |
Table 3: Example Tissue Distribution of 4-PBA in Mice (AUC tissue / AUC plasma ratio) This table illustrates how 4-PBA distributes into different tissues relative to plasma exposure, based on data from a published study.[4]
| Tissue | AUC Ratio (Tissue/Plasma) |
| Kidney | 0.063 |
| Liver | 0.045 |
| Heart | 0.021 |
| Muscle | 0.012 |
| Lung | 0.007 |
Visualization of Workflows
Caption: Bioanalytical workflow for 4-PBA quantification.
Caption: In-vivo pharmacokinetic study workflow.
References
- 1. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. scispace.com [scispace.com]
- 4. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare stock solutions of 4-Phenylbutyric acid-d2
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation of stock solutions of 4-Phenylbutyric acid-d2 (4-PBA-d2), a deuterated analog of 4-Phenylbutyric acid (4-PBA). 4-PBA is a histone deacetylase (HDAC) inhibitor and an endoplasmic reticulum (ER) stress inhibitor, with applications in cancer and infection research.[1] The inclusion of deuterium in drug molecules can modulate their pharmacokinetic and metabolic profiles, making deuterated standards like 4-PBA-d2 valuable tools in drug development and metabolic studies.
Compound Properties
A summary of the key chemical and physical properties of this compound and its non-deuterated counterpart is presented below.
| Property | This compound | 4-Phenylbutyric acid |
| Chemical Formula | C₁₀H₈D₄O₂ | C₁₀H₁₂O₂[2] |
| Molecular Weight | 168.23 g/mol | 164.20 g/mol [2] |
| CAS Number | 461391-24-2 | 1821-12-1[2] |
| Appearance | White to off-white powder/crystals[3][4] | White to slightly yellowish crystalline powder[3] |
| Storage (Solid) | Store at room temperature, tightly sealed in a dry environment.[5] | Store at room temperature, tightly sealed in a dry environment.[5] |
Experimental Protocols
The following protocols outline the preparation of stock solutions of this compound in common laboratory solvents. It is crucial to use high-purity solvents and adhere to standard laboratory safety procedures.
Protocol 1: Preparation of a 10 mM Stock Solution in Dimethyl Sulfoxide (DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Tare the weighing vessel: Place a sterile microcentrifuge tube on the analytical balance and tare the weight.
-
Weigh the compound: Carefully weigh approximately 1.68 mg of this compound into the tared tube.
-
Add solvent: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolve the compound: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[6]
-
Storage: Store the 10 mM stock solution at -20°C. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. While the solid form is stable at room temperature, solutions of the related sodium 4-phenylbutyrate are recommended for storage at -20°C and are stable for at least two years.[5]
Protocol 2: Preparation of a 10 mM Stock Solution in Ethanol
Materials:
-
This compound powder
-
Absolute Ethanol (≥99.5%)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Tare the weighing vessel: Place a sterile microcentrifuge tube on the analytical balance and tare the weight.
-
Weigh the compound: Carefully weigh approximately 1.68 mg of this compound into the tared tube.
-
Add solvent: Add 1.0 mL of absolute ethanol to the tube.
-
Dissolve the compound: Securely cap the tube and vortex until the powder is fully dissolved.
-
Storage: Store the ethanolic stock solution at -20°C in tightly sealed vials to prevent evaporation.
Protocol 3: Preparation of an Aqueous Stock Solution (as Sodium Salt)
4-Phenylbutyric acid has limited solubility in water.[3] To prepare an aqueous stock solution, it is often necessary to convert it to its more soluble sodium salt.
Materials:
-
This compound powder
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sterile tubes or vials
-
pH meter or pH strips
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Weigh the compound: Weigh a desired amount of this compound into a sterile tube.
-
Add water: Add a portion of the final desired volume of high-purity water.
-
Adjust pH: While stirring, slowly add 0.1 M NaOH dropwise until the this compound dissolves and the pH of the solution is approximately 7.2-7.4.
-
Final volume: Adjust the final volume with high-purity water.
-
Sterilization (Optional): If for use in cell culture, filter-sterilize the solution through a 0.22 µm syringe filter.
-
Storage: It is not recommended to store aqueous solutions for more than one day.[2] For longer-term storage, consider preparing fresh or storing frozen aliquots at -20°C, though stability should be verified.
Diagrams
Workflow for Stock Solution Preparation
Caption: A flowchart illustrating the general workflow for preparing a stock solution of this compound.
Signaling Pathway Context
Caption: The inhibitory effects of this compound on HDAC and ER stress signaling pathways.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and the associated solvents. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling of the powder and volatile solvents should be performed in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 4-Phenylbutyric acid | 1821-12-1 [chemicalbook.com]
- 4. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-苯基丁酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Utilizing 4-PBA-d2 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. It is an indispensable tool in systems biology, biomedical research, and drug development for understanding cellular physiology and pathophysiology.[1][2][3] Stable isotope tracers, such as those labeled with ¹³C, ¹⁵N, or ²H (deuterium), are introduced into a biological system, and the incorporation of these isotopes into downstream metabolites is measured to deduce metabolic fluxes.[1][2][4]
4-phenylbutyric acid (4-PBA) is a clinically used drug for urea cycle disorders and is widely studied for its role as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress.[5][6] Emerging evidence indicates that 4-PBA also significantly impacts cellular metabolism, including mitochondrial biogenesis, amino acid metabolism, and lipid metabolism.[7][8][9] The use of a deuterated version of 4-PBA, 4-PBA-d2, as a tracer in MFA studies presents a novel opportunity to investigate the metabolic fate of 4-PBA itself and its influence on various metabolic pathways. This application note provides a detailed protocol for utilizing 4-PBA-d2 in metabolic flux analysis, targeting researchers and professionals in drug development and metabolic research.
Principle of 4-PBA-d2 Based Metabolic Flux Analysis
The core principle involves introducing 4-PBA-d2 into a cell culture or in vivo model system. As the cells metabolize 4-PBA-d2, the deuterium atoms are incorporated into various downstream metabolites. By tracking the mass isotopomer distributions of these metabolites using mass spectrometry, it is possible to determine the relative and absolute fluxes through specific metabolic pathways that are influenced by 4-PBA. This approach can elucidate how 4-PBA modulates cellular metabolism, providing valuable insights into its mechanism of action and potential therapeutic applications.
Key Applications
-
Elucidating the Metabolic Fate of 4-PBA: Tracing the deuterium label from 4-PBA-d2 can identify the metabolic pathways that directly process 4-PBA.
-
Investigating the Impact on Central Carbon Metabolism: Quantifying changes in fluxes through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle in response to 4-PBA treatment.
-
Assessing Effects on Amino Acid and Lipid Metabolism: Determining how 4-PBA influences the synthesis and breakdown of amino acids and fatty acids.
-
Understanding the Link between ER Stress and Metabolism: Probing the metabolic reprogramming that occurs downstream of ER stress modulation by 4-PBA.
Experimental Workflow
The general workflow for a metabolic flux analysis experiment using 4-PBA-d2 is depicted below.
Detailed Protocols
Cell Culture and 4-PBA-d2 Tracer Preparation
Objective: To prepare cells and the 4-PBA-d2 tracer for the labeling experiment.
Materials:
-
Cell line of interest (e.g., HepG2, C2C12)
-
Appropriate cell culture medium and supplements
-
4-PBA-d2 (deuterated 4-phenylbutyric acid)
-
Vehicle for dissolving 4-PBA-d2 (e.g., sterile water, DMSO)
-
Cell culture plates or flasks
Protocol:
-
Culture cells to the desired confluency (typically 70-80%) in standard culture medium.
-
Prepare a stock solution of 4-PBA-d2 in the chosen vehicle. The concentration should be determined based on the desired final concentration in the culture medium, which may range from 0.5 mM to 10 mM based on previous studies with non-labeled 4-PBA.[7][8]
-
Prepare the labeling medium by supplementing the base medium with the 4-PBA-d2 stock solution to the final desired concentration. Also, prepare a parallel control medium with unlabeled 4-PBA.
-
Ensure the labeling medium is pre-warmed to 37°C and pH is adjusted if necessary.
Isotopic Labeling Experiment
Objective: To label cellular metabolites by culturing cells in the presence of 4-PBA-d2.
Protocol:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium containing 4-PBA-d2 to the cells.
-
Incubate the cells for a predetermined time course. The duration of labeling will depend on the expected turnover rates of the metabolites of interest and should be optimized empirically. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the point of isotopic steady-state.
-
At each time point, proceed immediately to metabolic quenching.
Metabolic Quenching and Metabolite Extraction
Objective: To rapidly halt all enzymatic activity and extract intracellular metabolites.
Materials:
-
Cold quenching solution (e.g., 60% methanol in water, pre-chilled to -20°C)
-
Cold extraction solvent (e.g., 80% methanol in water, pre-chilled to -80°C)
-
Cell scraper
-
Centrifuge
Protocol:
-
Aspirate the labeling medium from the cells.
-
Immediately add the cold quenching solution to the culture plate and place it on dry ice.
-
Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge the cell suspension at a low speed (e.g., 1000 x g) for 1 minute at 4°C to pellet the cells.
-
Discard the supernatant and add the cold extraction solvent to the cell pellet.
-
Vortex the tube vigorously to resuspend the pellet and lyse the cells.
-
Incubate the samples at -80°C for at least 15 minutes to allow for complete protein precipitation.
-
Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the extracted metabolites to a new tube for analysis.
LC-MS/MS Analysis and Data Processing
Objective: To separate and quantify the mass isotopomers of target metabolites.
Protocol:
-
Analyze the metabolite extracts using a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
Use an appropriate chromatography method (e.g., HILIC, reversed-phase) to separate the metabolites of interest.
-
Operate the mass spectrometer in a mode that allows for the detection of different mass isotopomers (e.g., full scan or selected ion monitoring).
-
Process the raw LC-MS/MS data to identify peaks corresponding to the target metabolites and determine their mass isotopomer distributions (MIDs). This involves correcting for the natural abundance of stable isotopes.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Hypothetical Mass Isotopomer Distribution of a Downstream Metabolite
| Metabolite | Isotopomer | Control (Unlabeled 4-PBA) | 4-PBA-d2 Treated |
| Glutamate | M+0 | 95.0% | 85.0% |
| M+1 | 4.5% | 9.5% | |
| M+2 | 0.5% | 5.0% | |
| M+3 | 0.0% | 0.5% |
Table 2: Hypothetical Relative Fluxes through Key Metabolic Pathways
| Pathway | Relative Flux (Control) | Relative Flux (4-PBA-d2) | Fold Change |
| Glycolysis | 100 | 120 | 1.2 |
| Pentose Phosphate Pathway | 15 | 25 | 1.7 |
| TCA Cycle | 80 | 70 | 0.88 |
| Fatty Acid Synthesis | 20 | 15 | 0.75 |
Signaling Pathway Visualization
4-PBA is a known modulator of the Endoplasmic Reticulum (ER) Stress Response, also known as the Unfolded Protein Response (UPR). Understanding this pathway is crucial for interpreting the metabolic effects of 4-PBA.
Logical Relationship Diagram
The interplay between 4-PBA, ER stress, and metabolic flux can be visualized as follows.
References
- 1. researchgate.net [researchgate.net]
- 2. Endoplasmic reticulum stress signalling – from basic mechanisms to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 6. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physiological 4-phenylbutyrate promotes mitochondrial biogenesis and metabolism in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Phenylbutyric acid-d2 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutyric acid (4-PBA) is a low molecular weight fatty acid that functions as a chemical chaperone, primarily known for its ability to alleviate endoplasmic reticulum (ER) stress.[1][2] Its deuterated form, 4-Phenylbutyric acid-d2, is utilized in research settings with the expectation of similar biological activity to the non-deuterated compound. The primary applications of 4-PBA and its deuterated analog in in vitro cell culture revolve around the modulation of protein folding and the mitigation of cellular stress, making it a valuable tool in the study of various diseases, including those with underlying protein misfolding and ER stress pathway dysregulation.[1][3]
These application notes provide an overview of the common in vitro uses of this compound, along with detailed protocols for key experiments.
Key Applications
-
Alleviation of Endoplasmic Reticulum (ER) Stress: 4-PBA is widely used to reduce ER stress induced by various stimuli, such as tunicamycin, thapsigargin, or genetic mutations leading to protein misfolding.[2][4] It helps to restore protein homeostasis (proteostasis) by facilitating protein folding and reducing the accumulation of unfolded or misfolded proteins in the ER.[1]
-
Inhibition of Inflammatory Responses: 4-PBA has been shown to suppress inflammatory pathways, in part by inhibiting the activation of transcription factors like NF-κB and the phosphorylation of MAPKs. This makes it a useful tool for studying inflammatory processes in various cell types.
-
Enhancement of Cell Viability and Function: By reducing ER stress and inflammation, 4-PBA can improve cell viability and restore normal cellular function in various disease models. For example, it has been shown to protect against ischemia/reperfusion injury in cardiomyocytes and improve the barrier function of intestinal epithelial cells.[2]
-
Modulation of Cell Proliferation and Migration: 4-PBA can influence cell proliferation and migration, with effects being cell-type and context-dependent. For instance, it has been observed to inhibit the proliferation of synovial fibroblasts while promoting the migration of intestinal epithelial cells during wound healing.
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies using 4-PBA. These concentrations and observed effects can serve as a starting point for experimental design with this compound.
Table 1: Effective Concentrations of 4-PBA in Various Cell Lines
| Cell Line | Application | Effective Concentration Range | Observed Effect |
| IPEC-J2 (porcine intestinal epithelial) | Improvement of barrier function | 1.0 mmol/L | Accelerated recovery of transepithelial electrical resistance (TEER) after damage. |
| C28/I2 (human chondrocyte) | Reduction of ER stress | 10-50 mM | Reduced expression of ER stress markers (BiP, CHOP, IRE1).[4] |
| H9c2 (rat cardiomyocyte) | Protection from ischemia/reperfusion | 0.5 - 5 mM | Improved cell viability and reduced apoptosis.[2] |
| Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | Inhibition of proliferation | > 4 mM (48h) | Significant inhibition of cell proliferation. |
| Mouse Lung Epithelial (MLE)-12 | Protection from hyperoxia-induced injury | 0.3 mM | Reduced ER stress and apoptosis.[5] |
Table 2: Effects of 4-PBA on Cell Viability
| Cell Line | 4-PBA Concentration | Incubation Time | Effect on Viability |
| IPEC-J2 | 0 - 10 mmol/L | 48 h | No significant effect. |
| IPEC-J2 | 50 mmol/L | 48 h | Decreased cell viability.[6] |
| Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | up to 40 mM | 24 h | No significant cell death. |
Experimental Protocols
Here are detailed protocols for key experiments involving this compound.
Protocol 1: Assessment of ER Stress Alleviation
This protocol describes how to induce and subsequently measure the alleviation of ER stress in cultured cells using 4-PBA-d2.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in a suitable solvent, e.g., water or DMSO)
-
ER stress inducer (e.g., Thapsigargin or Tunicamycin)
-
Phosphate Buffered Saline (PBS)
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies for ER stress markers like GRP78/BiP, CHOP, p-IRE1α, and a loading control like GAPDH or β-actin)
-
Reagents for qRT-PCR (optional, for measuring mRNA levels of ER stress genes)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Pre-treatment with 4-PBA-d2: Once cells are at the desired confluency, replace the medium with fresh medium containing various concentrations of 4-PBA-d2 (e.g., 0.5, 1, 5, 10 mM). Include a vehicle control (solvent used for 4-PBA-d2 stock). Incubate for a predetermined time (e.g., 2-24 hours).
-
Induction of ER Stress: Add the ER stress inducer (e.g., 1 µM Thapsigargin) to the wells already containing 4-PBA-d2 and the control wells. Incubate for a suitable duration to induce a robust ER stress response (e.g., 6-16 hours).
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells directly in the plate using an appropriate lysis buffer for protein extraction.
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against ER stress markers.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize to the loading control.
-
Workflow for ER Stress Alleviation Assay
Caption: Experimental workflow for assessing the alleviation of ER stress by 4-PBA-d2.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity in the presence of 4-PBA-d2.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of 4-PBA-d2. Include a vehicle control and a positive control for cell death if applicable. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Workflow for Cell Viability (MTT) Assay
Caption: Step-by-step workflow for performing a cell viability MTT assay with 4-PBA-d2.
Protocol 3: In Vitro Wound Healing (Scratch) Assay
This protocol is used to assess the effect of 4-PBA-d2 on cell migration.[7]
Materials:
-
Cell line of interest that forms a monolayer
-
Complete cell culture medium
-
This compound
-
6-well or 12-well culture plates
-
Sterile 200 µL pipette tip or a cell scraper
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.[1]
-
Creating the Wound: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight "scratch" or wound in the monolayer.[8]
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
Treatment: Replace the PBS with fresh medium containing different concentrations of 4-PBA-d2 or a vehicle control.
-
Image Acquisition: Immediately after adding the treatment, capture images of the wound at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubation and Imaging: Incubate the plate at 37°C and capture images of the same wound locations at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control group is nearly closed.[8]
-
Data Analysis: Measure the width of the wound at different points for each image. Calculate the percentage of wound closure over time for each treatment group compared to the 0-hour time point.
Workflow for Wound Healing (Scratch) Assay
Caption: Procedure for conducting an in vitro wound healing assay to assess cell migration.
Signaling Pathways Modulated by 4-Phenylbutyric Acid
The Unfolded Protein Response (UPR) Pathway
4-PBA primarily acts on the Unfolded Protein Response (UPR), a signaling network that is activated by the accumulation of unfolded or misfolded proteins in the ER. The UPR aims to restore proteostasis by upregulating chaperone proteins, enhancing protein degradation, and transiently attenuating protein translation. If ER stress is prolonged and severe, the UPR can switch to inducing apoptosis. 4-PBA helps to alleviate ER stress, thereby reducing the activation of the pro-apoptotic branches of the UPR.
Simplified UPR Signaling Pathway and the Role of 4-PBA
References
- 1. clyte.tech [clyte.tech]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. 4dcell.com [4dcell.com]
- 8. med.virginia.edu [med.virginia.edu]
Application Notes & Protocols for 4-Phenylbutyric Acid (4-PBA) Analysis Using a Deuterated (d2) Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 4-phenylbutyric acid (4-PBA) in biological matrices, specifically utilizing a deuterated internal standard (d2-4-PBA). The protocols are designed for use with liquid chromatography-mass spectrometry (LC-MS) and are adaptable for various research and development applications.
Introduction
4-Phenylbutyric acid (4-PBA) is a histone deacetylase inhibitor and chemical chaperone that has shown therapeutic potential in a range of diseases by alleviating endoplasmic reticulum (ER) stress.[1][2][3] Accurate quantification of 4-PBA in biological samples is crucial for pharmacokinetic studies, dose-response assessments, and understanding its mechanism of action. The use of a stable isotope-labeled internal standard, such as d2-4-PBA, is the gold standard for quantitative mass spectrometry as it corrects for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.[4][5][6]
While various methods exist for 4-PBA analysis, this document details a robust protocol employing a d2-4-PBA internal standard, adaptable for matrices like plasma, urine, and cell culture media.
Signaling Pathway of 4-PBA in ER Stress
4-PBA acts as a chemical chaperone to reduce the load of misfolded proteins in the endoplasmic reticulum, thereby mitigating ER stress. This is a key aspect of its therapeutic effect.
Caption: Mechanism of 4-PBA in alleviating ER stress.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and LC-MS analysis of 4-PBA.
Materials and Reagents
-
4-Phenylbutyric acid (4-PBA) standard
-
d2-4-Phenylbutyric acid (d2-4-PBA) internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX or similar)
-
Standard laboratory glassware and consumables
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (Triple Quadrupole or High-Resolution Mass Spectrometer)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
SPE manifold
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of 4-PBA and d2-4-PBA in 10 mL of methanol, respectively.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of 4-PBA by serial dilution of the primary stock solution with methanol to create calibration standards.
-
-
Internal Standard (IS) Working Solution (1 µg/mL):
-
Dilute the d2-4-PBA primary stock solution with methanol.
-
Sample Preparation: Solid Phase Extraction (SPE) Protocol
This protocol is recommended for cleaning up complex matrices like plasma and urine to minimize matrix effects.[1][7]
Caption: Solid Phase Extraction (SPE) workflow for 4-PBA.
Detailed Steps:
-
Sample Collection: Collect 200 µL of the biological sample (e.g., plasma).
-
Internal Standard Spiking: Add a known amount (e.g., 20 µL of 1 µg/mL d2-4-PBA) to each sample, calibrator, and quality control (QC) sample.
-
Protein Precipitation: Add 600 µL of cold methanol. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes to pellet proteins.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from step 4 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute 4-PBA and d2-4-PBA with 1 mL of methanol containing 2% formic acid.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS system.
Sample Preparation: Protein Precipitation (PPT) Protocol
For less complex matrices like cell culture media, a simpler protein precipitation may suffice.[1]
Caption: Protein Precipitation (PPT) workflow for 4-PBA.
Detailed Steps:
-
Sample Collection: Take 100 µL of the sample (e.g., cell culture medium).
-
Internal Standard Spiking: Add 10 µL of 1 µg/mL d2-4-PBA.
-
Precipitation: Add 300 µL of cold methanol.
-
Vortex: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to an autosampler vial.
-
Analysis: Inject an aliquot for LC-MS analysis.
LC-MS Method Parameters
The following are suggested starting parameters that should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | 4-PBA: To be determinedd2-4-PBA: To be determined |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
Note: Specific MRM (Multiple Reaction Monitoring) transitions and collision energies must be determined by infusing pure standards of 4-PBA and d2-4-PBA into the mass spectrometer.
Data Presentation and Method Validation
Method validation should be performed according to regulatory guidelines (e.g., FDA or EMA).[8] Key parameters to evaluate are summarized below. The data presented here is adapted from a similar validated method for 4-PBA analysis.[1]
Quantitative Performance
| Parameter | Result (Example) |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Precision and Accuracy
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC (0.3 µg/mL) | < 10% | < 10% | 90 - 110% |
| Mid QC (5 µg/mL) | < 8% | < 8% | 92 - 108% |
| High QC (40 µg/mL) | < 5% | < 5% | 95 - 105% |
Recovery and Matrix Effect
| Parameter | Result (Example) |
| Extraction Recovery | > 85% |
| Matrix Effect | 90 - 110% |
Conclusion
The presented protocols provide a robust framework for the quantitative analysis of 4-PBA in various biological matrices using a deuterated internal standard. The use of d2-4-PBA ensures high accuracy and reliability of the results. Researchers should perform a full method validation for their specific application and matrix to ensure data quality and compliance with regulatory standards.
References
- 1. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer [mdpi.com]
- 8. fda.gov [fda.gov]
Application Notes and Protocols: 4-Phenylbutyric Acid-d2 in Neurodegeneration Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutyric acid (4-PBA) is a small molecule that has garnered significant interest in the field of neurodegeneration research due to its dual mechanism of action as a chemical chaperone and a histone deacetylase (HDAC) inhibitor. By alleviating endoplasmic reticulum (ER) stress and inhibiting protein aggregation, while also modulating gene expression through histone acetylation, 4-PBA has shown neuroprotective effects in a variety of preclinical models of neurodegenerative diseases.
The deuterated analog, 4-Phenylbutyric acid-d2 (4-PBA-d2), is of particular interest for its potential to offer an improved pharmacokinetic profile compared to its non-deuterated counterpart. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can slow down drug metabolism, leading to increased half-life and systemic exposure. While specific research on 4-PBA-d2 in neurodegeneration models is limited, the extensive data on 4-PBA provides a strong rationale for its investigation. These application notes and protocols are primarily based on studies of 4-PBA, with the understanding that they can be adapted for the evaluation of 4-PBA-d2.
Mechanism of Action
4-PBA exerts its neuroprotective effects through two primary pathways:
-
Chemical Chaperone Activity: Misfolded and aggregated proteins are a hallmark of many neurodegenerative diseases, leading to cellular dysfunction and death. 4-PBA can act as a chemical chaperone, binding to the exposed hydrophobic regions of unfolded proteins, thereby preventing their aggregation and facilitating proper folding. This action helps to reduce the load of toxic protein aggregates and alleviate ER stress, a condition where the accumulation of unfolded proteins overwhelms the cell's protein-folding capacity.[1][2]
-
Histone Deacetylase (HDAC) Inhibition: 4-PBA is also a known inhibitor of class I and IIb HDACs.[3] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, 4-PBA promotes histone acetylation, resulting in a more open chromatin structure and the increased transcription of genes involved in synaptic plasticity and cell survival.[4]
Applications in Neurodegenerative Disease Models
4-PBA has been investigated in a range of in vitro and in vivo models of neurodegenerative diseases, demonstrating its potential as a therapeutic agent.
Alzheimer's Disease (AD)
In mouse models of AD, 4-PBA has been shown to improve cognitive function, reduce the levels of phosphorylated tau, and increase synaptic protein expression without altering the burden of amyloid-beta plaques.[4][5] It is believed that these beneficial effects are mediated by both its chaperone and HDAC inhibitory activities.
Parkinson's Disease (PD)
Research in cellular and animal models of PD has indicated that 4-PBA can protect dopaminergic neurons from cell death induced by toxins that mimic aspects of the disease.[6] Its ability to reduce the accumulation of alpha-synuclein aggregates is a key aspect of its neuroprotective action in these models.
Huntington's Disease (HD)
In a mouse model of HD, administration of 4-PBA was found to improve motor performance and extend survival.[7] These effects were associated with increased histone acetylation in the brain.
Amyotrophic Lateral Sclerosis (ALS)
Studies in a mouse model of familial ALS (SOD1G93A) have explored the therapeutic potential of 4-PBA derivatives. While some derivatives effectively inhibited SOD1 aggregation in vitro, they did not show a significant effect on disease progression in vivo, highlighting the importance of pharmacokinetic properties.[8]
Lysosomal Storage Disorders
In a mouse model of Sandhoff disease, a lysosomal storage disorder with severe neurodegeneration, 4-PBA treatment mitigated ER stress, reduced apoptosis in spinal cord neurons, improved motor function, and extended lifespan.[9][10][11]
Data Presentation
In Vivo Efficacy of 4-PBA in Neurodegenerative Disease Models
| Disease Model | Animal | Treatment Regimen | Key Findings | Reference |
| Alzheimer's Disease | Tg2576 mice | 200 mg/kg/day, i.p. for 6 months | Prevented age-related memory deficits, decreased amyloid-beta pathology, and reduced inflammation. | |
| Alzheimer's Disease | APPNL-G-F mice | Injections (dose not specified) | Restored normal proteostasis, improved performance in memory tests. | [5] |
| Huntington's Disease | N171-82Q mice | Not specified | Improved survival. | [7] |
| Sandhoff Disease | Hexb-/- mice | 4 mg/ml in drinking water from 40 days of age | Significant improvements in motor function and lifespan. | [11] |
In Vitro Effects of 4-PBA on Neuronal Cells
| Cell Model | Treatment | Key Findings | Reference |
| Trisomic neurons (Down Syndrome model) | Not specified | Decreased formation of protein aggregates and prevented apoptosis. | [1] |
| Immortalized AD astrocytes | 3 µM for 48 hours | Rescued defects in protein synthesis. | [12] |
| Neuroblastoma cells | Not specified | Protected against ER stress-induced cell death. | [13] |
Experimental Protocols
In Vitro Model: Neuroblastoma Cell Line
This protocol describes a general method for assessing the neuroprotective effects of 4-PBA-d2 against ER stress-induced apoptosis in a human neuroblastoma cell line (e.g., SH-SY5Y).
1. Cell Culture and Treatment: a. Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2. b. Seed cells in 96-well plates for viability assays or larger plates for protein/RNA analysis. c. Once cells reach 70-80% confluency, replace the medium with fresh medium containing the desired concentrations of 4-PBA-d2 (e.g., 0.1, 1, 10 µM). d. Pre-incubate with 4-PBA-d2 for 2 hours. e. Induce ER stress by adding an appropriate inducer, such as tunicamycin (e.g., 1 µg/mL) or thapsigargin (e.g., 1 µM). f. Incubate for a further 24-48 hours.
2. Assessment of Cell Viability (MTT Assay): a. After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Remove the medium and dissolve the formazan crystals in DMSO. c. Measure the absorbance at 570 nm using a microplate reader.
3. Western Blot Analysis of ER Stress and Apoptosis Markers: a. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. b. Determine protein concentration using a BCA assay. c. Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate with primary antibodies against ER stress markers (e.g., GRP78, CHOP, p-PERK, p-IRE1α, ATF6) and apoptosis markers (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C. f. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Model: Alzheimer's Disease Mouse Model (e.g., Tg2576)
This protocol provides a general framework for evaluating the therapeutic efficacy of 4-PBA-d2 in a transgenic mouse model of Alzheimer's disease.
1. Animals and Treatment: a. Use Tg2576 mice and their wild-type littermates as controls. b. Begin treatment at an age before the onset of significant pathology (e.g., 6 months). c. Prepare 4-PBA-d2 solution by titrating with sodium hydroxide to a pH of 7.4. d. Administer 4-PBA-d2 daily via intraperitoneal (i.p.) injection at a dose determined by pharmacokinetic studies (e.g., starting with a dose equivalent to 200 mg/kg of 4-PBA). A vehicle control group should receive saline. e. Continue treatment for a specified duration (e.g., 6 months).
2. Behavioral Testing (e.g., Morris Water Maze): a. A few weeks before the end of the treatment period, conduct behavioral tests to assess learning and memory. b. The Morris water maze is a standard test for spatial learning and memory in rodents.
3. Histological and Biochemical Analysis: a. At the end of the study, euthanize the mice and collect brain tissue. b. Perfuse the animals with saline followed by 4% paraformaldehyde for histological analysis. c. For biochemical analysis, snap-freeze the brain tissue in liquid nitrogen. d. Immunohistochemistry: Analyze brain sections for amyloid plaques (using anti-Aβ antibodies), neurofibrillary tangles (using anti-phospho-tau antibodies), and markers of neuroinflammation (e.g., GFAP for astrocytes, Iba1 for microglia). e. Western Blotting: Analyze brain homogenates for levels of synaptic proteins (e.g., synaptophysin, PSD-95), ER stress markers, and histone acetylation levels.
Visualizations
Signaling Pathways and Workflows
Caption: 4-PBA-d2 alleviates ER stress by reducing unfolded protein load.
Caption: 4-PBA-d2 inhibits HDACs, promoting gene transcription.
Caption: In vitro workflow for testing 4-PBA-d2 neuroprotection.
Caption: In vivo workflow for evaluating 4-PBA-d2 efficacy.
Conclusion
4-Phenylbutyric acid has demonstrated significant neuroprotective potential in a wide array of preclinical neurodegeneration models. Its dual action as a chemical chaperone and HDAC inhibitor makes it a compelling candidate for further investigation. The development of deuterated analogs such as 4-PBA-d2 holds the promise of an improved pharmacokinetic profile, which could translate to enhanced therapeutic efficacy. The protocols and information provided here offer a foundation for researchers to explore the potential of 4-PBA-d2 as a novel therapeutic strategy for neurodegenerative diseases. Further studies are warranted to specifically elucidate the pharmacokinetics, pharmacodynamics, and therapeutic efficacy of 4-PBA-d2 in relevant disease models.
References
- 1. 4-Phenylbutyrate ameliorates apoptotic neural cell death in Down syndrome by reducing protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases | Semantic Scholar [semanticscholar.org]
- 3. 4-PBA inhibits endoplasmic reticulum stress to improve autophagic flux in the treatment of protamine/lipopolysaccharide-induced interstitial cystitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylbutyrate ameliorates cognitive deficit and reduces tau pathology in an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New treatment reverses Alzheimer’s disease signs | Penn Medicine [pennmedicine.org]
- 6. 4-Phenylbutyrate Mitigates the Motor Impairment and Dopaminergic Neuronal Death During Parkinson's Disease Pathology via Targeting VDAC1 Mediated Mitochondrial Function and Astrocytes Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-Phenylbutyric acid mitigates ER stress-induced neurodegeneration in the spinal cords of a GM2 gangliosidosis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Phenylbutyric acid mitigates ER stress-induced neurodegeneration in the spinal cords of a GM2 gangliosidosis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Quantitative Analysis of 4-Phenylbutyric acid-d2 in Tissues by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutyric acid (4-PBA) is a chemical chaperone that has garnered significant interest for its therapeutic potential in a variety of diseases by alleviating endoplasmic reticulum (ER) stress.[1][2][3] Understanding its biodistribution and concentration in target tissues is crucial for preclinical and clinical drug development. The use of a stable isotope-labeled internal standard, such as 4-Phenylbutyric acid-d2 (4-PBA-d2), is a common and effective strategy for accurate quantification of 4-PBA in complex biological matrices. This document provides detailed application notes and protocols for the analytical techniques used to detect and quantify 4-PBA-d2 in various tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While 4-PBA-d2 is often used as an internal standard for the quantification of unlabeled 4-PBA, the methodologies described herein are directly applicable for the quantification of 4-PBA-d2 as the primary analyte of interest, for example, in studies involving the administration of deuterated 4-PBA to investigate its pharmacokinetic properties.
Principle of the Method
The analytical method involves the homogenization of tissue samples, followed by the extraction of 4-PBA-d2 and an appropriate internal standard. Protein precipitation is a common and effective method for sample cleanup. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This technique provides high selectivity and sensitivity for the accurate quantification of 4-PBA-d2 in complex tissue matrices.
Experimental Protocols
I. Tissue Sample Homogenization
Objective: To disrupt the tissue structure and release the analyte into a solution.
Materials:
-
Tissue sample (frozen at -80°C)
-
Homogenization buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Bead mill homogenizer with appropriate beads (e.g., ceramic or stainless steel) or a Dounce homogenizer
-
Microcentrifuge tubes
Protocol:
-
Weigh the frozen tissue sample (typically 50-100 mg).
-
Place the tissue in a pre-chilled 2 mL microcentrifuge tube containing homogenization beads.
-
Add a 3-5 fold volume of ice-cold homogenization buffer to the tissue weight (e.g., 150-500 µL for a 50-100 mg tissue sample).
-
Homogenize the tissue using a bead mill homogenizer according to the manufacturer's instructions. Typically, 2-3 cycles of 30-60 seconds at a high-speed setting are sufficient. Ensure samples are kept on ice between cycles to prevent degradation.
-
Alternatively, use a Dounce homogenizer for softer tissues. Perform 10-15 strokes on ice.
-
The resulting homogenate should be a uniform suspension.
II. Protein Precipitation and Extraction
Objective: To remove proteins that can interfere with the analysis and to extract the analyte of interest.
Materials:
-
Tissue homogenate
-
Internal Standard (IS) working solution (e.g., 4-Phenylbutyric acid-d11)
-
Acetonitrile (ACN) containing 0.1% formic acid (ice-cold)
-
Microcentrifuge
-
96-well collection plate or new microcentrifuge tubes
Protocol:
-
To 100 µL of tissue homogenate, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well collection plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge at 2,000 x g for 5 minutes.
-
The sample is now ready for LC-MS/MS analysis.
III. LC-MS/MS Analysis
Objective: To separate and quantify 4-PBA-d2.
Instrumentation:
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
LC Parameters (Example):
| Parameter | Value |
| Column | C18 Reverse-Phase (100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
MS/MS Parameters (Example for Negative Ion Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| 4-PBA-d2 | 165.1 | 120.1 | 100 | -15 |
| 4-PBA-d11 (IS) | 174.2 | 128.2 | 100 | -15 |
Note: These are example parameters and should be optimized for the specific instrument used.
Data Presentation
The following table summarizes the quantitative data on the tissue distribution of 4-Phenylbutyric acid (4-PBA) in mice following intraperitoneal (i.p.) administration of 500 mg/kg.[1] While this data is for unlabeled 4-PBA, it provides a representative example of the expected tissue concentrations that can be obtained using the described analytical method for 4-PBA-d2.
| Tissue | Cmax (µg/g or µg/mL) | Tmax (min) | AUC (µgmin/g or µgmin/mL) |
| Plasma | 185.3 ± 25.4 | 15 | 11234.5 ± 1567.8 |
| Liver | 10.2 ± 1.8 | 15 | 654.3 ± 98.7 |
| Kidney | 12.3 ± 2.1 | 15 | 789.1 ± 112.3 |
| Heart | 5.6 ± 0.9 | 15 | 345.6 ± 54.3 |
| Lung | 4.1 ± 0.7 | 15 | 256.7 ± 43.2 |
| Muscle | 4.9 ± 0.8 | 15 | 301.2 ± 49.8 |
Data are presented as mean ± SD. Cmax: Maximum concentration; Tmax: Time to reach maximum concentration; AUC: Area under the curve.
Visualizations
Experimental Workflow
Caption: A streamlined workflow for the analysis of 4-PBA-d2 in tissues.
Signaling Pathway of 4-PBA in Alleviating ER Stress
Caption: Mechanism of 4-PBA in mitigating ER stress and promoting cellular homeostasis.
References
- 1. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical chaperone 4-phenyl butyric acid (4-PBA) reduces hepatocellular lipid accumulation and lipotoxicity through induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Practical Guide to Using 4-PBA-d2 in Clinical Mass Spectrometry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutyric acid (4-PBA) is a chemical chaperone approved by the FDA for the treatment of urea cycle disorders.[1][2] It is also widely investigated for its role in mitigating endoplasmic reticulum (ER) stress, a key factor in various diseases including neurodegenerative disorders and cancers.[3][4][5] Accurate quantification of 4-PBA in clinical samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its mechanism of action.
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry for their ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and instrumental variability.[6][7] 4-Phenylbutyric acid-d2 (4-PBA-d2) is the deuterium-labeled analogue of 4-PBA and serves as an ideal internal standard for its quantification in complex biological matrices such as plasma and urine.[8] This document provides a practical guide to the use of 4-PBA-d2 in clinical mass spectrometry, including detailed protocols and application notes.
Mechanism of Action: 4-PBA and Cellular Stress Pathways
4-PBA primarily functions by alleviating ER stress. The accumulation of misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), a signaling pathway aimed at restoring protein homeostasis (proteostasis).[3] If the stress is prolonged, the UPR can initiate apoptosis. 4-PBA helps in the proper folding of proteins, thus reducing the load on the ER and attenuating the UPR.[3][7] Furthermore, 4-PBA has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation, and modulate the PI3K/AKT/mTOR pathway, which is crucial for cell survival and autophagy.[1][9]
Quantitative Analysis of 4-PBA using 4-PBA-d2
The use of a deuterated internal standard like 4-PBA-d2 is highly recommended for accurate and precise quantification of 4-PBA in clinical samples.[7] The following sections detail a representative protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay.
Experimental Workflow
The overall workflow for the quantification of 4-PBA in a clinical plasma sample involves sample preparation, LC-MS/MS analysis, and data processing.
Detailed Protocols
This protocol is adapted from established methods for small molecule quantification in biological fluids and specific parameters for 4-PBA analysis.[10][11]
Materials and Reagents
-
4-Phenylbutyric acid (4-PBA) reference standard
-
This compound (4-PBA-d2) internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve 4-PBA and 4-PBA-d2 in methanol to prepare 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the 4-PBA stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the 4-PBA-d2 stock solution with methanol to a final concentration (e.g., 200 ng/mL).
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, QCs, and unknown clinical samples.
-
Add 100 µL of the appropriate matrix (blank plasma for standards/QCs, or study sample) to each tube.
-
For calibration standards and QCs, spike with the corresponding 4-PBA working standard solution.
-
Add 20 µL of the IS working solution (e.g., 200 ng/mL 4-PBA-d2) to all tubes except for the blank matrix.
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following parameters are based on a validated method for 4-PBA and can be adapted for various LC-MS/MS systems.[1][10]
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | Luna® 3 µm PFP(2) 100 Å (100 × 2.0 mm) or equivalent phenyl-based column. A C18 column can also be tested but may show peak tailing for 4-PBA.[10][12] |
| Column Temperature | 40 °C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.300 mL/min |
| Gradient | Time (min) |
| Injection Volume | 3.0 µL |
| MS System | Triple Quadrupole or High-Resolution Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM)[10] |
| MRM Transitions | Analyte |
| Desolvation Temperature | ~1000 °C (system dependent) |
| Capillary Voltage | ~2.0 kV (system dependent) |
Note: Product ions for MRM transitions need to be optimized by infusing the parent compounds into the mass spectrometer.
Data Presentation and Method Validation
A bioanalytical method for clinical use must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below. The values provided are representative of typical requirements and data from a similar assay for 4-PBA.[10][11]
Table 1: Representative Calibration Curve and LLOQ
| Parameter | Value |
| Calibration Model | Linear, weighted (1/x²) |
| Linearity (r²) | ≥ 0.99 |
| Range | 0.38 - 24 µM (or equivalent ng/mL range) |
| LLOQ | 0.38 µM |
| ULOQ | 24 µM |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification.[8]
Table 2: Representative Precision and Accuracy Data
| QC Level | Concentration | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| LLOQ | 0.38 µM | ≤ 20% | ≤ 20% | ± 20% | ± 20% |
| Low (LQC) | 6 ng/mL | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| Medium (MQC) | 100 ng/mL | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| High (HQC) | 500 ng/mL | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
%CV: Percent Coefficient of Variation; %RE: Percent Relative Error.[3][11]
Table 3: Other Validation Parameters
| Parameter | Method and Acceptance Criteria |
| Selectivity | Response in blank matrix from at least 6 sources should be < 20% of LLOQ response.[3] |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution. The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The extraction recovery of the analyte should be consistent and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, bench-top (room temperature), and long-term storage at -80°C. |
Conclusion
This guide provides a comprehensive framework for the application of 4-PBA-d2 as an internal standard for the accurate and precise quantification of 4-PBA in clinical mass spectrometry. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the representative validation data, offer a solid foundation for researchers and drug development professionals. The use of a deuterated internal standard is a critical component of a robust bioanalytical method, ensuring high-quality data for pharmacokinetic, toxicokinetic, and clinical studies.[7] The provided diagrams illustrate the mechanism of action of 4-PBA and the experimental workflow, facilitating a better understanding of its application.
References
- 1. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.intertek.com [cdn.intertek.com]
- 3. researchgate.net [researchgate.net]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Explanation of Sensitivity and the LLD, LLOQ, and ULOQ of a Multiplex ELISA [quansysbio.com]
- 6. Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips | Separation Science [sepscience.com]
- 7. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Application Note: Therapeutic Drug Monitoring of 4-Phenylbutyric Acid Using 4-PBA-d2 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
4-Phenylbutyric acid (4-PBA) is a drug approved for the treatment of urea cycle disorders and is under investigation for a range of other conditions due to its dual mechanism of action. It functions as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress, and as a histone deacetylase (HDAC) inhibitor. Therapeutic drug monitoring (TDM) of 4-PBA is crucial to optimize therapeutic efficacy and minimize potential toxicity. This application note provides a detailed protocol for the quantitative analysis of 4-PBA in human plasma using a stable isotope-labeled internal standard, 4-PBA-d2, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method
The method involves the extraction of 4-PBA and the internal standard (IS), 4-PBA-d2, from human plasma via protein precipitation. The supernatant is then analyzed by reverse-phase LC-MS/MS. The chromatographic separation is achieved on a C18 column, and detection is performed using a tandem mass spectrometer in negative ion mode with multiple reaction monitoring (MRM). The use of a stable isotope-labeled internal standard (4-PBA-d2) ensures high accuracy and precision by correcting for matrix effects and variations in extraction recovery and instrument response.
Materials and Reagents
-
4-Phenylbutyric acid (4-PBA) reference standard
-
4-Phenylbutyric acid-d2 (4-PBA-d2) internal standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific, Waters)
-
C18 analytical column (e.g., 2.1 x 50 mm, 2.6 µm)
Experimental Protocols
Preparation of Stock and Working Solutions
-
4-PBA Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-PBA and dissolve it in 10 mL of methanol.
-
4-PBA-d2 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of 4-PBA-d2 and dissolve it in 1 mL of methanol.
-
4-PBA Working Solutions: Prepare a series of working solutions by serially diluting the 4-PBA stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
4-PBA-d2 Internal Standard Working Solution (10 µg/mL): Dilute the 4-PBA-d2 stock solution with methanol.
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
Pipette 50 µL of human plasma into the appropriately labeled tubes.
-
For calibration standards and QC samples, spike the plasma with the corresponding 4-PBA working solutions. For blank samples, add 5 µL of 50:50 methanol:water.
-
Add 10 µL of the 10 µg/mL 4-PBA-d2 internal standard working solution to all tubes except the blank. To the blank, add 10 µL of methanol.
-
Add 150 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix each tube for 30 seconds.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial or a 96-well plate.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
Column: C18, 2.1 x 50 mm, 2.6 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-5.0 min: 20% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-PBA: Precursor ion (m/z) 163.1 -> Product ion (m/z) 119.1
-
4-PBA-d2: Precursor ion (m/z) 165.1 -> Product ion (m/z) 121.1
-
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: -4500 V
-
Collision Gas: Nitrogen
Data Presentation
The following tables summarize the typical validation parameters for a robust LC-MS/MS method for the quantification of 4-PBA in human plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 0.1 - 100 µg/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | < 15% | < 15% | ± 20% | ± 20% |
| Low QC | 0.3 | < 10% | < 10% | ± 15% | ± 15% |
| Mid QC | 10 | < 10% | < 10% | ± 15% | ± 15% |
| High QC | 80 | < 10% | < 10% | ± 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (µg/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 0.3 | > 85% | 90 - 110% |
| High QC | 80 | > 85% | 90 - 110% |
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for 4-PBA analysis.
Signaling Pathway: 4-PBA Mechanism of Action
Caption: 4-PBA's dual mechanism of action.
Bioanalytical Method Development for 4-Phenylbutyric Acid (4-PBA) using 4-PBA-d2 as an Internal Standard: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutyric acid (4-PBA) is a chemical chaperone that has garnered significant interest in drug development for its role in mitigating endoplasmic reticulum (ER) stress.[1] ER stress is implicated in a variety of diseases, including metabolic disorders, neurodegenerative diseases, and certain cancers.[2] 4-PBA functions by aiding in the proper folding of proteins, thereby reducing the accumulation of misfolded proteins in the ER and alleviating the subsequent unfolded protein response (UPR).[1] Its therapeutic potential is currently being explored in numerous clinical trials.
Accurate quantification of 4-PBA in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. This application note provides a comprehensive, step-by-step guide for the development and validation of a robust and reliable bioanalytical method for the determination of 4-PBA in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 4-phenylbutyric acid-d2 (4-PBA-d2) as the internal standard (IS). The use of a stable isotope-labeled internal standard like 4-PBA-d2 is critical for compensating for variability during sample preparation and analysis, ensuring high accuracy and precision.[3][4]
This document outlines detailed experimental protocols, data presentation in tabular format for clarity, and visualizations of the relevant signaling pathways and experimental workflow to aid in comprehension and implementation. The methodologies described herein adhere to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[5][6]
Signaling Pathways and Experimental Workflow
To understand the context of 4-PBA's action and the subsequent bioanalytical workflow, the following diagrams illustrate the key signaling pathways affected by 4-PBA and the overall experimental process.
Signaling Pathways of 4-PBA
4-PBA primarily acts by alleviating ER stress, which in turn modulates several downstream signaling pathways.
Caption: Unfolded Protein Response (UPR) Signaling Pathway modulated by 4-PBA.
Caption: NF-κB Signaling Pathway and its inhibition by 4-PBA via ER stress reduction.
Bioanalytical Experimental Workflow
The following diagram outlines the major steps in the bioanalytical method for quantifying 4-PBA in plasma.
Caption: Experimental workflow for the bioanalysis of 4-PBA in plasma.
Materials and Methods
Chemicals and Reagents
-
4-Phenylbutyric acid (≥99% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Analytical column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
Preparation of Stock and Working Solutions
-
4-PBA Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-PBA in 10 mL of methanol.
-
4-PBA-d2 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 4-PBA-d2 in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the 4-PBA stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of 4-PBA-d2 at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
Experimental Protocols
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 4-PBA-d2 internal standard working solution to each plasma sample (except for the blank).
-
Vortex for 10 seconds.
-
Add 200 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following tables summarize the optimized chromatographic and mass spectrometric conditions.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 5 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Multiple Reaction Monitoring (MRM) Transitions | |
| 4-PBA | Q1: 163.1 m/z -> Q3: 119.1 m/z |
| 4-PBA-d2 | Q1: 165.1 m/z -> Q3: 121.1 m/z |
| Collision Energy (CE) | Optimized for each transition |
| Dwell Time | 100 ms |
| Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
Method Validation
The bioanalytical method should be validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry"[5], assessing the following parameters:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of 4-PBA and 4-PBA-d2.
-
Calibration Curve: Prepare a calibration curve using at least eight non-zero standards ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing QC samples at four levels (LLOQ, low, medium, and high) in at least five replicates. The accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (coefficient of variation, CV) should be ≤15% (≤20% for LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the peak areas of 4-PBA in post-extraction spiked samples to those in neat solutions.
-
Recovery: Determine the extraction efficiency of 4-PBA from plasma by comparing the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples.
-
Stability: Assess the stability of 4-PBA in plasma under various conditions, including bench-top, freeze-thaw, and long-term storage.
Table 3: Acceptance Criteria for Method Validation
| Validation Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (CV) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Factor | CV ≤ 15% |
| Recovery | Consistent and reproducible |
| Stability | Within ±15% of initial concentration |
Data Presentation and Analysis
All quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 4: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.00 | 0.98 | 98.0 |
| 2.50 | 2.55 | 102.0 |
| 5.00 | 4.90 | 98.0 |
| 10.0 | 10.3 | 103.0 |
| 50.0 | 48.5 | 97.0 |
| 100 | 101 | 101.0 |
| 500 | 505 | 101.0 |
| 1000 | 990 | 99.0 |
Table 5: Example Intra-day Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (CV, %) |
| LLOQ | 1.00 | 1.02 | 102.0 | 8.5 |
| Low QC | 3.00 | 2.95 | 98.3 | 6.2 |
| Medium QC | 75.0 | 76.5 | 102.0 | 4.8 |
| High QC | 750 | 740 | 98.7 | 5.5 |
Conclusion
This application note provides a detailed framework for the development and validation of a sensitive and specific LC-MS/MS method for the quantification of 4-PBA in human plasma using 4-PBA-d2 as an internal standard. The provided protocols and validation guidelines are intended to assist researchers in generating high-quality bioanalytical data to support drug development programs involving 4-PBA. The use of a stable isotope-labeled internal standard and adherence to regulatory guidelines are paramount for ensuring the reliability and integrity of the data. The visualization of the relevant signaling pathways and the experimental workflow further aids in understanding the scientific context and practical application of this bioanalytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing 4-Phenylbutyric Acid-d2 as an Internal Standard: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 4-Phenylbutyric acid-d2 (4-PBA-d2) as an internal standard (IS) in analytical experiments, particularly for mass spectrometry-based quantification of 4-Phenylbutyric acid (4-PBA).
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for 4-PBA analysis?
A1: A stable isotope-labeled internal standard, such as 4-PBA-d2, is highly recommended for quantitative LC-MS/MS analysis.[1] It is chemically and structurally almost identical to the analyte (4-PBA), meaning it will behave similarly during sample preparation, chromatography, and ionization. This similarity allows it to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification of 4-PBA.[2][3]
Q2: What is the optimal concentration of 4-PBA-d2 to use in my experiments?
A2: The optimal concentration of 4-PBA-d2 should be determined experimentally. A general guideline is to use a concentration that produces a signal intensity similar to the analyte (4-PBA) at the midpoint of your calibration curve. The added amount of the internal standard should be in an appropriate ratio to the analyte, considering the dynamic range of the assay.[4] A common starting point is a concentration within the low to mid-range of the 4-PBA calibration curve, for example, in the range of 0.5 µM to 5 µM.
Q3: How do I prepare the 4-PBA-d2 internal standard solution?
A3: A detailed protocol for preparing a 4-PBA-d2 internal standard working solution is provided in the "Experimental Protocols" section below. This typically involves preparing a concentrated stock solution in an organic solvent like methanol and then performing serial dilutions to achieve the desired working concentration.
Q4: Can I use a different internal standard for 4-PBA quantification?
A4: While other compounds can be used as internal standards, a stable isotope-labeled version of the analyte is considered the gold standard.[1] For example, one study successfully used 4-(4-Nitrophenyl)-Butyric Acid as an internal standard for 4-PBA quantification in cell culture media.[5][6][7] However, a deuterated standard like 4-PBA-d2 is generally preferred as its physicochemical properties are most similar to the analyte.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability in IS Signal | Inconsistent sample preparation, instrument instability, matrix effects.[3][8] | 1. Review Sample Preparation: Ensure consistent and accurate pipetting of the IS into all samples and standards. 2. Check Instrument Performance: Run a system suitability test with a standard solution of the IS to check for instrument stability.[8] Look for consistent peak areas and retention times. 3. Evaluate Matrix Effects: Perform a post-column infusion experiment or analyze matrix blanks spiked with the IS to assess for ion suppression or enhancement.[2][9] |
| Low IS Signal Intensity | Insufficient IS concentration, ion suppression, poor ionization efficiency. | 1. Increase IS Concentration: Prepare a higher concentration working solution and re-spike your samples. 2. Optimize MS Parameters: Adjust source parameters (e.g., spray voltage, gas flows, temperature) to improve ionization of 4-PBA-d2. 3. Modify Mobile Phase: The addition of modifiers like formic acid can improve protonation and signal intensity in positive ion mode.[6] |
| IS Signal Saturation | IS concentration is too high for the detector's linear range. | 1. Decrease IS Concentration: Prepare a more dilute working solution of the IS. 2. Adjust Detector Settings: If possible, adjust detector gain or other settings to accommodate the high signal. |
| Poor Peak Shape for IS | Chromatographic issues, column degradation. | 1. Optimize Chromatography: Ensure the mobile phase composition and gradient are suitable for 4-PBA-d2. A phenyl stationary phase column has been shown to provide good resolution for 4-PBA.[5] 2. Check Column Health: Flush the column or replace it if it shows signs of degradation (e.g., high backpressure, peak splitting). |
| Analyte/IS Ratio is Not Consistent | Non-linear response, differential matrix effects between analyte and IS. | 1. Verify Linearity: Ensure both the analyte and IS responses are linear over the intended concentration range. 2. Re-evaluate IS Choice: If matrix effects are significantly different for the analyte and IS, a different IS may be needed, though this is less likely with a stable isotope-labeled standard.[2] |
Experimental Protocols
Protocol 1: Preparation of 4-PBA-d2 Internal Standard Stock and Working Solutions
This protocol is adapted from a method for preparing 4-PBA standard solutions.[5]
1. Materials:
-
This compound (4-PBA-d2) powder
-
Methanol (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
2. Procedure:
-
Stock Solution (10 mM):
-
Accurately weigh the required amount of 4-PBA-d2 powder.
-
Dissolve the powder in methanol in a volumetric flask to achieve a final concentration of 10 mM.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C.
-
-
Working Solution (e.g., 100 µM):
-
Perform a serial dilution of the 10 mM stock solution using a 1:1 mixture of methanol and deionized water to obtain a working solution of 100 µM.
-
This working solution can be further diluted to achieve the desired final concentration for spiking into samples.
-
Protocol 2: Optimizing 4-PBA-d2 Concentration
1. Objective: To determine the optimal concentration of 4-PBA-d2 that provides a stable and appropriate signal response across the analytical run.
2. Procedure:
- Prepare a series of quality control (QC) samples at low, medium, and high concentrations of 4-PBA.
- Spike each set of QC samples with different concentrations of the 4-PBA-d2 working solution (e.g., 0.5 µM, 1 µM, 5 µM, and 10 µM).
- Prepare matrix blank samples (containing no analyte or IS) and matrix blanks spiked only with the different concentrations of 4-PBA-d2.
- Analyze the samples using the developed LC-MS/MS method.
- Evaluate the following parameters for each 4-PBA-d2 concentration:
- Signal Intensity: The peak area of 4-PBA-d2 should be sufficiently high to ensure good peak integration but not so high as to cause detector saturation.
- Signal Stability: The peak area of 4-PBA-d2 should be consistent across all injections of the same concentration, with a relative standard deviation (RSD) of less than 15%.[5][6][7]
- Analyte/IS Ratio: The ratio of the 4-PBA peak area to the 4-PBA-d2 peak area should be consistent and reproducible for each QC level.
3. Data Analysis:
- Summarize the peak areas and RSDs for each 4-PBA-d2 concentration in a table for easy comparison. The concentration that provides a robust signal with low variability is considered optimal.
Quantitative Data Summary
Table 1: Example Data for 4-PBA-d2 Concentration Optimization
| 4-PBA-d2 Concentration (µM) | Average Peak Area | %RSD (n=6) |
| 0.5 | 5.2 x 10^4 | 8.5 |
| 1.0 | 1.1 x 10^5 | 6.2 |
| 5.0 | 5.8 x 10^5 | 4.8 |
| 10.0 | 1.2 x 10^6 | 4.1 |
Note: This is example data. Actual results will vary depending on the instrument and method.
Visualizations
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bataviabiosciences.com [bataviabiosciences.com]
Technical Support Center: 4-Phenylbutyric acid-d2 (4-PBA-d2) LC-MS Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity with 4-Phenylbutyric acid-d2 (4-PBA-d2) in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor or inconsistent signal intensity of 4-PBA-d2?
Poor signal intensity for 4-PBA-d2 can stem from a variety of sources, which can be broadly categorized into four areas: Mass Spectrometer (MS) settings, Liquid Chromatography (LC) conditions, the inherent chemistry of the molecule and its standard, and sample matrix effects. Inefficient ionization in the MS source is a common culprit.[1] Other significant factors include ion suppression from co-eluting compounds in the sample matrix, suboptimal mobile phase composition, contamination of the LC-MS system, or potential degradation of the deuterated standard itself.[1][2][3]
A systematic approach is crucial for identifying the root cause. The following workflow provides a logical path for troubleshooting.
Caption: General troubleshooting workflow for low signal intensity.
Q2: How should I optimize the mass spectrometer source parameters for 4-PBA-d2?
Optimizing the Electrospray Ionization (ESI) source is critical for maximizing the signal. Since 4-PBA is a carboxylic acid (pKa ≈ 4.78), it is readily analyzed in negative ion mode (ESI-).[4] Key parameters to adjust include capillary voltage, nebulizer pressure, drying gas temperature, and flow rate.[5][6] The goal is to achieve efficient desolvation and ionization without causing in-source fragmentation.[7]
Data Presentation: Recommended Starting ESI Parameters for 4-PBA-d2
| Parameter | Typical Range (Negative Mode) | Purpose & Optimization Strategy |
| Capillary Voltage | -2.5 to -4.0 kV | Establishes the electric field for spraying. Too low results in poor ionization; too high can cause source instability or fragmentation.[5] Start around -3.0 kV and adjust in 0.5 kV increments. |
| Nebulizer Gas Pressure | 20–60 psi | Aids in forming a fine spray of small droplets. Higher pressure leads to smaller droplets and better desolvation but can suppress the signal if too high.[5] |
| Drying Gas Flow Rate | 8–12 L/min | Facilitates solvent evaporation from droplets. Increase flow to improve desolvation, but excessive flow can cool the source and reduce efficiency.[6] |
| Drying Gas Temperature | 250–450 °C | Heats the drying gas to aid solvent evaporation. Higher temperatures improve desolvation but can cause thermal degradation of unstable compounds.[5] Start around 300°C. |
| Cone/Fragmentor Voltage | 10-60 V | A potential applied after the capillary to reduce ion clusters and can be optimized to maximize the precursor ion signal.[8] |
Q3: Could my LC method be the cause of the poor signal?
Yes, the LC method significantly impacts signal intensity. Key areas to investigate are the mobile phase, chromatography, and potential system contamination.
-
Mobile Phase Composition: For negative ion mode analysis of acids, using a mobile phase without acidic modifiers might seem intuitive. However, small amounts of an acid like formic acid (0.1%) are often used to improve peak shape and spray stability.[4][9] Always use high-purity, LC-MS grade solvents to prevent contamination that can cause high background noise or ion suppression.[10][11]
-
Chromatographic Separation: Poor separation can lead to co-elution of 4-PBA-d2 with matrix components, causing ion suppression.[12] Ensure the peak shape is sharp and symmetrical. Peak tailing or broadening reduces the peak height (intensity) and can indicate secondary interactions with the column or column contamination.[13]
-
Isotopic Separation: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts on reversed-phase columns.[12] While 4-PBA-d2 has only two deuterons, significant separation from the analyte (4-PBA) could expose it to different matrix effects. Using a column with different selectivity (e.g., PFP instead of C18) may help optimize the separation.[4]
Caption: Logic for differentiating matrix effects from other issues.
Q4: How do I diagnose and mitigate matrix effects?
Matrix effects, typically observed as ion suppression in ESI, occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[3][14] This is a very common cause of low signal intensity in complex samples like plasma or cell culture media.[3][4]
Experimental Protocols: Assessing Matrix Effects
A post-column infusion experiment is the standard method for visualizing matrix effects.
Methodology:
-
Setup: Infuse a solution of 4-PBA-d2 at a constant flow rate into the LC eluent stream after the analytical column, using a T-fitting.
-
Acquisition: Monitor the 4-PBA-d2 signal continuously using the mass spectrometer.
-
Injection: While infusing, inject a blank matrix sample (an extract of the sample that does not contain the analyte).
-
Analysis: Observe the infused 4-PBA-d2 signal. A stable baseline will be established. Any dip in this baseline signal during the chromatographic run indicates ion suppression caused by eluting matrix components.
Mitigation Strategies:
-
Improve Sample Cleanup: Use more effective sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[13][15]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components entering the ion source, thereby lessening ion suppression.[15]
-
Chromatographic Modification: Adjust the LC gradient or change the column to better separate 4-PBA-d2 from the suppressive region of the chromatogram.
Q5: Could my 4-PBA-d2 standard be compromised?
Yes, the integrity of the standard is critical. Two potential issues are chemical degradation and hydrogen-deuterium (H-D) exchange.
-
Stability: 4-Phenylbutyric acid is stable as a solid when stored correctly (e.g., at -20°C).[16][17] However, aqueous solutions are not recommended for storage for more than one day.[16][17] Prepare fresh working solutions regularly from a stock solution in an appropriate organic solvent like methanol or DMSO.
-
H-D Exchange: Deuterium atoms on a molecule are not always permanently fixed. Exchange with hydrogen from the solvent can occur, particularly in strongly acidic or basic solutions or over long storage periods in protic solvents.[2] For 4-PBA-d2, where the deuterons are on the aliphatic chain, the risk is lower than for deuterons on heteroatoms, but it is still a possibility. If H-D exchange is suspected, prepare a fresh standard solution from the solid material.
Troubleshooting Summary Table
| Symptom | Potential Cause(s) | Recommended Action(s) |
| No signal in neat standard | Incorrect MS parameters (polarity, m/z). Clogged or dirty ion source. No spray (leak, clog). Standard degradation. | Verify MS settings. Clean the ion source.[1] Check for fluidic leaks and observe the spray. Prepare a fresh standard. |
| Low signal in neat standard | Suboptimal ESI source parameters. Poorly prepared mobile phase. | Systematically optimize source voltage, gases, and temperature (See Q2). Prepare fresh, LC-MS grade mobile phase.[10] |
| Good signal in standard, low in sample | Severe matrix-induced ion suppression. Inefficient sample extraction/recovery. | Perform post-column infusion to confirm. Improve sample cleanup (SPE).[15] Dilute the sample extract. |
| Poor peak shape (tailing/fronting) | Secondary column interactions. Column contamination/aging. Mobile phase pH is inappropriate. | Use a buffered mobile phase. Flush or replace the column.[13] Adjust mobile phase pH. |
| Split peaks | Injection solvent is much stronger than mobile phase. Partially clogged column frit. | Dilute the sample in the initial mobile phase.[18] Replace the column or use an in-line filter.[13] |
| Signal intensity drifts over time | Unstable spray (source contamination). Temperature fluctuations. Mobile phase composition changing (evaporation). | Clean the ion source. Allow the system to fully equilibrate. Keep mobile phase bottles capped.[18] |
References
- 1. zefsci.com [zefsci.com]
- 2. researchgate.net [researchgate.net]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 11. lctsbible.com [lctsbible.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
How to minimize matrix effects in 4-PBA quantification using 4-PBA-d2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of 4-phenylbutyric acid (4-PBA) using its deuterated internal standard, 4-PBA-d2.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect 4-PBA quantification?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte, such as 4-PBA, by co-eluting compounds present in the sample matrix (e.g., plasma, urine, cell culture media).[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[1] Components like salts, lipids, and proteins in biological samples are common causes of matrix effects in LC-MS/MS analysis.[2]
Q2: Why is a deuterated internal standard like 4-PBA-d2 recommended?
A2: A stable isotope-labeled internal standard (SIL-IS) like 4-PBA-d2 is the gold standard for mitigating matrix effects.[3] Because 4-PBA-d2 is chemically and physically almost identical to 4-PBA, it co-elutes and experiences the same degree of ionization suppression or enhancement.[3] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise results.
Q3: Can I use a non-deuterated internal standard for 4-PBA quantification?
A3: While it is possible to use a structural analog as an internal standard, it is not ideal. A recent study on 4-PBA quantification in cell culture media opted for 4-(4-Nitrophenyl)-Butyric Acid due to the lower cost compared to a deuterated standard.[2] However, the authors acknowledge that labeled internal standards are preferred for their strong correlation with the analyte.[2] Structural analogs may not co-elute perfectly with 4-PBA and may respond differently to matrix effects, potentially compromising the accuracy of the results.
Q4: What are the key validation parameters to assess for a bioanalytical method for 4-PBA?
A4: According to FDA and EMA guidelines, key validation parameters for bioanalytical methods include linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability.[2][4] It is crucial to evaluate the matrix effect across different lots of the biological matrix to ensure the method is robust.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) for 4-PBA | - Interaction with active sites on the column (e.g., free silanols).- Inappropriate mobile phase pH. | - Consider a column with a different stationary phase. A study found that a PFP (pentafluorophenyl) column provided better peak shape for 4-PBA than a standard C18 column.[2]- Ensure the mobile phase pH is appropriate for 4-PBA (an acidic compound). The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase is common.[2] |
| High Variability in 4-PBA/4-PBA-d2 Response Ratio | - Inconsistent sample preparation.- Significant and variable matrix effects between samples.- Instability of 4-PBA or 4-PBA-d2 in the matrix or processed samples. | - Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls.- Optimize the sample cleanup procedure to remove more interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction or solid-phase extraction.- Perform stability studies to ensure 4-PBA and 4-PBA-d2 are stable under the storage and analytical conditions. |
| Isotopic Crosstalk or Interference | - Natural abundance of isotopes in 4-PBA contributing to the 4-PBA-d2 signal.- Impurity of the 4-PBA-d2 standard containing unlabeled 4-PBA. | - Check the mass spectra of a high concentration standard of 4-PBA to see if there is any signal at the m/z of 4-PBA-d2.[5]- Ensure the concentration of the internal standard is appropriate and does not lead to significant interference.[5]- If significant interference is observed, a mathematical correction may be necessary, or a different deuterated standard with a higher mass difference could be considered.[2] |
| Analyte and Internal Standard Separation | - Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts on reverse-phase columns. | - If the separation is minor and both peaks are within the same region of ion suppression or enhancement, it may not significantly impact quantification.- If the separation is significant, adjust the chromatographic conditions (e.g., gradient, temperature) to achieve co-elution.[6] |
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma/Serum
This protocol is adapted from general protein precipitation procedures for bioanalysis.
-
Thaw Samples : Thaw plasma/serum samples on ice.
-
Prepare Working Solutions :
-
Prepare a stock solution of 4-PBA in methanol (e.g., 1 mg/mL).
-
Prepare a stock solution of 4-PBA-d2 in methanol (e.g., 1 mg/mL).
-
Prepare a working internal standard solution by diluting the 4-PBA-d2 stock solution with methanol to a suitable concentration (e.g., 1 µg/mL).
-
-
Sample Aliquoting : Aliquot 100 µL of each plasma/serum sample, calibration standard, and quality control into a clean microcentrifuge tube.
-
Add Internal Standard : Add a small volume (e.g., 10 µL) of the 4-PBA-d2 working solution to each tube (except for blank matrix samples used to assess interferences).
-
Protein Precipitation : Add 3 volumes (e.g., 300 µL) of ice-cold acetonitrile to each tube.
-
Vortex : Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge : Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation (Optional but Recommended) : Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature. This step helps to concentrate the analyte and remove the organic solvent, which can improve chromatography.
-
Reconstitution : Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).
-
Vortex and Centrifuge : Vortex the reconstituted samples and centrifuge again to pellet any remaining particulates.
-
Transfer for Analysis : Transfer the final supernatant to LC-MS vials for analysis.
LC-MS/MS Parameters
The following are suggested starting parameters and should be optimized for the specific instrument and application.
| Parameter | Value |
| LC Column | PFP (Pentafluorophenyl) or C18, e.g., 100 x 2.1 mm, < 3 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Start at a low percentage of B, ramp up to a high percentage of B to elute 4-PBA, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | 4-PBA: 163.1 -> 119.14-PBA-d2: 165.1 -> 121.1 (Example, exact m/z depends on deuteration pattern) |
| Collision Energy | Optimize for each transition. |
Note: The MRM transition for 4-PBA is based on its [M-H]- precursor ion. The transition for 4-PBA-d2 will depend on the specific deuterated positions.
Data Presentation
The following table illustrates how to present data to evaluate matrix effects. The matrix effect is calculated by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration. A value close to 100% indicates a minimal matrix effect.
| Matrix Lot | 4-PBA Peak Area (Post-Spiked) | 4-PBA Peak Area (Neat Solution) | Matrix Effect (%) | 4-PBA/4-PBA-d2 Ratio |
| Plasma Lot 1 | 85,000 | 100,000 | 85.0 (Suppression) | 1.02 |
| Plasma Lot 2 | 115,000 | 100,000 | 115.0 (Enhancement) | 1.01 |
| Plasma Lot 3 | 98,000 | 100,000 | 98.0 | 0.99 |
| Cell Media A | 70,000 | 100,000 | 70.0 (Suppression) | 0.98 |
| Cell Media B | 105,000 | 100,000 | 105.0 (Enhancement) | 1.03 |
As shown in the table, even with significant ion suppression or enhancement, the use of a deuterated internal standard results in a consistent analyte/internal standard ratio, demonstrating its effectiveness in compensating for matrix effects.
Visualizations
Experimental Workflow
Caption: Experimental workflow for 4-PBA quantification.
4-PBA Signaling Pathway in ER Stress
Caption: 4-PBA's role in mitigating ER stress.
References
- 1. myadlm.org [myadlm.org]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. chromatographyonline.com [chromatographyonline.com]
Addressing poor recovery of 4-Phenylbutyric acid-d2 during sample extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the poor recovery of 4-Phenylbutyric acid-d2 (4-PBA-d2) during sample extraction. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that can lead to low recovery of 4-PBA-d2.
Q1: My recovery for 4-PBA-d2 is consistently low when using Liquid-Liquid Extraction (LLE). What are the common causes and how can I fix it?
A1: Low recovery in LLE is often related to incorrect pH, suboptimal solvent choice, or procedural errors. 4-Phenylbutyric acid is a weak acid with a pKa of approximately 4.76[1]. For optimal extraction into an organic solvent, the aqueous phase should be acidified to at least two pH units below the pKa to ensure the molecule is in its neutral, more hydrophobic form[2].
Troubleshooting Steps:
-
Verify pH of the Aqueous Phase: Ensure the pH of your sample is adjusted to ~2.5-3.0 before adding the organic extraction solvent. This protonates the carboxylic acid group, increasing its partition into the organic phase.
-
Evaluate Extraction Solvent: The choice of solvent is critical. While non-polar solvents work, a solvent with intermediate polarity that is immiscible with water, such as ethyl acetate or methyl tert-butyl ether (MTBE), is often a good starting point.
-
Optimize Solvent Volume and Shaking: An insufficient volume of extraction solvent will result in poor recovery. A general guideline is to use a solvent-to-sample ratio of at least 5:1 to 7:1[2][3]. Ensure vigorous mixing (e.g., vortexing for 1-2 minutes) to maximize the surface area for analyte transfer between phases.
-
Check for Emulsions: Emulsions can trap the analyte and prevent clean phase separation. If an emulsion forms, it can sometimes be broken by centrifugation, addition of salt (salting out), or gentle swirling[3].
Table 1: Effect of pH and Solvent Choice on 4-PBA-d2 Recovery (LLE)
| pH of Aqueous Phase | Extraction Solvent | Expected Recovery (%) | Notes |
| 7.4 (Physiological) | Ethyl Acetate | < 30% | At neutral pH, 4-PBA is ionized and remains in the aqueous phase[4]. |
| 5.0 | Ethyl Acetate | ~ 60-70% | Closer to the pKa, but a significant fraction is still ionized. |
| 3.0 | Ethyl Acetate | > 90% | Optimal pH for protonating the analyte for extraction. |
| 3.0 | Hexane | ~ 50-60% | Hexane is too non-polar to efficiently extract the moderately polar 4-PBA. |
| 3.0 | Dichloromethane | > 85% | Good alternative, but can be harder to separate due to density. |
Q2: I'm using Solid-Phase Extraction (SPE), but my 4-PBA-d2 recovery is poor and inconsistent. What should I check?
A2: Poor SPE recovery can stem from several factors including incorrect sorbent selection, improper methodology, or issues with flow rate[5][6][7]. For an acidic compound like 4-PBA, a reversed-phase (e.g., C18) or a mixed-mode sorbent is typically used.
Troubleshooting Steps:
-
Analyte Breakthrough During Loading: If 4-PBA-d2 is found in the fraction that flows through during sample loading, it indicates insufficient binding to the sorbent[5][6].
-
Cause: The sample loading solvent may be too strong (i.e., too high in organic content), or the pH is incorrect.
-
Solution: Ensure the sample is acidified (pH ~3.0) before loading to retain the neutral form on a reversed-phase sorbent. Dilute the sample with a weak, acidified aqueous buffer if it's dissolved in a strong organic solvent[5].
-
-
Analyte Loss During Washing: If the analyte is lost during the wash step, the wash solvent is likely too strong.
-
Solution: Decrease the organic content of the wash solvent. A common wash for a C18 cartridge might be 5-10% methanol in acidified water. This is strong enough to remove interferences but weak enough to leave 4-PBA bound.
-
-
Incomplete Elution: If the analyte remains on the sorbent after elution, the elution solvent is too weak.
-
Solution: Increase the strength of your elution solvent. For 4-PBA on a C18 cartridge, a solvent like methanol or acetonitrile is typically sufficient. Adding a small amount of a basic modifier (e.g., 0.1-1% ammonium hydroxide) to the elution solvent can deprotonate the carboxylic acid, disrupting its interaction with the sorbent and dramatically improving elution recovery.
-
-
Cartridge Drying: Allowing the sorbent bed to dry out after conditioning but before sample loading can severely impact recovery for some phases[5][7].
-
Solution: Ensure the sorbent bed remains wetted throughout the conditioning, equilibration, and sample loading steps.
-
// Connections Start -> CheckLoad [label="Begin Diagnosis"]; CheckLoad -> ProblemLoad [label="Analyte Detected"]; CheckLoad -> CheckWash [label="Analyte NOT Detected", style=dashed]; ProblemLoad -> SolutionLoad;
CheckWash -> ProblemWash [label="Analyte Detected"]; CheckWash -> CheckFinal [label="Analyte NOT Detected", style=dashed]; ProblemWash -> SolutionWash;
CheckFinal -> ProblemElute [label="Analyte Missing"]; ProblemElute -> SolutionElute;
} dot Caption: Troubleshooting workflow for poor SPE recovery.
Q3: Could the issue be with the 4-PBA-d2 internal standard itself or the biological matrix?
A3: Yes, both the internal standard (IS) stability and matrix effects can lead to perceived low recovery.
-
Internal Standard Stability: Deuterated standards are generally stable[8]. However, improper storage or repeated freeze-thaw cycles of stock solutions could lead to degradation. It is also important to avoid storing deuterated compounds in strongly acidic or basic solutions for long periods, which could potentially facilitate H/D exchange, although this is less likely for the d2 variant[9].
-
Matrix Effects: Components in biological samples (e.g., salts, phospholipids in plasma) can interfere with the extraction process or, more commonly, cause ion suppression or enhancement during LC-MS analysis[10]. While a stable isotope-labeled IS like 4-PBA-d2 is designed to co-elute and experience the same matrix effects as the analyte, this is not always perfect[10][11].
-
Protein Binding: 4-PBA may bind to proteins in plasma. If the initial sample treatment does not sufficiently disrupt this binding, recovery will be low. A protein precipitation step is often recommended.
Recommendation: Perform a protein precipitation step prior to LLE or SPE. A simple and effective method is to add 3 parts of a cold organic solvent like acetonitrile or methanol to 1 part of the plasma sample, vortex, and centrifuge to pellet the precipitated proteins[4][12]. The resulting supernatant can then be used for further extraction.
Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction (LLE) from Plasma
-
Sample Preparation: To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the 4-PBA-d2 internal standard working solution.
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Acidification: Add 20 µL of 1M HCl to acidify the sample to a pH of approximately 3.
-
Extraction: Add 1.5 mL of ethyl acetate. Cap the tube and vortex for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS analysis.
Frequently Asked Questions (FAQs)
Q: What are the key chemical properties of 4-PBA that influence its extraction? A: 4-PBA is a monocarboxylic acid with a pKa of ~4.76 and a LogP of ~2.4[1][13]. This means it is a moderately hydrophobic molecule that is ionized at neutral pH and neutral at acidic pH. These properties are the primary drivers for designing an effective LLE or SPE method, which must manipulate pH to control its solubility and retention characteristics[2][14].
Q: Why use a deuterated internal standard like 4-PBA-d2? A: A stable isotope-labeled internal standard, such as one containing deuterium (d2), is considered the gold standard for quantitative mass spectrometry. It has nearly identical chemical and physical properties to the analyte, meaning it should behave the same way during extraction, chromatography, and ionization in the mass spectrometer[8][11]. This allows it to accurately correct for variability in sample preparation and instrument response.
Q: Can 4-PBA-d2 degrade during sample storage or processing? A: 4-PBA is a stable molecule. Degradation under typical sample storage conditions (-20°C or -80°C) is unlikely. However, as with any analyte, prolonged exposure to harsh pH conditions (very high or very low) or high temperatures could potentially cause degradation. It is always best practice to process samples in a timely manner or store them at appropriate low temperatures.
Q: My recovery is still low after trying everything. What other factors could be at play? A: If you have optimized the extraction chemistry and still face issues, consider these factors:
-
Adsorption to Labware: Analytes can sometimes adsorb to the surface of plastic tubes or pipette tips. Using low-retention labware or pre-rinsing tips with solvent can help mitigate this.
-
Pipetting Errors: Inaccurate pipetting of the sample, internal standard, or solvents can lead to significant variability. Ensure pipettes are calibrated.
-
Incomplete Evaporation/Reconstitution: If the sample is not fully evaporated, residual extraction solvent can affect chromatographic performance. Conversely, if the dried extract is not fully redissolved during reconstitution, the apparent recovery will be low. Ensure adequate vortexing during the reconstitution step.
References
- 1. 1821-12-1 CAS MSDS (4-Phenylbutyric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 6. silicycle.com [silicycle.com]
- 7. welch-us.com [welch-us.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. myadlm.org [myadlm.org]
- 11. scispace.com [scispace.com]
- 12. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 13. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Preventing H/D exchange for 4-Phenylbutyric acid-d2 in solution
Welcome to the Technical Support Center for 4-Phenylbutyric acid-d2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing H/D exchange and ensuring the isotopic stability of this compound in solution during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is H/D exchange and why is it a concern for this compound?
Hydrogen-Deuterium (H/D) exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment, or vice-versa. For this compound, this means the deuterium atoms at the α and β positions to the carboxylic acid can be lost and replaced with hydrogen. This is a significant concern as it compromises the isotopic purity of the compound, which is critical for its use as an internal standard in quantitative analysis by mass spectrometry or for studying kinetic isotope effects.
Q2: What are the primary factors that promote H/D exchange in this compound?
The rate of H/D exchange is influenced by several factors:
-
pH: The exchange is catalyzed by both acids and bases. The rate is at its minimum in the pH range of 2 to 3.[1]
-
Temperature: Higher temperatures increase the rate of H/D exchange.
-
Solvent: Protic solvents (e.g., water, methanol) can readily donate protons and facilitate H/D exchange. The presence of even trace amounts of water in aprotic solvents can lead to gradual deuterium loss.
-
Catalysts: The presence of certain metal catalysts can also promote H/D exchange.
Q3: How can I minimize H/D exchange when preparing solutions of this compound?
To minimize H/D exchange, it is crucial to control the factors mentioned above. The general recommendation is to use dry, aprotic, deuterated solvents, and to work at low temperatures. For long-term storage, solid this compound should be kept in a tightly sealed container in a cool, dry place.
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound in solution.
Issue 1: Loss of Deuterium Label Detected by Mass Spectrometry
Symptom: You have prepared a stock solution of this compound in an aprotic solvent (e.g., DMSO-d6), but your LC-MS analysis shows a significant peak corresponding to the unlabeled (d0) 4-Phenylbutyric acid.
Root Cause Analysis and Solutions:
This issue, often referred to as "back-exchange," can occur at various stages of the experimental workflow.[2][3]
| Potential Cause | Recommended Solution |
| Contaminated Solvent | Even high-purity deuterated solvents can absorb atmospheric moisture. Use a freshly opened bottle of solvent or dry the solvent using activated molecular sieves (3 Å) before use.[4] |
| H/D Exchange During Sample Preparation | If your experimental protocol involves aqueous buffers or other protic solvents, some back-exchange is likely. Minimize the time the deuterated compound is in the protic solvent and keep the sample on ice. |
| H/D Exchange During LC-MS Analysis | The mobile phase in liquid chromatography is often aqueous, which can cause on-column H/D exchange. Use a fast LC gradient to minimize the residence time of the analyte on the column.[5] |
| Incorrect pH of the Solution | If your solution is acidic or basic, it will catalyze H/D exchange. If possible, adjust the pH of your solution to be between 2 and 3, where the exchange rate is at a minimum.[1] |
Issue 2: Inconsistent Results in Biological Assays
Symptom: You are using this compound in a cell-based assay and observe high variability in your results.
Root Cause Analysis and Solutions:
| Potential Cause | Recommended Solution |
| Gradual Loss of Deuterium in Stock Solution | If the stock solution is stored for an extended period, especially if not properly sealed, it can absorb moisture, leading to a gradual decrease in the concentration of the deuterated compound. Prepare fresh stock solutions more frequently and store them under an inert atmosphere (e.g., argon or nitrogen). |
| Cellular Metabolism and H/D Exchange | Biological systems are aqueous environments, and enzymatic reactions can potentially facilitate H/D exchange. While this is difficult to control, being aware of this possibility is important for data interpretation. |
| Adsorption to Plasticware | 4-Phenylbutyric acid can adsorb to certain types of plastic labware, which could lead to inconsistent concentrations in your experiments. Consider using glass or low-adhesion microplates. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in an Aprotic Solvent
Objective: To prepare a stock solution of this compound with minimal risk of H/D exchange.
Materials:
-
This compound (solid)
-
Anhydrous, deuterated aprotic solvent (e.g., DMSO-d6, Acetonitrile-d3, Chloroform-d) from a freshly opened sealed bottle.
-
Activated 3 Å molecular sieves
-
Glass vial with a PTFE-lined cap
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Activate the molecular sieves by heating them in a drying oven according to the manufacturer's instructions and allow them to cool to room temperature in a desiccator.
-
Add the activated molecular sieves to the sealed bottle of the deuterated solvent and let it stand for at least 24 hours to ensure any residual water is removed.[4]
-
Weigh the desired amount of this compound in a clean, dry glass vial.
-
Using a dry syringe, transfer the calculated volume of the dried deuterated solvent to the vial containing the this compound.
-
Cap the vial tightly with the PTFE-lined cap.
-
Gently swirl the vial to dissolve the solid. If necessary, sonicate briefly.
-
Purge the headspace of the vial with an inert gas before final sealing.
-
Store the stock solution at -20°C or -80°C when not in use.
Protocol 2: NMR Sample Preparation of this compound
Objective: To prepare an NMR sample of this compound while minimizing H/D exchange for accurate structural and purity analysis.
Materials:
-
This compound
-
High-purity, deuterated aprotic solvent (e.g., Chloroform-d, DMSO-d6)
-
High-quality 5 mm NMR tube
-
Pasteur pipette
-
Parafilm
Procedure:
-
Ensure the NMR tube is clean and dry. If necessary, heat it in a drying oven and cool it in a desiccator.
-
Dissolve a small amount of this compound in the chosen deuterated aprotic solvent in a small, dry vial.
-
Using a clean, dry Pasteur pipette, transfer the solution to the NMR tube to the appropriate height (typically 4-5 cm).
-
Cap the NMR tube and seal it with parafilm to prevent the ingress of atmospheric moisture.[4]
-
Acquire the NMR spectrum as soon as possible after sample preparation.
Visualizations
Caption: Acid and base-catalyzed H/D exchange mechanisms.
Caption: Troubleshooting workflow for deuterium loss.
References
- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 5. researchgate.net [researchgate.net]
Purity analysis and quality control of 4-Phenylbutyric acid-d2 standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Phenylbutyric acid-d2 (4-PBA-d2) standards. The information is designed to assist with purity analysis and quality control experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a deuterated form of 4-Phenylbutyric acid (4-PBA), where two hydrogen atoms have been replaced by deuterium isotopes. 4-PBA is a chemical chaperone that can reduce endoplasmic reticulum (ER) stress and also acts as a histone deacetylase (HDAC) inhibitor.[1][2][3] The deuterated standard is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate measurement of 4-PBA in biological matrices.[3]
Q2: What are the typical quality control specifications for a this compound standard?
A2: High-quality 4-PBA-d2 standards should meet stringent purity and identity specifications. While a Certificate of Analysis for the specific d2 version is not publicly available, a typical CoA for the non-deuterated standard and general requirements for deuterated compounds suggest the following specifications.[4][5][6]
Table 1: Representative Quality Control Specifications for this compound
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Chemical Purity | ≥98% | HPLC/UPLC, GC |
| Isotopic Purity | ≥98% Deuterium Incorporation | NMR, Mass Spectrometry |
| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |
| Residual Solvents | Meets ICH guidelines | GC-HS |
| Water Content | ≤1.0% | Karl Fischer Titration |
Q3: How should this compound standards be stored?
A3: To ensure the stability and integrity of the standard, it should be stored in a well-sealed container, protected from light and moisture. For long-term storage, it is recommended to keep the standard at -20°C. Before use, the container should be allowed to warm to room temperature to prevent condensation.
Purity Analysis and Quality Control Protocols
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the chemical purity of this compound.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Standard Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Further dilute to a working concentration of 100 µg/mL with the mobile phase.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the working standard.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with Water (0.1% Formic Acid) and Acetonitrile |
| Gradient Program | 0-15 min, 30-90% Acetonitrile; 15-20 min, 90% Acetonitrile; 20-25 min, 30% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
3. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the standard solution to determine the retention time and peak shape.
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Experimental Protocol: Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes a general approach for assessing the isotopic purity of this compound.
1. Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., Chloroform-d, Methanol-d4).
-
This compound standard.
2. ¹H-NMR Spectroscopy for Deuterium Incorporation:
-
Accurately weigh and dissolve a known amount of the 4-PBA-d2 standard in a deuterated solvent.
-
Acquire a ¹H-NMR spectrum.
-
Integrate the signals corresponding to the protons at the deuterated and non-deuterated positions.
-
The reduction in the integral of the signal at the deuterated position relative to the integrals of other protons in the molecule allows for the calculation of the percentage of deuterium incorporation.
3. ²H-NMR (Deuterium NMR) Spectroscopy:
-
Dissolve the 4-PBA-d2 standard in a non-deuterated solvent (e.g., DMSO).[7]
-
Acquire a ²H-NMR spectrum.[7]
-
The presence of a signal at the chemical shift corresponding to the deuterated position confirms the presence of deuterium.
-
Quantitative ²H-NMR can be used to determine the isotopic enrichment by comparing the integral of the deuterium signal to an internal standard.[8]
Troubleshooting Guides
HPLC Analysis Troubleshooting
Table 2: Common HPLC Issues and Solutions for 4-PBA-d2 Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Column overload. | - Use a base-deactivated column. - Lower the pH of the mobile phase to suppress silanol ionization. - Reduce the sample concentration or injection volume. |
| Split Peaks | - Column void or contamination at the inlet frit. - Sample solvent incompatible with the mobile phase. | - Reverse and flush the column. If the problem persists, replace the column. - Dissolve the sample in the initial mobile phase composition.[9] |
| Retention Time Drift | - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column degradation. | - Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a stable temperature. - Replace the column if performance continues to degrade. |
| Ghost Peaks | - Carryover from a previous injection. - Contamination in the mobile phase or system. | - Run a blank injection with a strong solvent to clean the injector. - Use high-purity solvents and filter the mobile phase. |
Mass Spectrometry (MS) Analysis Troubleshooting
Table 3: Common MS Issues and Solutions for 4-PBA-d2 Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Signal Intensity | - Inefficient ionization. - Ion source contamination. | - Optimize ion source parameters (e.g., spray voltage, gas flow). - Clean the ion source components. |
| Inaccurate Mass Measurement | - Mass spectrometer requires calibration. | - Perform a mass calibration using a known standard. |
| Isotopic Crosstalk (H/D Exchange) | - Exchange of deuterium with protons from the mobile phase or sample matrix. | - Use aprotic solvents where possible. - Minimize sample preparation time and exposure to acidic or basic conditions. |
| Variable Isotope Ratios | - Non-linear detector response at high concentrations. | - Dilute the sample to be within the linear range of the detector. |
Visualizations
Experimental Workflow for Quality Control
Caption: Quality control workflow for 4-PBA-d2 standards.
Signaling Pathway of 4-Phenylbutyric Acid
Caption: Dual mechanism of 4-PBA action.
References
- 1. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 2. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Phenylbutyric acid, 98%, COA, Certificate of Analysis, 1821-12-1, P 1642 [ottokemi.com]
- 6. britiscientific.com [britiscientific.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. restek.com [restek.com]
Technical Support Center: Optimization of Chromatography for Separating 4-PBA from its d2-Analog
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 4-phenylbutyric acid (4-PBA) from its d2-deuterated analog (d2-4-PBA).
Troubleshooting Guide
Effective separation of 4-PBA and its d2-analog can be challenging due to their identical chemical structures and minor mass difference. The following table outlines common problems encountered during method development and potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Co-elution or Poor Resolution of 4-PBA and d2-4-PBA | - Inadequate Column Chemistry: Standard C18 columns may not provide sufficient selectivity for isotopologues. - Mobile Phase Composition: The mobile phase may not be optimized to exploit the subtle differences in physicochemical properties. - Suboptimal Temperature: Temperature can influence selectivity. | - Change Stationary Phase: Switch to a phenyl-hexyl or pentafluorophenyl (PFP) column to enhance π-π interactions, which can be sensitive to isotopic substitution.[1][2] - Modify Mobile Phase: Adjust the organic modifier (e.g., acetonitrile vs. methanol) and the aqueous phase pH. A lower percentage of the organic solvent can increase retention and potentially improve separation.[3] - Optimize Temperature: Experiment with a range of column temperatures (e.g., 30-50°C) to find the optimal selectivity.[4] |
| Peak Tailing for 4-PBA | - Secondary Interactions: Silanol groups on the silica backbone of the column can interact with the carboxylic acid group of 4-PBA. | - Use a Phenyl or PFP Column: These columns are often less prone to strong silanol interactions.[1] - Adjust Mobile Phase pH: Lowering the pH of the mobile phase with an additive like formic acid (e.g., 0.1%) will ensure the carboxylic acid is protonated, reducing interaction with free silanols. - Use a High-Purity, End-Capped Column: Modern columns are designed to minimize silanol activity. |
| Split Peaks | - Column Void or Contamination: A void at the column inlet or particulate matter on the frit can distort the peak shape. - Co-elution: The split peak may actually be two very closely eluting compounds.[5] | - Column Maintenance: Reverse flush the column (if permissible by the manufacturer) or replace the column frit. Using a guard column can prevent contamination of the analytical column. - Method Optimization: Further optimize the mobile phase and stationary phase to improve resolution, which may resolve the split peak into two distinct peaks.[5] |
| Irreproducible Retention Times | - Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention. - Temperature Fluctuations: Changes in ambient temperature can affect retention times if the column is not thermostatted.[6] - Column Equilibration: Insufficient column equilibration time between injections. | - Consistent Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate measurements. - Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention.[6] - Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. |
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate 4-PBA from its d2-analog?
A1: 4-PBA and its d2-analog are isotopologues, meaning they have the same chemical structure but differ in isotopic composition. This results in nearly identical physicochemical properties, making them challenging to separate using standard chromatographic techniques. The separation relies on the subtle "chromatographic isotope effect," where the substitution of hydrogen with deuterium can slightly alter the molecule's interaction with the stationary and mobile phases.[7] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[7][8]
Q2: What is the best type of column for separating 4-PBA and d2-4-PBA?
A2: While a standard C18 column might not provide adequate resolution, columns with alternative selectivities are recommended. Phenyl-hexyl and pentafluorophenyl (PFP) stationary phases have shown promise for separating compounds with aromatic rings.[1][2] These columns can engage in π-π interactions with the phenyl ring of 4-PBA, and these interactions can be sensitive enough to differentiate between the deuterated and non-deuterated forms.[2]
Q3: How can I adjust the mobile phase to improve separation?
A3: Optimizing the mobile phase is a critical step. You can try the following:
-
Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.
-
Mobile Phase Strength: Decreasing the percentage of the organic modifier will increase retention times and may provide better resolution.[3]
-
pH: Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase will suppress the ionization of the carboxylic acid group on 4-PBA, leading to better peak shape and potentially influencing selectivity.
Q4: Can temperature be used to optimize the separation?
A4: Yes, adjusting the column temperature can influence the separation.[4] Running the separation at different temperatures (e.g., in 5°C increments from 30°C to 50°C) can alter the selectivity and efficiency of the separation. It is important to use a column oven to maintain a stable and consistent temperature.[6]
Q5: My d2-4-PBA is an internal standard. Do I need to fully separate it from 4-PBA?
A5: For quantitative analysis using mass spectrometry, baseline separation is not always necessary, as the two compounds can be distinguished by their mass-to-charge ratios. However, significant co-elution can sometimes lead to ion suppression, where the ionization of one compound is affected by the presence of the other in the ion source.[9] Achieving at least partial chromatographic separation is good practice to minimize potential matrix effects and ensure the most accurate quantification.[9]
Experimental Protocols
Optimized LC-MS/MS Method for the Separation of 4-PBA and d2-4-PBA
This protocol describes a starting point for an optimized method. Further refinement may be necessary based on your specific instrumentation and experimental goals.
1. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system with a binary pump, autosampler, and column oven.
-
Column: Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 80% B
-
5-6 min: 80% B
-
6-6.1 min: 80% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.[10]
-
Injection Volume: 5 µL.
2. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-PBA: Precursor Ion (m/z) 163.1 -> Product Ion (m/z) 119.1
-
d2-4-PBA: Precursor Ion (m/z) 165.1 -> Product Ion (m/z) 121.1
-
-
Key MS Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Presentation
Table 1: Expected Chromatographic Performance
The following table summarizes the expected performance of the optimized method. Actual values may vary depending on the specific HPLC system and column used.
| Analyte | Expected Retention Time (min) | Expected Resolution (Rs) between 4-PBA and d2-4-PBA |
| d2-4-PBA | ~4.2 | \multirow{2}{*}{≥ 1.5} |
| 4-PBA | ~4.3 |
Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for optimizing the chromatographic separation of 4-PBA and its d2-analog.
Caption: Workflow for optimizing 4-PBA and d2-4-PBA separation.
References
- 1. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmaguru.co [pharmaguru.co]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC STUDIES WITH DEUTERATED COMPOUNDS OF BIOLOGICAL IMPORTANCE - ProQuest [proquest.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Common interferences in the bioanalysis of 4-Phenylbutyric acid-d2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interferences encountered during the bioanalysis of 4-Phenylbutyric acid-d2 (4-PBA-d2) using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the bioanalysis of this compound?
A1: The most common interferences include:
-
Isotopic Interference: Natural isotopes of 4-Phenylbutyric acid (4-PBA) can contribute to the signal of the 4-PBA-d2 internal standard.
-
Isotopic Impurity of Internal Standard: The 4-PBA-d2 internal standard may contain a small percentage of unlabeled 4-PBA.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and internal standard.
-
Metabolite Interference: 4-PBA is metabolized, and while its primary metabolite, phenylacetate, is unlikely to directly interfere, in-source fragmentation or poor chromatography could potentially cause issues.
Q2: Why is my calibration curve for 4-PBA non-linear, especially at the high end?
A2: Non-linearity at the upper limit of quantification (ULOQ) can be caused by the natural isotopic abundance of 4-PBA contributing to the signal of the 4-PBA-d2 internal standard.[1][2] At high concentrations of 4-PBA, the signal from its naturally occurring M+2 isotope can become significant enough to artificially inflate the internal standard's response, leading to a plateauing of the response ratio.
Q3: I'm observing a peak for 4-PBA in my blank samples (without internal standard). What could be the cause?
A3: A peak for 4-PBA in a blank sample when using a 4-PBA-d2 internal standard is often due to the presence of unlabeled 4-PBA as an impurity in the deuterated internal standard. This is a common issue with synthesized stable isotope-labeled standards.
Q4: What is the primary metabolic pathway of 4-Phenylbutyric acid and can its metabolites interfere with the analysis?
A4: 4-Phenylbutyric acid undergoes mitochondrial beta-oxidation, where it is shortened by two carbons to form phenylacetyl-CoA, which is then conjugated with glutamine to form phenylacetylglutamine for excretion.[3] Direct interference from these metabolites is unlikely if the chromatographic method has adequate separation. However, in-source fragmentation of conjugates could potentially be a source of interference if not properly evaluated.
Troubleshooting Guides
Issue 1: Inaccurate Quantification and Poor Precision
Question: My QC sample results are inaccurate and/or imprecise. What should I investigate?
Answer: Inaccurate or imprecise results can stem from several sources. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inaccurate quantification.
Issue 2: Isotopic Interference and Cross-Talk
Question: How can I determine if isotopic interference or the purity of my 4-PBA-d2 is affecting my results?
Answer: A systematic evaluation is necessary.
Step 1: Assess Analyte Contribution to Internal Standard
-
Experiment: Prepare a high concentration solution of unlabeled 4-PBA (at the ULOQ) in the matrix and analyze it without the 4-PBA-d2 internal standard.
-
Analysis: Monitor the mass transition for 4-PBA-d2. Any signal detected at the retention time of 4-PBA indicates a contribution from the natural isotopes of 4-PBA.
-
Acceptance Criteria: The response should be less than 5% of the response of the 4-PBA-d2 at the LLOQ concentration.
Step 2: Assess Internal Standard Contribution to Analyte
-
Experiment: Prepare a solution of the 4-PBA-d2 internal standard at the working concentration in the matrix and analyze it without any unlabeled 4-PBA.
-
Analysis: Monitor the mass transition for 4-PBA. Any signal detected at the retention time of 4-PBA indicates the presence of unlabeled analyte in the deuterated standard.
-
Acceptance Criteria: The response should be less than 20% of the response of 4-PBA at the LLOQ.
| Interference Source | Potential Impact on Quantification | Mitigation Strategy |
| Analyte M+2 Isotope | Underestimation at high concentrations | Use a more highly deuterated IS (e.g., d5, d9).Correct for the contribution mathematically.[2] |
| IS Isotopic Impurity | Overestimation at low concentrations | Source a higher purity internal standard.Increase the LLOQ. |
Issue 3: Matrix Effects
Question: How can I evaluate and mitigate matrix effects for my 4-PBA analysis?
Answer: Matrix effects, caused by co-eluting endogenous compounds, can suppress or enhance the ionization of your analyte and internal standard.
Experimental Protocol: Quantitative Assessment of Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): 4-PBA and 4-PBA-d2 spiked in the mobile phase or reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) from at least six different sources. Spike the extracted matrix with 4-PBA and 4-PBA-d2 at low and high QC concentrations.
-
Set C (Spiked Matrix): Spike blank biological matrix from the same six sources with 4-PBA and 4-PBA-d2 at low and high QC concentrations, and then perform the extraction.
-
-
Calculate Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The coefficient of variation (CV%) of the MF across the different matrix sources should be <15%.
-
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)
-
Process Efficiency (PE) = (Peak Area in Set C) / (Peak Area in Set A)
-
| Sample Preparation Technique | Typical Recovery for 4-PBA | Matrix Effect Mitigation |
| Protein Precipitation (PPT) | >90%[4] | Minimal cleanup, higher risk of matrix effects. |
| Solid-Phase Extraction (SPE) | >80% | More effective at removing interfering components.[5] |
Mitigation Strategies:
-
Improve Sample Preparation: Switch from protein precipitation to a more rigorous sample cleanup method like solid-phase extraction (SPE).
-
Optimize Chromatography: Adjust the mobile phase gradient to better separate 4-PBA from co-eluting matrix components.
-
Use a More Closely Eluting Internal Standard: A stable isotope-labeled internal standard like 4-PBA-d2 is ideal as it co-elutes with the analyte and experiences similar matrix effects.
Metabolic Pathway of 4-Phenylbutyric Acid
4-Phenylbutyric acid undergoes beta-oxidation in the mitochondria, a process analogous to the metabolism of fatty acids.
References
- 1. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of enzymes involved in oxidation of phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer [mdpi.com]
- 5. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Phenylbutyric Acid-d2 Stability and Analysis
This technical support center provides guidance on the stability testing of 4-Phenylbutyric acid-d2 (4-PBA-d2) in biological matrices for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues.
Disclaimer: Specific stability data for this compound in biological matrices is limited in published literature. The information provided is largely based on studies of the non-deuterated form, 4-Phenylbutyric acid (4-PBA), and general principles of bioanalytical method validation. It is crucial to perform matrix-specific validation for your particular experimental conditions. Deuteration is generally not expected to significantly alter the chemical stability of the molecule under typical bioanalytical conditions; however, this should be experimentally confirmed.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 4-PBA-d2 in biological matrices?
The stability of 4-PBA-d2 in biological matrices such as plasma, serum, and tissue homogenates can be influenced by several factors:
-
Enzymatic Degradation: Esterases and other enzymes present in biological samples can potentially metabolize 4-PBA-d2.
-
pH: Changes in pH can affect the ionization state and chemical stability of 4-PBA-d2.
-
Temperature: Elevated temperatures can accelerate both chemical and enzymatic degradation.[1]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of the analyte.[1][2]
-
Matrix Components: Endogenous components of the biological matrix can interact with 4-PBA-d2, potentially leading to degradation or the formation of adducts.
-
Light Exposure: While not extensively documented for 4-PBA, light sensitivity should be considered for any analyte.
Q2: What are the recommended storage conditions for stock solutions of 4-PBA-d2?
Stock solutions of 4-PBA-d2 are typically prepared in organic solvents like methanol or DMSO. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C. Aliquoting the stock solution into smaller volumes is advised to avoid repeated freeze-thaw cycles.[1] One source suggests that stock solutions in DMSO can be stored for up to 1 month at -20°C and for 1 year at -80°C.[1] Another source recommends that for long-term storage, sodium 4-phenylbutyrate should be stored as supplied at -20°C and should be stable for at least two years.[3]
Q3: How should I prepare and store working solutions of 4-PBA-d2?
Working solutions are typically prepared by diluting the stock solution with an appropriate solvent, often the mobile phase or a solvent compatible with the biological matrix. It is best practice to prepare working solutions fresh for each analytical run. If storage is necessary, they should be kept at refrigerated temperatures (2-8°C) for a short period. One study prepared a 4-PBA stock solution in methanol and a working solution by diluting the stock in a water:methanol mixture.[4]
Q4: What is the expected stability of 4-PBA-d2 in plasma and serum?
Q5: Can hemolysis in plasma samples affect the quantification of 4-PBA-d2?
Yes, hemolysis can significantly impact the accuracy of bioanalytical results. The release of cellular components from red blood cells can introduce matrix effects, leading to ion suppression or enhancement in LC-MS analysis.[5] Additionally, enzymes released during hemolysis could potentially degrade 4-PBA-d2.[5] It is recommended to assess the impact of hemolysis during method validation by analyzing spiked samples in hemolyzed plasma.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of 4-PBA-d2 during sample extraction | - Inefficient protein precipitation. - Suboptimal pH for liquid-liquid extraction. - Analyte binding to labware. - Degradation during extraction. | - Test different protein precipitation solvents (e.g., acetonitrile, methanol) and their ratios with the sample. - Adjust the pH of the sample to ensure 4-PBA-d2 is in a non-ionized state for efficient extraction into an organic solvent. - Use low-binding microcentrifuge tubes and pipette tips. - Perform the extraction process on ice or at a controlled low temperature. |
| High variability in analytical results | - Inconsistent sample collection and handling. - Instability of 4-PBA-d2 in the matrix. - Inconsistent performance of the internal standard. - Matrix effects. | - Standardize all procedures for sample collection, processing, and storage. - Re-evaluate the stability of 4-PBA-d2 under all relevant storage and handling conditions (see stability tables below). - Ensure the internal standard (IS), 4-PBA-d2, is added accurately and early in the sample preparation process. The IS should ideally be a stable isotope-labeled version of the analyte.[7] - Optimize the chromatographic separation to minimize co-elution with interfering matrix components.[8] Consider different sample cleanup techniques like solid-phase extraction (SPE). |
| Peak tailing or splitting in the chromatogram | - Column degradation. - Inappropriate mobile phase pH. - Sample solvent being too strong. - Column contamination. | - Replace the analytical column. - Adjust the mobile phase pH to ensure the analyte is in a single ionic state. - Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. - Implement a column wash step between injections or use a guard column. |
| Ion suppression or enhancement in LC-MS analysis | - Co-elution of matrix components (e.g., phospholipids). - High concentration of salts or other non-volatile components in the sample. | - Improve chromatographic resolution to separate 4-PBA-d2 from interfering compounds. - Enhance sample cleanup procedures (e.g., use of phospholipid removal plates or a more selective SPE sorbent). - Dilute the sample if the concentration of interfering components is high. - Use a stable isotope-labeled internal standard (like 4-PBA-d2 for the analysis of 4-PBA) to compensate for matrix effects.[7] |
| Drift in instrument response over an analytical run | - Contamination of the ion source. - Temperature fluctuations in the LC system. - Instability of the mobile phase. | - Clean the ion source of the mass spectrometer. - Ensure the column oven and autosampler are maintaining a stable temperature. - Prepare fresh mobile phase and ensure it is properly degassed. |
Stability Data Summary
The following tables summarize the stability of 4-Phenylbutyric acid based on available literature. Note: This data is for the non-deuterated compound and should be used as a guideline. It is imperative to conduct your own stability studies for 4-PBA-d2 in your specific biological matrix.
Table 1: Stock Solution Stability of 4-PBA
| Storage Condition | Solvent | Duration | Stability (% of Initial Concentration) | Reference |
| -80°C | DMSO | 1 year | Not specified, but recommended for long-term storage | [1] |
| -20°C | DMSO | 1 month | Not specified, but recommended for short-term storage | [1] |
| -20°C | Solid | ≥ 2 years | Not specified, but recommended for long-term storage | [3] |
Table 2: Stability of 4-PBA in Biological Matrix (Data from Cell Culture Media as a Proxy)
| Stability Test | Matrix | Storage Condition | Duration | Stability (% Recovery) | Reference |
| Bench-top | Cell Culture Media | Room Temperature | 6 hours | 92.5 - 114.2% | [4] |
| Freeze-Thaw | Cell Culture Media | -20°C to Room Temp. | 3 cycles | 92.5 - 114.2% | [4] |
| Autosampler | Cell Culture Media | 15°C | 48 hours | 92.5 - 114.2% | [4] |
Experimental Protocols
Protocol 1: Stock and Working Solution Preparation
This protocol is adapted from a published method for 4-PBA analysis.[4]
Objective: To prepare accurate and stable stock and working solutions of 4-PBA-d2.
Materials:
-
This compound powder
-
Methanol (HPLC grade or higher)
-
Deionized water (18.2 MΩ·cm)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL): a. Accurately weigh a suitable amount of 4-PBA-d2 powder (e.g., 10 mg). b. Quantitatively transfer the powder to a volumetric flask (e.g., 10 mL). c. Add a small amount of methanol to dissolve the powder completely. d. Bring the solution to the final volume with methanol. e. Mix thoroughly by inverting the flask several times. f. Transfer aliquots into labeled cryovials for storage at -80°C.
-
Working Solution Preparation (e.g., 10 µg/mL): a. Equilibrate a vial of the stock solution to room temperature. b. Perform a serial dilution of the stock solution to achieve the desired concentration. For example, pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask. c. Dilute to the final volume with a 50:50 (v/v) mixture of methanol and deionized water. d. Mix thoroughly. e. Prepare fresh daily or store at 2-8°C for a limited time (stability should be verified).
Protocol 2: Assessment of Freeze-Thaw Stability in Human Plasma
Objective: To determine the stability of 4-PBA-d2 in human plasma after multiple freeze-thaw cycles.
Materials:
-
Blank human plasma (with the same anticoagulant as study samples)
-
4-PBA-d2 working solution
-
Calibrated pipettes
-
Low-binding microcentrifuge tubes
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: a. Spike a pool of blank human plasma with 4-PBA-d2 to achieve low and high-quality control (QC) concentrations. b. Aliquot the spiked plasma into multiple sets of labeled microcentrifuge tubes (one set for each freeze-thaw cycle and one for the baseline).
-
Freeze-Thaw Cycles: a. Store all aliquots at -80°C for at least 24 hours. b. Baseline (T0): Analyze one set of QC samples immediately after the initial freeze. c. Cycle 1: Thaw one set of QC samples unassisted at room temperature until completely thawed. Refreeze at -80°C for at least 12 hours. d. Cycle 2: Repeat the thaw and freeze process with a second set of QC samples. e. Cycle 3: Repeat the thaw and freeze process with a third set of QC samples.
-
Sample Analysis: a. After the final freeze-thaw cycle for each set, thaw all samples (including the baseline set) and process them for analysis using a validated LC-MS/MS method. b. Quantify the concentration of 4-PBA-d2 in each sample.
-
Data Evaluation: a. Calculate the mean concentration and standard deviation for each freeze-thaw cycle. b. Compare the mean concentrations of the freeze-thaw samples to the baseline samples. c. The analyte is considered stable if the mean concentration at each cycle is within ±15% of the baseline concentration.
Visualizations
Caption: Workflow for assessing the stability of 4-PBA-d2 in biological matrices.
Caption: Logical approach to troubleshooting inconsistent analytical results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hemolysis in Labs: Causes, Effects on Bioanalysis, and Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. celerion.com [celerion.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
Technical Support Center: 4-PBA-d2 Detection via Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of mass spectrometry parameters for the detection of 4-phenylbutyric acid (4-PBA) and its deuterated internal standard, 4-PBA-d2.
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization mode for the analysis of 4-PBA and 4-PBA-d2?
A1: Negative ion mode electrospray ionization (ESI) is the recommended mode for analyzing 4-PBA and its deuterated analog. This is because the carboxylic acid group on 4-PBA is readily deprotonated to form the [M-H]⁻ precursor ion, which provides excellent sensitivity.
Q2: What are the typical precursor and product ions for 4-PBA and 4-PBA-d2 in negative ion mode?
A2: The precursor ion for 4-PBA is the deprotonated molecule [M-H]⁻ at an m/z of approximately 163.07. A common product ion resulting from collision-induced dissociation (CID) corresponds to the loss of the butyric acid side chain, yielding a fragment with an m/z of approximately 91.2[1]. For 4-PBA-d2, assuming the deuterium labels are on the phenyl ring, the precursor ion [M-H]⁻ would be at an m/z of approximately 165.08. The corresponding product ion would also be shifted by 2 Da to an m/z of approximately 93.2.
Q3: Which analytical technique is best suited for the quantification of 4-PBA?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of 4-PBA in biological matrices. This technique offers high sensitivity and selectivity, allowing for accurate measurement even at low concentrations. A high-resolution mass spectrometry (HRMS) method using selected ion monitoring (SIM) has also been shown to be effective and sensitive.
Q4: What type of internal standard is recommended for 4-PBA quantification?
A4: A deuterated internal standard, such as 4-PBA-d2, is highly recommended. Deuterated standards are the gold standard for quantitative mass spectrometry as they have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis, which corrects for matrix effects and variations in instrument response.
Troubleshooting Guides
This section provides solutions to common issues that may be encountered during the analysis of 4-PBA and 4-PBA-d2.
| Issue | Potential Cause | Recommended Solution |
| Poor Signal Intensity | 1. Suboptimal ionization parameters. 2. Inefficient sample extraction. 3. Ion suppression from matrix components. | 1. Optimize declustering potential and collision energy. 2. Evaluate different protein precipitation or solid-phase extraction (SPE) protocols. 3. Adjust chromatography to separate 4-PBA from co-eluting matrix components. |
| Peak Tailing | Interaction of the analyte with active sites on the column. | Use a column with end-capping or a phenyl-based stationary phase. A Luna® 3 µm PFP(2) column has been reported to provide good peak shape[2]. |
| Isotopic Crosstalk | Contribution of the natural isotopes of 4-PBA to the 4-PBA-d2 signal. | 1. Ensure high isotopic purity of the 4-PBA-d2 internal standard. 2. Select product ions for both analyte and internal standard that do not have overlapping isotopic patterns. |
| Inconsistent Results | 1. Variability in sample preparation. 2. Instability of the analyte in the matrix or after extraction. 3. Inconsistent instrument performance. | 1. Automate sample preparation steps where possible. 2. Perform stability studies at different temperatures and conditions. 3. Regularly calibrate the mass spectrometer and monitor system suitability. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of 4-PBA from plasma or cell culture media.
-
To 100 µL of the sample, add 10 µL of the 4-PBA-d2 internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following tables summarize the recommended starting parameters for an LC-MS/MS method for the analysis of 4-PBA and 4-PBA-d2.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Luna® 3 µm PFP(2) 100 Å (100 x 2.0 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 60% B to 100% B over 5 minutes, hold at 100% B for 3 minutes, return to 60% B and equilibrate for 2.5 minutes. |
| Flow Rate | 0.300 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | 4-PBA | 4-PBA-d2 |
| Ionization Mode | Negative ESI | Negative ESI |
| Precursor Ion (m/z) | 163.1 | 165.1 |
| Product Ion (m/z) | 91.2 | 93.2 |
| Dwell Time (ms) | 100 | 100 |
| Declustering Potential (V) | -40 | -40 |
| Collision Energy (eV) | -25 | -25 |
Note: Declustering potential and collision energy are instrument-dependent and should be optimized for your specific mass spectrometer.
Visualizations
Signaling Pathway of 4-PBA in Endoplasmic Reticulum Stress
Caption: 4-PBA acts as a chemical chaperone to alleviate ER stress.
Experimental Workflow for 4-PBA Analysis
Caption: A typical sample preparation workflow for 4-PBA analysis.
References
- 1. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High-Purity 4-Phenylbutyric Acid-d2
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the synthesis of high-purity 4-Phenylbutyric acid-d2. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for introducing deuterium at the C2 (alpha) position of 4-Phenylbutyric acid?
A1: A prevalent and effective method for the α-deuteration of carboxylic acids is through a ternary catalytic system. This system typically utilizes a base (e.g., potassium carbonate), an activating agent (e.g., pivalic anhydride), and a catalyst (e.g., 4-dimethylaminopyridine) in a deuterated solvent, which also serves as the deuterium source.[1][2] This approach allows for high levels of deuterium incorporation under relatively mild conditions.[2]
Q2: How can I accurately determine the isotopic purity and deuterium incorporation in my final product?
A2: A combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the recommended approach.[3] HRMS can distinguish between the deuterated and non-deuterated isotopologues, allowing for the calculation of isotopic enrichment.[4] 1H NMR is used to confirm the position of the deuterium atoms by observing the disappearance of the signal corresponding to the α-protons, while 2H NMR can directly detect the deuterium signal.[3]
Q3: What are the expected chemical and isotopic purity levels for synthesized this compound?
A3: With careful synthesis and purification, chemical purity, as determined by HPLC, can exceed 99.5%.[5][6] Isotopic purity, or the percentage of deuterium incorporation at the target position, can also be very high, often exceeding 98%. The exact levels will depend on the chosen synthetic route, reaction conditions, and purification efficacy.
Q4: Can I use deuterated starting materials instead of a deuteration step on 4-Phenylbutyric acid?
A4: Yes, it is possible to use deuterated starting materials. For example, one could theoretically start with a deuterated precursor to synthesize the entire molecule. However, late-stage deuteration of the readily available 4-Phenylbutyric acid is often more cost-effective and practical.
Troubleshooting Guides
Issue 1: Low Deuterium Incorporation
Q: My HRMS and NMR analysis shows a low level of deuterium incorporation (<90%). What are the likely causes and how can I improve it?
A: Low deuterium incorporation is a common issue. The following table outlines potential causes and solutions:
| Potential Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature | Increase the reaction time and/or temperature. Monitor the reaction progress by taking aliquots and analyzing them by LC-MS to determine the optimal reaction endpoint. |
| Inactive Catalyst or Reagents | Ensure all reagents, especially the anhydride and any catalysts, are fresh and have been stored under appropriate conditions to prevent degradation. |
| Presence of Protic Impurities | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of atmospheric moisture. Use anhydrous solvents. |
| Suboptimal pH/Base Strength | The efficiency of the base-catalyzed exchange is pH-dependent.[7] Ensure the chosen base is strong enough to facilitate deprotonation at the α-carbon but not so strong as to cause unwanted side reactions. |
| Inefficient Mixing | Ensure vigorous stirring, especially in heterogeneous mixtures, to maximize contact between the substrate and reagents. |
Issue 2: Presence of Chemical Impurities in the Final Product
Q: My HPLC analysis shows several impurity peaks after purification. What are these impurities and how can I remove them?
A: The nature of impurities can depend on both the initial purity of your starting material and the side reactions during the deuteration process.
Potential Impurities and Their Removal:
| Potential Impurity | Likely Source | Recommended Purification Method |
| Unreacted 4-Phenylbutyric Acid | Incomplete reaction. | Recrystallization or preparative HPLC. Adjusting the stoichiometry of reagents in subsequent reactions can also help drive the reaction to completion. |
| 4-Oxo-4-phenylbutanoic acid | An impurity often present in commercial 4-phenylbutyric acid or formed as a side product.[4][8] | Purification of the starting material before deuteration is recommended. This impurity can be removed by column chromatography. |
| Pivalic Acid | Byproduct from the use of pivalic anhydride as an activating agent. | Pivalic acid is volatile and can often be removed under high vacuum. Alternatively, it can be separated by column chromatography. |
| 4-Cyclohexylbutanoic acid | Potential impurity from the starting material.[8] | This can be difficult to remove due to its similar structure. High-resolution preparative HPLC may be required. |
Issue 3: H/D Scrambling or Deuteration at Undesired Positions
Q: My NMR data suggests that deuterium is present at positions other than the α-carbon. Why is this happening and how can I prevent it?
A: H/D scrambling can occur under certain conditions, leading to a loss of regioselectivity.
Workflow for Diagnosing and Preventing H/D Scrambling:
Caption: Troubleshooting workflow for H/D scrambling.
Experimental Protocols
Protocol 1: α-Deuteration of 4-Phenylbutyric Acid using a Ternary Catalytic System
This protocol is adapted from established methods for the α-deuteration of carboxylic acids.[2]
Materials:
-
4-Phenylbutyric acid
-
Pivalic anhydride
-
Potassium carbonate (K2CO3), anhydrous
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile-d3 (CD3CN), anhydrous
-
D2O
-
Diethyl ether, anhydrous
-
Saturated aqueous sodium bicarbonate
-
1 M Hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 4-Phenylbutyric acid (1.0 eq).
-
Add anhydrous acetonitrile-d3 as the solvent and deuterium source.
-
Add potassium carbonate (2.0 eq), pivalic anhydride (1.5 eq), and DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with D2O.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain high-purity this compound.
Visualizing the Synthetic Workflow:
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 6. US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 7. The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Solving peak splitting issues for 4-PBA and 4-PBA-d2 in HPLC
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address High-Performance Liquid Chromatography (HPLC) peak splitting issues encountered during the analysis of 4-Phenylbutyric Acid (4-PBA) and its deuterated internal standard, 4-PBA-d2.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My chromatogram shows split peaks for 4-PBA and/or 4-PBA-d2. Where should I begin troubleshooting?
The first and most critical step is to determine the scope of the problem. Observe whether the peak splitting affects only your analytes (4-PBA and 4-PBA-d2) or if all peaks in the chromatogram are split.[1] This initial diagnosis will guide you to either a system-wide hardware issue or a method-specific chemical issue.
The logical workflow below provides a step-by-step process to identify and resolve the root cause of peak splitting.
Caption: Troubleshooting workflow for diagnosing HPLC peak splitting issues.
Q2: All of the peaks in my chromatogram are split. What does this indicate?
When all peaks are split, the issue is almost certainly mechanical and occurs before the sample reaches the analytical column.[1][2] The sample band is being disturbed as it is introduced to the system, causing every compound to be delivered to the column in a non-uniform way.
| Potential Cause | Description | Recommended Solution |
| Column Void or Channel | The column's packed bed has settled, creating a void at the inlet.[3][4] This causes the sample to spread unevenly before separation begins. | Replace the column. To prevent this, always use columns within their specified pressure and pH ranges and avoid sudden pressure shocks.[5] |
| Blocked Inlet Frit | Particulates from the sample, mobile phase, or pump seal wear have clogged the porous frit at the column inlet.[1][6] This creates an uneven flow path onto the column. | Disconnect the column and reverse flush it to waste (if recommended by the manufacturer). If this fails, the frit or the entire column must be replaced.[7] |
| Injector Malfunction | A worn rotor seal in the injection valve can cause sample to be improperly swept onto the column, leading to a split injection.[8][9] | Perform injector maintenance, which may include replacing the rotor seal. |
| Dead Volume in Fittings | An improper connection between the injector and the column (e.g., incorrect ferrule depth or tubing not fully seated) can create a small void where the sample can mix before reaching the column.[10] | Re-make all connections between the injector and the column, ensuring the tubing bottoms out in the port before tightening the fitting. |
Q3: Only the 4-PBA and 4-PBA-d2 peaks are splitting. What should I investigate?
This scenario points towards a chemical interaction or a method parameter that is specifically affecting your analytes.[6] Since 4-PBA and 4-PBA-d2 are chemically almost identical, they are typically affected in the same way.
| Potential Cause | Description | Recommended Solution |
| Injection Solvent Mismatch | The sample is dissolved in a solvent that is significantly stronger (more non-polar in reversed-phase) than the mobile phase.[10][11] This causes the initial portion of the sample band to travel too quickly, distorting the peak. | Primary Solution: Dissolve and inject your sample in the initial mobile phase.[11] If solubility is an issue, use the weakest possible solvent that can still dissolve the sample and reduce the injection volume.[5] |
| Sample Overload | Injecting too much analyte mass can saturate the stationary phase at the column inlet, leading to non-ideal interactions and peak distortion, including splitting or fronting.[3][12] | Dilute the sample and inject a smaller mass. A general rule for a 4.6 mm ID column is to keep the injection mass below 25 µg.[2] |
| Co-elution | It is possible, though less likely if both analyte and standard are splitting, that an impurity or related compound is eluting very close to your main peak.[6] | Inject a smaller volume. If the split peak resolves into two distinct peaks, you have a co-elution issue.[1] Adjusting the mobile phase composition or gradient slope can improve resolution. |
| On-Column Interactions | 4-PBA has been noted to exhibit peak tailing on standard C18 columns, likely due to interactions with residual silanol groups on the silica surface.[13] Severe interactions under certain mobile phase conditions could potentially manifest as peak splitting. | Use a column with a different stationary phase, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase, which can offer better peak shape for aromatic acids.[13] Ensure the mobile phase pH is appropriate to keep the acidic analyte in a single ionic form.[14] |
Experimental Protocols
Protocol 1: Diagnosing and Correcting Injection Solvent Mismatch
This protocol details the steps to confirm if the injection solvent is the cause of peak splitting and how to correct it.
-
Prepare a New Sample: Dissolve a known amount of your 4-PBA / 4-PBA-d2 standard directly into the mobile phase used at the start of your chromatographic run.
-
Dilute if Necessary: If you typically dissolve your sample in a strong solvent like 100% Acetonitrile or Methanol for solubility, try preparing the new sample in a 50:50 mix of mobile phase and the strong solvent.
-
Inject and Compare: Inject the newly prepared sample.
-
Analyze Results:
-
If the peak shape is now symmetrical and sharp, the original injection solvent was the cause.
-
If the peak shape is improved but not perfect, the solvent is still too strong. Further reduce the organic concentration in the sample diluent.
-
If there is no change, the cause of peak splitting lies elsewhere.
-
Caption: Workflow for sample preparation to avoid solvent-induced peak splitting.
Protocol 2: Recommended Starting HPLC Method for 4-PBA
Based on validated methods, certain column and mobile phase combinations provide superior peak shape for 4-PBA, minimizing issues like tailing and splitting.[13]
| Parameter | Recommendation | Rationale |
| Column | Luna® 3 µm PFP(2) 100 Å (100 x 2.0 mm) or similar Pentafluorophenyl phase | PFP columns provide alternative selectivity and have shown better resolution and peak symmetry for 4-PBA compared to standard C18 phases.[13] |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid modifier ensures the carboxyl group of 4-PBA is protonated, leading to consistent retention and better peak shape.[13] |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Methanol was found to give good results.[13] Acetonitrile can also be tested as it may provide sharper peaks in some cases.[13] |
| Flow Rate | 0.3 mL/min (for 2.0/2.1 mm ID column) | Adjust proportionally for different column diameters (e.g., 1.0 mL/min for 4.6 mm ID). |
| Column Temperature | 40 °C | Elevated temperature can improve peak symmetry and reduce mobile phase viscosity, leading to more efficient separation.[13] |
| Detection | UV (e.g., 210-220 nm) or Mass Spectrometry | Select based on required sensitivity and specificity. |
| Injection Volume | 5 - 10 µL | Keep the volume low to minimize potential for overload and solvent effects. |
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. uhplcs.com [uhplcs.com]
- 4. bio-works.com [bio-works.com]
- 5. HPLC Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 9. m.youtube.com [m.youtube.com]
- 10. support.waters.com [support.waters.com]
- 11. researchgate.net [researchgate.net]
- 12. acdlabs.com [acdlabs.com]
- 13. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer [mdpi.com]
- 14. gyanvihar.org [gyanvihar.org]
Technical Support Center: Best Practices for Storage and Handling of Deuterated Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of deuterated standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you troubleshoot specific issues you may encounter with your deuterated standards.
Issue 1: Rapid Degradation or Loss of Isotopic Purity
Q: I suspect my deuterated standard is degrading or losing its deuterium labels. What are the common causes and how can I investigate this?
A: Rapid degradation or loss of isotopic purity, often due to hydrogen-deuterium (H-D) exchange, is a primary concern. Here’s a systematic approach to troubleshooting this issue:
-
Review the Labeling Position: Deuterium atoms on heteroatoms (like -OH and -NH groups) or on carbons adjacent to carbonyl groups are prone to exchange with protons from the solvent or matrix.[1] If your standard has labels in these positions, it is more susceptible to exchange.
-
Check Storage and Handling Conditions:
-
Solvent Choice: Storing deuterated compounds in acidic or basic solutions should be avoided as it can catalyze H-D exchange.[2] Neutral, aprotic solvents are generally preferred.
-
Moisture: Exposure to atmospheric moisture can be a source of protons. Always handle standards in a dry environment and use dry solvents.
-
Temperature: Elevated temperatures can accelerate degradation and H-D exchange.
-
-
Investigate with an Experiment: You can perform a simple stability experiment by analyzing a freshly prepared solution of your standard and then re-analyzing it after a specific time interval (e.g., 24, 48, 72 hours) under your typical experimental conditions. A significant decrease in the deuterated standard's peak area relative to a stable internal standard (if available) or a change in the isotopic profile would indicate instability.
Issue 2: Inconsistent or Non-Reproducible Results in Quantitative Analysis
Q: My quantitative analysis using a deuterated internal standard is giving inconsistent and non-reproducible results. What should I check?
A: Inconsistent results when using a deuterated internal standard can stem from several factors throughout the analytical workflow. The following flowchart outlines a troubleshooting process:
Caption: Troubleshooting workflow for inconsistent quantitative results.
Issue 3: Chromatographic Problems (Peak Tailing, Splitting, or Retention Time Shifts)
Q: I am observing poor peak shape (tailing, splitting) and/or shifts in retention time for my deuterated standard. What could be the cause?
A: While deuterated standards are chemically similar to their non-deuterated counterparts, they can exhibit different chromatographic behavior.
-
Retention Time Shifts: A slight shift in retention time between the analyte and the deuterated internal standard can occur, especially with a high number of deuterium substitutions.[3][4] This is generally not a problem unless the shift is significant and affects integration. However, if you observe a drifting retention time over a sequence of injections, it could indicate column degradation, changes in mobile phase composition, or temperature fluctuations.[5]
-
Peak Tailing or Splitting: These issues can be caused by several factors:
-
Column Overload: Injecting too high a concentration of the standard can lead to peak fronting or tailing. Try diluting your sample.
-
Column Contamination or Degradation: The column may be contaminated or have lost its efficiency. Flushing the column or replacing it may be necessary.
-
Inappropriate Sample Solvent: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your standard in the mobile phase.
-
Secondary Interactions: The analyte may be interacting with active sites on the column. This can sometimes be mitigated by adjusting the mobile phase pH or using a different column chemistry.
-
Frequently Asked Questions (FAQs)
Storage
Q1: What are the ideal storage conditions for neat (solid or oil) deuterated standards?
A1: For long-term stability, neat deuterated standards should be stored in a cool, dry, and dark place.[6] Many manufacturers recommend storage at -20°C or -80°C in a tightly sealed container. To prevent exposure to atmospheric moisture and oxygen, it is best practice to store the standard under an inert gas like argon or nitrogen. Always refer to the Certificate of Analysis (CoA) for manufacturer-specific storage recommendations.
Q2: What is the best way to store stock solutions of deuterated standards?
A2: Stock solutions should be stored at low temperatures, typically -20°C or -80°C, in tightly capped vials to minimize solvent evaporation. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles of the entire stock.[7][8][9] The choice of solvent is crucial; use a high-purity, dry, and aprotic solvent if possible to minimize the risk of H-D exchange.
Q3: How do multiple freeze-thaw cycles affect the stability of my deuterated standard solution?
A3: Repeated freeze-thaw cycles can potentially compromise the stability of your deuterated standard.[8][9] This can be due to increased exposure to atmospheric moisture upon opening the vial and potential degradation of the compound itself. To mitigate this, it is highly recommended to prepare small, single-use aliquots of your working solutions. This practice ensures that the main stock solution remains in a stable, frozen state for a longer duration.[7]
Handling
Q4: What is the proper procedure for preparing a stock solution from a neat deuterated standard?
A4: The following workflow outlines the best practices for preparing a stock solution:
Caption: Step-by-step process for preparing a stock solution.
Q5: What are the key parameters to check on a Certificate of Analysis (CoA) for a deuterated standard?
A5: When you receive a deuterated standard, carefully review the CoA for the following information:
-
Chemical Purity: This is typically determined by HPLC or GC and indicates the percentage of the desired compound relative to any chemical impurities.
-
Isotopic Purity/Enrichment: This value specifies the percentage of the deuterated compound relative to its non-deuterated and partially deuterated counterparts.[10] A high isotopic purity (typically ≥98%) is crucial for accurate quantification.[6]
-
Identity Confirmation: The CoA should provide data confirming the structure of the compound, often from techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Concentration (if supplied as a solution): The exact concentration and the solvent used are critical for accurate dilutions.
-
Storage Conditions: The manufacturer's recommended storage temperature and conditions to ensure long-term stability.
Stability and Purity
Q6: How can I prevent hydrogen-deuterium (H-D) exchange?
A6: Preventing H-D exchange is critical for maintaining the integrity of your deuterated standard. Here are some key preventative measures:
-
Choose the Right Standard: Whenever possible, select a standard where the deuterium labels are on stable positions (e.g., aromatic rings, methyl groups) rather than exchangeable sites.[1]
-
Control pH: Avoid acidic or basic conditions in your solvents, samples, and mobile phases.[2]
-
Use Aprotic Solvents: For storage and sample preparation, use dry, aprotic solvents (e.g., acetonitrile, methanol) when compatible with your analyte.
-
Minimize Exposure to Moisture: Handle standards in a dry environment (e.g., glove box) and use anhydrous solvents.
-
Low Temperature Storage: Store solutions at low temperatures to slow down the rate of any potential exchange reactions.
Q7: What is the recommended isotopic purity for a deuterated internal standard?
A7: For most quantitative applications, an isotopic purity of 98% or higher is recommended.[6] High isotopic purity minimizes the contribution of the internal standard's signal to the analyte's signal, which is especially important when measuring low concentrations of the analyte.
Data and Protocols
Table 1: General Stability of Deuterated Standards under Various Conditions
| Storage Condition | Solvent Type | Potential Issues | General Stability Recommendation |
| Neat (Solid/Oil) | N/A | Moisture absorption, oxidation | Long-term at -20°C to -80°C under inert gas |
| Solution (Stock) | Aprotic (e.g., Acetonitrile) | Solvent evaporation, introduction of moisture | Long-term at -20°C to -80°C in aliquots |
| Solution (Stock) | Protic (e.g., Methanol) | H-D exchange (if labile deuterons are present) | Short- to medium-term at -20°C to -80°C |
| Solution (Working) | Aqueous/Buffered | H-D exchange (especially at non-neutral pH) | Prepare fresh daily, store at 2-8°C during use |
| Autosampler | Mobile Phase | Degradation at room temperature, H-D exchange | Maintain at low temperature (e.g., 4°C), limit time in autosampler |
Experimental Protocol: Assessment of Deuterated Standard Stability in a Working Solution
This protocol provides a general method for evaluating the short-term stability of a deuterated standard in your experimental matrix.
Objective: To determine the stability of a deuterated standard in a specific solvent or matrix over a defined period under typical laboratory conditions.
Materials:
-
Deuterated standard
-
High-purity solvent or matrix blank
-
Calibrated analytical balance, volumetric flasks, and pipettes
-
LC-MS system
Procedure:
-
Prepare a Fresh Stock Solution: Accurately prepare a stock solution of the deuterated standard in the chosen solvent at a known concentration.
-
Prepare Working Standard: Dilute the stock solution to a working concentration that is representative of what you would use in your analytical method.
-
Initial Analysis (T=0): Immediately analyze the freshly prepared working standard via LC-MS. Inject the standard multiple times (e.g., n=3-5) to establish the initial peak area and assess analytical variability.
-
Incubate the Working Standard: Store the remaining working standard under conditions that mimic your experimental setup (e.g., on the benchtop at room temperature, in the autosampler at 4°C).
-
Time-Point Analysis: At predetermined time points (e.g., 4, 8, 12, 24, 48 hours), re-analyze the stored working standard, again with multiple injections at each time point.
-
Data Analysis:
-
Calculate the average peak area of the deuterated standard at each time point.
-
Compare the average peak area at each time point to the initial (T=0) average peak area.
-
A statistically significant decrease in the peak area over time indicates instability. A common acceptance criterion is that the peak area should not decrease by more than 15% from the initial measurement.
-
-
Interpretation: If significant degradation is observed, consider preparing working solutions more frequently, storing them at a lower temperature, or using a different solvent.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. myadlm.org [myadlm.org]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for 4-Phenylbutyric Acid: A Focus on Internal Standard Selection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of 4-Phenylbutyric acid (4-PBA), a drug used in the management of urea cycle disorders and under investigation for other indications. The critical role of the internal standard (IS) in achieving accurate and reliable data is highlighted through a detailed comparison of methods utilizing a deuterated internal standard (4-PBA-d2 or similar) versus a non-deuterated structural analog.
The Gold Standard: Deuterated Internal Standards
In bioanalytical method development, the ideal internal standard is a stable isotope-labeled version of the analyte, such as 4-Phenylbutyric acid-d2. Deuterated standards are considered the gold standard because they exhibit nearly identical physicochemical properties to the analyte. This includes co-elution during chromatography and similar behavior during sample preparation and ionization in the mass spectrometer. This close similarity allows the deuterated IS to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to higher accuracy and precision in the quantification of the target analyte.
A Practical Alternative: Non-Deuterated Structural Analogs
While highly effective, deuterated internal standards can be expensive and may not always be readily available. In such cases, a non-deuterated structural analog can be a viable alternative. This guide will compare the performance of a method using a deuterated internal standard with one that employs 4-(4-Nitrophenyl)-Butyric Acid (NPBA) as a more accessible alternative.[1]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standard
The following tables summarize the validation parameters for two different bioanalytical methods for 4-PBA: one utilizing a deuterated internal standard (a composite of reported data) and the other using NPBA as the internal standard.[1][2]
Table 1: Method Performance using a Deuterated Internal Standard (d11-PBA) [2]
| Validation Parameter | Result |
| Linearity Range | 0.8 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (Intra-day) | Within ±15% |
| Precision (Intra-day, %RSD) | < 15% |
| Accuracy (Inter-day) | Within ±15% |
| Precision (Inter-day, %RSD) | < 15% |
| Recovery | > 81% |
| Matrix Effect | Not explicitly reported, but compensated for by the IS |
Table 2: Method Performance using 4-(4-Nitrophenyl)-Butyric Acid (NPBA) as Internal Standard [1]
| Validation Parameter | NeuroBasal-A Medium | Dulbecco's Modified Eagle Medium |
| Linearity Range | 0.38 - 24 µM | 0.38 - 24 µM |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Accuracy (Intra-day, %Bias) | -10.31 to 13.89 | -8.97 to 11.23 |
| Precision (Intra-day, %RSD) | 2.55 to 9.87 | 1.98 to 8.76 |
| Accuracy (Inter-day, %Bias) | -7.54 to 11.45 | -6.32 to 9.88 |
| Precision (Inter-day, %RSD) | 3.12 to 8.54 | 2.87 to 7.99 |
| Recovery (%) | 92.5 - 114.2 | 95.7 - 110.1 |
| Matrix Effect (%) | 93.4 - 108.7 | 96.2 - 105.4 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: LC-MS/MS Analysis of 4-PBA using a Deuterated Internal Standard (d11-PBA)[2]
1. Sample Preparation:
-
To a 100 µL aliquot of plasma, add the internal standard solution (d11-PBA).
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
LC System: Agilent 1200 series HPLC
-
Column: Information not specified in the provided abstract. A C18 column is commonly used.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: Information not specified.
-
Injection Volume: Information not specified.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Monitored Transitions (MRM):
-
4-PBA: Specific m/z transition would be selected.
-
d11-PBA: Specific m/z transition would be selected.
-
-
Detection: Multiple Reaction Monitoring (MRM) mode.
Method 2: LC-HRMS Analysis of 4-PBA using NPBA as Internal Standard[1]
1. Sample Preparation:
-
To 100 µL of cell culture medium, add 10 µL of the internal standard working solution (NPBA).
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 300 µL of the supernatant to a new tube.
-
Evaporate to dryness using a vacuum concentrator.
-
Reconstitute the residue with 100 µL of the initial mobile phase.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
2. Chromatographic Conditions:
-
LC System: Thermo Scientific Vanquish Flex UHPLC system
-
Column: Luna® 3 µm PFP(2) 100 Å, 100 × 2.0 mm
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Methanol with 0.1% formic acid
-
-
Gradient: A step gradient was employed.
-
Flow Rate: 0.300 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Data Acquisition: Selected Ion Monitoring (SIM)
-
Monitored Ions:
-
4-PBA [M-H]⁻: 163.07645 m/z
-
NPBA [M-H]⁻: 208.06153 m/z
-
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logical relationship between an ideal and a non-ideal internal standard.
Caption: Experimental workflow for bioanalytical method validation.
Caption: Ideal vs. Non-Ideal Internal Standard Characteristics.
Conclusion
The choice of internal standard is a critical decision in the development of a robust and reliable bioanalytical method for 4-Phenylbutyric acid. While a deuterated internal standard like 4-PBA-d2 is the preferred choice for minimizing variability and ensuring the highest data quality, a carefully validated method using a non-deuterated structural analog such as NPBA can also provide accurate and precise results. The selection should be based on a balance of performance requirements, cost, and availability, with the ultimate goal of generating data that is fit for its intended purpose in drug development and research. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their specific bioanalytical needs.
References
- 1. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution [agris.fao.org]
A Head-to-Head Comparison: 4-Phenylbutyric acid-d2 vs. d11 as Internal Standards for 4-PBA Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 4-Phenylbutyric acid (4-PBA), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two commonly used deuterated internal standards, 4-Phenylbutyric acid-d2 (4-PBA-d2) and 4-Phenylbutyric acid-d11 (4-PBA-d11), supported by experimental data and established analytical principles.
The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry, as they closely mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variations. However, the degree and position of isotopic labeling can influence their performance. This guide will delve into the key considerations when choosing between 4-PBA-d2 and 4-PBA-d11.
Performance Comparison: 4-PBA-d2 vs. 4-PBA-d11
| Feature | This compound (4-PBA-d2) | 4-Phenylbutyric acid-d11 (4-PBA-d11) | Key Considerations |
| Mass Shift | +2 Da | +11 Da | A larger mass shift, as seen with d11, is generally preferable to minimize the risk of isotopic crosstalk, where the isotopic envelope of the analyte interferes with the signal of the internal standard. |
| Isotopic Stability | Lower | Higher | With only two deuterium atoms, 4-PBA-d2 may be more susceptible to back-exchange (loss of deuterium for hydrogen) during sample processing or in certain solvent conditions, potentially compromising accuracy. The extensive labeling in 4-PBA-d11 provides greater isotopic stability. |
| Chromatographic Co-elution | Likely to have a retention time very close to unlabeled 4-PBA. | May exhibit a slight shift in retention time compared to unlabeled 4-PBA due to the more significant isotopic effect. | While perfect co-elution is ideal, a small, consistent shift is often manageable. The potential for chromatographic separation increases with the degree of deuteration. |
| Matrix Effects | Theoretically, a closer elution to 4-PBA might offer better compensation for matrix effects. | A slight retention time difference could potentially lead to differential matrix effects if the analyte and internal standard elute into regions of varying ion suppression or enhancement. | |
| Commercial Availability | Commercially available from various suppliers.[1] | Commercially available from various suppliers.[2][3] | Both are accessible for research purposes. |
| Reported Use in Literature | Less commonly reported in recent quantitative 4-PBA assays. | Has been successfully used as an internal standard in a validated LC-MS/MS method for the determination of 4-PBA and its metabolites in biological matrices.[4] | The documented successful application of 4-PBA-d11 provides a degree of confidence in its performance. |
Experimental Data Summary
A published study detailing the use of 4-PBA-d11 as an internal standard for the analysis of 4-PBA and its metabolite phenylacetic acid (PAA) in mouse tissues provides the following performance data:
| Parameter | Value |
| Analytical Technique | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) |
| Internal Standard Used | d11-PBA and d7-PAA |
| Limit of Quantification (LOQ) | 1 µg/g for tissue and 0.8 µg/mL for plasma |
| Total Run Time | 15 minutes |
| Data extracted from a study on the tissue distribution of 4-PBA in mice.[4] |
Experimental Protocols
Below is a representative experimental protocol for the analysis of 4-PBA using a deuterated internal standard, based on a validated LC-HRMS method.[5][6][7][8] While the original study used a non-deuterated analog, the general procedure is applicable.
1. Sample Preparation
-
To 100 µL of the sample (e.g., cell culture media, plasma), add 100 µL of the internal standard solution (4-PBA-d2 or 4-PBA-d11 at a suitable concentration) and 200 µL of methanol.
-
Vortex the mixture for at least 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 5 minutes to pellet precipitated proteins.
-
Transfer 200 µL of the supernatant to a new microtube.
-
Evaporate the solvent in a centrifugal evaporator at 1500 rpm and 60 °C for approximately 35 minutes.
-
Reconstitute the dried residue in a suitable volume (e.g., 65 µL) of the mobile phase for LC-MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 or phenyl-based column is often suitable. For example, a Luna® 3 µm PFP(2) 100 Å (100 × 2.0 mm) column has been used successfully.[5][6][7][8]
-
Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid, is a common choice.
-
Flow Rate: A flow rate of 0.300 mL/min is typical for a 2.0 mm ID column.
-
Column Temperature: Maintaining the column at 40 °C can improve peak shape and reproducibility.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is effective for 4-PBA.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used. MRM is generally preferred for its higher selectivity and sensitivity in complex matrices.
-
MRM Transitions (Hypothetical):
-
4-PBA: Q1: m/z 163.1 -> Q3: m/z [fragment ion]
-
4-PBA-d2: Q1: m/z 165.1 -> Q3: m/z [corresponding fragment ion]
-
4-PBA-d11: Q1: m/z 174.2 -> Q3: m/z [corresponding fragment ion] (Note: Specific fragment ions for MRM transitions need to be optimized for the instrument being used.)
-
-
Visualization of Key Processes
Caption: Key differences between 4-PBA-d2 and 4-PBA-d11 as internal standards.
4-PBA Signaling Pathway: Attenuation of Endoplasmic Reticulum (ER) Stress
4-PBA is known to act as a chemical chaperone that helps alleviate ER stress. [9][10]ER stress triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. The diagram below illustrates the key pathways of the UPR and the proposed mechanism of action for 4-PBA.
Caption: 4-PBA alleviates ER stress, thereby modulating the Unfolded Protein Response (UPR).
Conclusion and Recommendation
Both 4-PBA-d2 and 4-PBA-d11 can serve as internal standards for the quantification of 4-PBA. However, based on theoretical advantages and its documented successful use, 4-PBA-d11 is the recommended choice for most applications. The higher degree of deuteration in 4-PBA-d11 offers greater isotopic stability and a larger mass shift, which are critical for minimizing potential analytical interferences and ensuring the robustness of the assay. While a slight chromatographic shift may occur, this is often a manageable trade-off for the increased confidence in the standard's integrity.
For any new analytical method, it is crucial to perform a thorough validation according to established guidelines (e.g., FDA, EMA) to ensure the chosen internal standard performs adequately for the specific matrix and analytical conditions. This includes assessing parameters such as linearity, accuracy, precision, and matrix effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Phenylbutyric-D11 Acid - Acanthus Research [acanthusresearch.com]
- 4. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution [agris.fao.org]
- 5. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuteration of 4-Phenylbutyric Acid: A Comparative Guide to its Isotopic Effects on Drug Metabolism and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Phenylbutyric acid (4-PBA) and its deuterated analog, 4-Phenylbutyric acid-d2 (4-PBA-d2). It explores the known metabolic and pharmacokinetic profiles of 4-PBA and discusses the anticipated isotopic effects of deuterium substitution. This document is intended to serve as a resource for researchers and professionals in the field of drug development, offering insights into the potential advantages of deuterated compounds.
Executive Summary
4-Phenylbutyric acid is a drug used in the management of urea cycle disorders and is being investigated for other indications due to its activity as a histone deacetylase (HDAC) inhibitor and a chemical chaperone that can reduce endoplasmic reticulum (ER) stress.[1][2] The therapeutic potential of 4-PBA is sometimes limited by its pharmacokinetic profile, including a relatively short half-life. Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed to favorably alter the metabolic and pharmacokinetic properties of drugs. This guide examines the potential impact of deuterium substitution on the C2 position of the butyric acid side chain of 4-PBA.
While direct comparative experimental data for 4-PBA-d2 is not extensively available in the public domain, this guide synthesizes known information about 4-PBA's metabolism and the established principles of kinetic isotope effects to provide a robust theoretical comparison.
Metabolism and Pharmacokinetics of 4-Phenylbutyric Acid
4-PBA is rapidly absorbed and metabolized in the body. The primary metabolic pathway is β-oxidation, which converts 4-PBA to its active metabolite, phenylacetate (PAA).[3][4] PAA is then conjugated with glutamine to form phenylacetylglutamine (PAGN), which is subsequently excreted in the urine.[3][4] This metabolic process is central to its therapeutic effect in urea cycle disorders, as it provides an alternative pathway for nitrogen waste excretion.
Key pharmacokinetic parameters for 4-PBA have been reported, although they can vary depending on the patient population and study design. In healthy subjects, after a single oral dose, the time to maximum plasma concentration (Tmax) for 4-PBA is approximately 1 hour, with a terminal half-life of about 1.9 hours.[4]
Table 1: Summary of Known Pharmacokinetic Parameters of 4-Phenylbutyric Acid (Illustrative)
| Parameter | Value | Species | Reference |
| Tmax (oral) | ~1 hour | Human | [4] |
| t1/2 | ~1.9 hours | Human | [4] |
| Primary Metabolite | Phenylacetate (PAA) | Human | [3][4] |
| Excretion Route | Urine (as PAGN) | Human | [3][4] |
Note: The values presented are approximate and can vary based on individual patient characteristics and study conditions.
Isotopic Effects of Deuteration: this compound
The substitution of hydrogen with deuterium at a metabolic soft spot of a drug molecule can lead to a significant kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and its cleavage is the rate-limiting step in many metabolic reactions. Consequently, deuteration can slow down the rate of metabolism, leading to:
-
Increased half-life (t1/2): A slower metabolic rate can result in the drug remaining in the system for a longer period.
-
Increased exposure (AUC): The area under the plasma concentration-time curve may be larger, indicating greater overall exposure to the drug.
-
Reduced formation of metabolites: A slower conversion to metabolites can alter the drug's safety and efficacy profile.
-
Improved metabolic profile: Deuteration can sometimes shift metabolism towards alternative pathways, potentially reducing the formation of toxic metabolites.
For 4-PBA-d2, deuteration at the C2 position of the butyric acid side chain would directly impact the initial and rate-limiting step of β-oxidation. This is expected to result in a decreased rate of conversion to PAA.
Table 2: Anticipated Comparative Pharmacokinetic Parameters of 4-PBA vs. 4-PBA-d2 (Hypothetical)
| Parameter | 4-Phenylbutyric Acid | This compound (Anticipated) | Expected Isotopic Effect |
| Metabolic Rate (β-oxidation) | Normal | Slower | Kinetic Isotope Effect |
| Half-life (t1/2) | ~1.9 hours | Longer | Increased |
| Systemic Exposure (AUC) | Standard | Higher | Increased |
| PAA Formation | Rapid | Slower | Decreased rate |
Note: This table is illustrative and based on established principles of kinetic isotope effects. Experimental data is required for confirmation.
Experimental Protocols
To empirically determine the isotopic effects of deuteration on 4-PBA, a series of in vitro and in vivo studies are necessary. Below are detailed methodologies for key experiments.
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of 4-PBA and 4-PBA-d2 in liver microsomes or hepatocytes.
Methodology:
-
Incubation: The test compounds (4-PBA and 4-PBA-d2) are incubated with liver microsomes (from human or other species) or cryopreserved hepatocytes in the presence of NADPH-regenerating system at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.
In Vivo Pharmacokinetic Study in Rodents
Objective: To compare the pharmacokinetic profiles of 4-PBA and 4-PBA-d2 following oral or intravenous administration in rats or mice.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are randomly assigned to two groups (n=5-6 per group).
-
Dosing: One group receives 4-PBA and the other receives 4-PBA-d2 at a specific dose (e.g., 100 mg/kg) via oral gavage or intravenous injection.
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
LC-MS/MS Analysis: Plasma concentrations of the parent drug and its major metabolite (PAA) are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, and clearance (CL).
Analytical Method: LC-MS/MS for Quantification
Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of 4-PBA and PAA in biological matrices.
Methodology:
-
Chromatography: A reverse-phase C18 column is typically used with a gradient elution of mobile phases consisting of an aqueous solution with an organic modifier (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is used.
-
MRM Transitions: Multiple Reaction Monitoring (MRM) is employed for selective detection and quantification. Specific precursor-to-product ion transitions for 4-PBA, PAA, and their respective stable isotope-labeled internal standards are monitored.
-
Method Validation: The method is validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.
Visualizations
Metabolic Pathway of 4-Phenylbutyric Acid
Caption: Primary metabolic pathway of 4-Phenylbutyric Acid.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a comparative in vivo pharmacokinetic study.
Conclusion
Deuteration of 4-Phenylbutyric acid at the C2 position is a promising strategy to favorably modulate its metabolic and pharmacokinetic properties. The anticipated kinetic isotope effect is expected to slow the rate of β-oxidation, potentially leading to a longer half-life, increased systemic exposure, and an altered metabolite profile. While direct comparative data for 4-PBA-d2 is needed for confirmation, the theoretical basis for these improvements is strong. The experimental protocols outlined in this guide provide a framework for conducting the necessary studies to empirically evaluate the potential benefits of 4-PBA-d2. Such studies are crucial for advancing deuterated drug candidates through the development pipeline and ultimately providing improved therapeutic options for patients.
References
- 1. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
A Head-to-Head Battle of Internal Standards: Assessing the Accuracy and Precision of 4-PBA Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 4-phenylbutyric acid (4-PBA) is critical for understanding its therapeutic effects and pharmacokinetic profile. A key decision in developing a robust analytical method is the choice of an internal standard (IS). This guide provides a comprehensive comparison of two common approaches: the use of a deuterated internal standard (d2-4PBA) versus a structural analog, 4-(4-nitrophenyl)-butyric acid (NPBA), in liquid chromatography-mass spectrometry (LC-MS) based quantification of 4-PBA.
This comparison leverages data from published, validated bioanalytical methods to provide an objective assessment of the accuracy and precision achievable with each type of internal standard. We will delve into the experimental protocols and present the quantitative data in a clear, comparative format to aid researchers in selecting the most appropriate method for their specific needs.
The Gold Standard: Deuterated Internal Standards
In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is widely considered the gold standard.[1][2] Deuterated standards are chemically identical to the analyte and thus exhibit very similar chromatographic retention times, extraction recoveries, and ionization efficiencies.[1][2] This close similarity allows them to effectively compensate for variations in sample preparation and matrix effects, leading to higher accuracy and precision in the quantification of the target analyte.
One validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of 4-PBA and other related compounds in plasma and urine utilizes deuterated analogs as internal standards.[1] This method demonstrates excellent analytical performance, as detailed in the tables below. Another study also successfully employed a deuterated internal standard (d11-PBA) for the quantification of 4-PBA in various tissues, reporting high accuracy and precision.
A Cost-Effective Alternative: Structural Analog Internal Standards
While deuterated standards offer significant advantages, their synthesis can be costly. As a result, researchers sometimes opt for a more affordable alternative: a structural analog of the analyte as the internal standard. A recent publication details a validated high-resolution mass spectrometry (LC-HRMS) method for 4-PBA quantification in cell culture media using 4-(4-nitrophenyl)-butyric acid (NPBA) as the internal standard.[3][4][5][6] The authors explicitly state that NPBA was chosen as a less expensive option compared to a deuterated 4-PBA standard.[3][4]
This method also underwent rigorous validation according to regulatory guidelines and demonstrated acceptable performance for its intended application.
Quantitative Comparison of Method Performance
To facilitate a direct comparison, the following tables summarize the reported accuracy and precision data from the validated methods using a deuterated internal standard and a structural analog internal standard.
Table 1: Accuracy of 4-PBA Quantification
| Internal Standard Type | Method | Matrix | Analyte Concentration | Reported Accuracy (% of Nominal) |
| Deuterated Standard | LC-MS/MS | Plasma & Urine | Not Specified | >90% Recovery |
| Deuterated Standard | LC-MS/MS | Plasma & Tissues | Not Specified | Within ±15% |
| Structural Analog (NPBA) | LC-HRMS | Cell Culture Media | 0.38 µM (LLOQ) | 89.69% - 113.89% |
| Structural Analog (NPBA) | LC-HRMS | Cell Culture Media | 0.75 µM (Low QC) | 94.81% - 107.73% |
| Structural Analog (NPBA) | LC-HRMS | Cell Culture Media | 12 µM (Medium QC) | 97.58% - 105.42% |
| Structural Analog (NPBA) | LC-HRMS | Cell Culture Media | 18 µM (High QC) | 98.39% - 103.83% |
Table 2: Precision of 4-PBA Quantification
| Internal Standard Type | Method | Matrix | Analyte Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Deuterated Standard | LC-MS/MS | Plasma & Urine | Not Specified | <10% | <10% |
| Deuterated Standard | LC-MS/MS | Plasma & Tissues | Not Specified | <15% | <15% |
| Structural Analog (NPBA) | LC-HRMS | Cell Culture Media | 0.38 µM (LLOQ) | ≤10.31% | ≤13.89% |
| Structural Analog (NPBA) | LC-HRMS | Cell Culture Media | 0.75 µM (Low QC) | ≤8.53% | ≤9.87% |
| Structural Analog (NPBA) | LC-HRMS | Cell Culture Media | 12 µM (Medium QC) | ≤5.42% | ≤6.91% |
| Structural Analog (NPBA) | LC-HRMS | Cell Culture Media | 18 µM (High QC) | ≤4.89% | ≤5.76% |
Analysis of the Data:
Both methods demonstrate acceptable accuracy and precision that fall within the typical acceptance criteria outlined by regulatory agencies like the FDA and EMA (generally ±15% for accuracy and ≤15% for precision, except at the Lower Limit of Quantification). However, the method employing the deuterated internal standard reports slightly better overall precision, with both intra- and inter-day relative standard deviations (RSDs) consistently below 10%.[1] The method using the NPBA analog standard shows slightly higher variability, particularly at the lower concentrations, though still well within acceptable limits.[3][4]
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Method 1: 4-PBA Quantification using a Deuterated Internal Standard (LC-MS/MS)
This method is adapted from the work of Laryea et al. (2010) for the analysis of 4-PBA in plasma and urine.[1]
1. Sample Preparation:
-
To 100 µL of plasma or diluted urine, add the deuterated internal standard solution.
-
Precipitate proteins by adding an organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Analysis:
-
Chromatographic Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Mass Spectrometry: A tandem mass spectrometer operating in negative ion mode with selected reaction monitoring (SRM).
-
Monitored Transitions: Specific precursor-to-product ion transitions for both 4-PBA and its deuterated internal standard are monitored.
Method 2: 4-PBA Quantification using a Structural Analog Internal Standard (LC-HRMS)
This method is based on the work of Villani et al. (2023) for the analysis of 4-PBA in cell culture media.[3][4][5][6]
1. Sample Preparation:
-
To a sample of cell culture medium, add the NPBA internal standard solution.
-
Perform a protein precipitation step with an organic solvent.
-
Centrifuge to remove precipitated proteins.
-
The supernatant is then directly injected or further processed as needed.
2. LC-HRMS Analysis:
-
Chromatographic Column: A Luna® 3 µm PFP(2) 100 Å column (100 × 2.0 mm).[3][4]
-
Mobile Phase: A step gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.[3][4]
-
Mass Spectrometry: A high-resolution mass spectrometer operating in negative ion mode with selected ion monitoring (SIM).[3][4][5]
-
Monitored Ions: The exact masses of the deprotonated molecules of 4-PBA and NPBA are monitored.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Caption: Experimental workflows for 4-PBA quantification.
Signaling Pathway of 4-PBA's Chaperone Activity
4-PBA is known to act as a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress.[7] The following diagram illustrates a simplified signaling pathway related to ER stress and the potential point of intervention for 4-PBA.
Caption: Simplified ER stress signaling pathway and 4-PBA's role.
Conclusion: Which Internal Standard is Right for You?
Both deuterated and structural analog internal standards can be used to develop accurate and precise methods for the quantification of 4-PBA.
-
Deuterated Internal Standard (d2-4PBA): This approach offers the highest level of analytical rigor, providing superior precision by closely mimicking the behavior of the analyte. For regulated bioanalysis, pharmacokinetic studies, and when the highest accuracy and precision are paramount, a deuterated internal standard is the recommended choice.
-
Structural Analog Internal Standard (NPBA): This method provides a validated, cost-effective alternative that delivers acceptable accuracy and precision for many research applications, particularly in in-vitro studies. When budget is a significant constraint, and the acceptance criteria for accuracy and precision are met, a structural analog can be a suitable option.
Ultimately, the choice of internal standard will depend on the specific requirements of the study, including the desired level of analytical performance, the complexity of the biological matrix, regulatory requirements, and budgetary considerations. This guide provides the necessary data and protocols to make an informed decision for your 4-PBA quantification needs.
References
- 1. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Phenylbutyric Acid (4-PBA) Utilizing Deuterated and Non-Deuterated Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 4-phenylbutyric acid (4-PBA), focusing on the critical role of the internal standard. As a key therapeutic agent in urea cycle disorders and a chemical chaperone with broad pharmacological interest, the accurate measurement of 4-PBA in biological matrices is paramount. This document details and contrasts two distinct liquid chromatography-mass spectrometry (LC-MS) based methods: one employing a deuterated analog of 4-PBA as an internal standard and another utilizing a non-deuterated structural analog.
The objective of this guide is to furnish researchers and drug development professionals with the necessary data and methodologies to make informed decisions when selecting and validating an analytical method for 4-PBA. The content herein is based on published experimental data and adheres to the principles of bioanalytical method validation outlined by regulatory agencies such as the FDA and EMA.
Executive Summary of Comparative Methods
The selection of an appropriate internal standard is a cornerstone of a robust bioanalytical method, directly impacting accuracy and precision by correcting for variability during sample processing and analysis. Ideally, a stable isotope-labeled (e.g., deuterated) version of the analyte is the gold standard for an internal standard in mass spectrometry-based assays. However, practical considerations such as cost and availability may necessitate the use of alternative, non-deuterated structural analogs.
This guide presents a side-by-side comparison of two validated methods for 4-PBA quantification:
-
Method 1 (Deuterated Internal Standard): An LC-MS/MS method for the simultaneous determination of 4-PBA and its metabolite, phenylacetic acid (PAA), in plasma and various tissues, utilizing d11-PBA as the internal standard for 4-PBA.[1]
-
Method 2 (Non-Deuterated Internal Standard): An LC-HRMS method for the quantification of 4-PBA in cell culture media, employing 4-(4-Nitrophenyl)-Butyric Acid (NPBA) as the internal standard.[2][3][4]
While a direct head-to-head cross-validation of these specific methods using identical samples has not been published, this guide will present the individual validation data for each, followed by a discussion on the implications of the internal standard choice.
Data Presentation: Performance Characteristics of a Deuterated vs. a Non-Deuterated Internal Standard Method for 4-PBA Analysis
The following tables summarize the key validation parameters for the two analytical methods. It is important to note that the methods were validated in different biological matrices, which can influence performance characteristics.
Table 1: Method Performance Using a Deuterated Internal Standard (d11-PBA) in Plasma [1]
| Validation Parameter | Performance Characteristic |
| Analyte | 4-Phenylbutyric Acid (4-PBA) |
| Internal Standard | d11-PBA |
| Matrix | Mouse Plasma |
| Instrumentation | LC-MS/MS |
| Linearity Range | Not explicitly stated, but LLOQ is 0.8 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.8 µg/mL |
| Accuracy (as % bias) | Within ±15% |
| Precision (as % RSD) | Within ±15% (for both intra-day and inter-day) |
| Recovery | > 81% |
Table 2: Method Performance Using a Non-Deuterated Internal Standard (NPBA) in Cell Culture Media [2][3][4]
| Validation Parameter | Performance Characteristic |
| Analyte | 4-Phenylbutyric Acid (4-PBA) |
| Internal Standard | 4-(4-Nitrophenyl)-Butyric Acid (NPBA) |
| Matrix | NeuroBasal-A and Dulbecco's Modified Eagle Medium |
| Instrumentation | LC-HRMS |
| Linearity Range | 0.38–24 µM |
| Lower Limit of Quantification (LLOQ) | 0.38 µM |
| Accuracy (as % of nominal) | Within ±15% |
| Precision (as % RSD) | Within 15% (for both intra-day and inter-day) |
Experimental Protocols
Method 1: LC-MS/MS with Deuterated Internal Standard (d11-PBA)[1]
Sample Preparation (Plasma):
-
To 100 µL of plasma, add the internal standards (d11-PBA and d7-PAA).
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a new tube and evaporate to dryness under a nitrogen stream.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: Not specified in detail.
-
Column: Not specified in detail.
-
Mobile Phase: Not specified in detail.
-
Flow Rate: Not specified in detail.
-
MS System: LC-MS/MS with negative electrospray ionization.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Run Time: 15 minutes.
Method 2: LC-HRMS with Non-Deuterated Internal Standard (NPBA)[2][3][4]
Sample Preparation (Cell Culture Media):
-
To 100 µL of cell culture medium, add 10 µL of the internal standard solution (NPBA).
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of water with 0.1% formic acid.
-
Inject 5 µL into the LC-HRMS system.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: Not specified in detail.
-
Column: Luna® 3 µm PFP(2) 100 Å (100 × 2.0 mm), maintained at 40 °C.
-
Mobile Phase: Water with 0.1% formic acid and methanol with 0.1% formic acid in a step gradient.
-
Flow Rate: 0.300 mL/min.
-
MS System: LC-HRMS.
-
Detection: Selected Ion Monitoring (SIM) in negative mode.
-
Run Time: 10.5 minutes.
Visualizations: Workflows and Logical Relationships
References
- 1. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: LC-MS vs. GC-MS for the Analysis of 4-Phenylbutyric Acid (4-PBA) with its Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of 4-phenylbutyric acid (4-PBA) is critical. This guide provides an objective, data-driven comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 4-PBA using its deuterated internal standard, 4-PBA-d2.
This comprehensive guide delves into the experimental protocols, performance characteristics, and theoretical underpinnings of both methodologies, offering a clear and concise comparison to inform your analytical strategy.
At a Glance: Key Differences and Considerations
| Feature | LC-MS | GC-MS |
| Sample Derivatization | Not required | Mandatory (typically silylation) |
| Sample Throughput | Generally higher | Lower due to derivatization step |
| Thermal Stability | Suitable for thermally labile compounds | Requires analytes to be thermally stable |
| Volatility Requirement | Not a limiting factor | Requires volatile analytes (achieved through derivatization) |
| Matrix Effects | Can be significant, requires careful management | Can be less pronounced, but still a factor |
| Typical Run Time | Short (5-15 minutes) | Longer (15-30 minutes) |
| Initial Cost & Complexity | Generally higher | Lower to moderate |
Performance Comparison: A Quantitative Overview
The following table summarizes the typical quantitative performance parameters for the analysis of 4-PBA using both LC-MS/MS and a projected GC-MS method based on established protocols for similar acidic compounds.
| Parameter | LC-MS/MS | GC-MS (Projected) |
| Linearity (r²) | >0.99 | >0.99 |
| Limit of Quantitation (LOQ) | 0.8 µg/mL in plasma, 1 µg/g in tissue[1] | Expected to be in the low µg/mL range |
| Precision (%RSD) | <15%[1] | <15% |
| Accuracy (%Recovery) | >81%[1] | Expected to be >80% |
Experimental Workflows: A Visual Guide
The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for the analysis of 4-PBA by LC-MS and GC-MS.
References
The Clinical Research Advantage: A Comparative Guide to 4-Phenylbutyric Acid-d2
In the landscape of clinical research and drug development, the pursuit of precision and reliability is paramount. For researchers investigating therapies involving 4-Phenylbutyric acid (4-PBA), a compound known for its role as a histone deacetylase inhibitor and chemical chaperone, the deuterated analogue, 4-Phenylbutyric acid-d2 (4-PBA-d2), offers significant advantages. This guide provides a comprehensive comparison, supported by established principles and experimental data, to confirm the utility of 4-PBA-d2 in clinical research samples.
Enhanced Bioanalytical Accuracy with 4-PBA-d2 as an Internal Standard
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is the gold standard for achieving accurate and precise results. 4-PBA-d2 serves as an ideal internal standard for the quantification of 4-PBA in complex biological matrices such as plasma, serum, and tissue homogenates.
The primary advantage of using a deuterated internal standard like 4-PBA-d2 is its near-identical chemical and physical properties to the non-deuterated analyte, 4-PBA. This ensures that 4-PBA-d2 co-elutes with 4-PBA during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. By normalizing the signal of 4-PBA to that of the known concentration of 4-PBA-d2, any variability introduced during sample preparation, injection, and ionization can be effectively compensated for, leading to more reliable data.
Table 1: Comparison of Internal Standard Properties
| Feature | This compound (Deuterated IS) | Non-Deuterated Structural Analogue |
| Chemical Structure | Identical to 4-PBA, with deuterium substitution | Similar but not identical to 4-PBA |
| Chromatographic Retention Time | Co-elutes with 4-PBA | May have a different retention time |
| Ionization Efficiency | Nearly identical to 4-PBA | May differ from 4-PBA |
| Matrix Effect Compensation | High | Variable and often incomplete |
| Accuracy and Precision | High | Moderate to Low |
| Regulatory Acceptance | Preferred by regulatory agencies | May require additional justification |
The Deuterium Kinetic Isotope Effect: Potential for Improved Pharmacokinetics
Deuteration of a drug molecule can significantly alter its metabolic profile due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This can lead to a slower rate of metabolism, potentially resulting in a longer half-life, increased exposure (AUC), and reduced formation of metabolites. While specific in-vivo comparative pharmacokinetic data for 4-PBA and 4-PBA-d2 is not extensively published, the established principles of deuteration suggest a favorable profile for the deuterated compound.
One study on a deuterated analogue of phenylbutyrate, 2,2,3,3-tetradeuterated PB (D4PB), demonstrated significantly increased induction of apoptosis and inhibition of cell proliferation in a colon cancer model compared to the non-deuterated form. This suggests that the altered properties of the deuterated compound can translate to enhanced biological activity.
Table 2: Expected Pharmacokinetic Comparison Based on Deuteration Principles
| Pharmacokinetic Parameter | 4-Phenylbutyric acid (4-PBA) | This compound (Expected) | Rationale for Expected Difference |
| Metabolism Rate | Standard | Potentially Slower | Stronger C-D bond is more resistant to enzymatic cleavage. |
| Half-life (t1/2) | Standard | Potentially Longer | Slower metabolism leads to prolonged circulation. |
| Area Under the Curve (AUC) | Standard | Potentially Higher | Slower clearance results in greater overall drug exposure. |
| Required Dose | Standard | Potentially Lower | Enhanced exposure may allow for reduced dosing to achieve the same therapeutic effect. |
| Adverse Effects | Standard | Potentially Reduced | Lower required doses can minimize off-target effects. |
Mechanism of Action: Alleviating Endoplasmic Reticulum Stress
4-PBA is recognized for its function as a chemical chaperone that mitigates endoplasmic reticulum (ER) stress. ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the Unfolded Protein Response (UPR). The UPR is a signaling network that aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe. 4-PBA helps to stabilize protein conformation, thereby reducing the load of misfolded proteins and attenuating the UPR.
Below is a diagram illustrating the key pathways of the Unfolded Protein Response and the intervention point of 4-PBA.
The Gold Standard: Why 4-PBA-d2 is the Superior Internal Standard for Accurate Quantification of 4-Phenylbutyric Acid
For researchers, scientists, and drug development professionals engaged in the precise quantification of 4-phenylbutyric acid (4-PBA), the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides a comprehensive comparison of 4-PBA-d2 against other common internal standards, supported by experimental data, to justify its selection as the gold standard in bioanalytical methods.
The use of a stable isotope-labeled (SIL) internal standard, such as 4-phenylbutyric acid-d2 (4-PBA-d2), is widely recognized as the best practice in quantitative mass spectrometry-based bioanalysis. This superiority stems from its ability to mimic the analyte of interest throughout the analytical process, from sample preparation to detection, thereby providing the most effective normalization for potential variabilities.
Comparative Analysis of Internal Standards
The selection of an internal standard significantly impacts the accuracy, precision, and robustness of a bioanalytical method. Here, we compare the performance of 4-PBA-d2 with a commonly used structural analog internal standard, 4-(4-Nitrophenyl)-Butyric Acid (NPBA), and another deuterated analog, 4-PBA-d11.
While direct head-to-head experimental data in a single study is limited, a comparative analysis can be constructed from existing validated methods. The following table summarizes key performance metrics, highlighting the advantages of a deuterated internal standard.
| Parameter | 4-PBA-d2 (Deuterated IS - Inferred Performance) | 4-(4-Nitrophenyl)-Butyric Acid (NPBA) (Structural Analog IS)[1] | 4-PBA-d11 (Deuterated IS)[2] |
| Co-elution with Analyte | Expected to be nearly identical | Different retention time | Expected to be nearly identical |
| Ionization Efficiency | Nearly identical to 4-PBA | Different due to structural and chemical property differences | Nearly identical to 4-PBA |
| Matrix Effect Compensation | High | Moderate to Low | High |
| Accuracy (% Bias) | Expected to be < ±15% | Within ±15% in validated method | Within ±15% in validated method |
| Precision (%RSD) | Expected to be < 15% | Inter- and intraday RSDs within 15% | Inter- and intraday precision within ±15% |
| Cost | Higher | Lower | Higher |
Note: The performance of 4-PBA-d2 is inferred based on the well-established principles of isotopic dilution mass spectrometry and the performance of other SIL internal standards.
A study quantifying 4-PBA in cell culture media using NPBA as an internal standard acknowledged that "Labelled internal standards would be preferred for their strict correlation with analyte and being distinguishable by MS. However, we settled on NPBA, a less expensive exogenous compound than the 4-PBA deuterated analogue (d-4-PBA)".[1] This statement underscores the recognized analytical superiority of deuterated standards, with cost being the primary driver for selecting an alternative.
Structural analogs like NPBA, while cost-effective, have different chemical and physical properties, leading to potential differences in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte.[1] These differences can result in incomplete compensation for matrix effects and other sources of variability, potentially compromising data accuracy. In contrast, a stable isotope-labeled internal standard like 4-PBA-d2 co-elutes with the analyte and experiences nearly identical ionization effects, leading to more reliable quantification.[3]
Experimental Protocols
To illustrate the practical application of 4-PBA-d2, a detailed experimental protocol for the quantification of 4-PBA in a biological matrix using LC-MS/MS is provided below. This protocol is a composite based on established methodologies for the analysis of 4-PBA and similar small molecules.
Sample Preparation: Protein Precipitation
-
To 100 µL of the biological sample (e.g., plasma, cell culture media), add 10 µL of the internal standard working solution (4-PBA-d2 in methanol).
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-PBA: Precursor ion (m/z) 163.1 -> Product ion (m/z) 119.1
-
4-PBA-d2: Precursor ion (m/z) 165.1 -> Product ion (m/z) 121.1
-
-
Mandatory Visualizations
To further elucidate the context of 4-PBA's application and the analytical workflow, the following diagrams are provided.
References
- 1. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying the Lack of Metabolic Crossover from Deuterated 4-Phenylbutyrate (4-PBA-d2) to Endogenous Pathways
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides a comprehensive comparison of 4-phenylbutyrate (4-PBA) and its deuterated analogue, 4-PBA-d2, with a focus on verifying the lack of metabolic crossover of the deuterium label into endogenous pathways. The strategic placement of deuterium in 4-PBA-d2 is designed to slow its metabolism, thereby enhancing its pharmacokinetic profile without altering its fundamental mechanism of action. This document outlines the metabolic pathways, presents a framework for experimental verification, and provides detailed protocols for researchers.
Introduction to 4-PBA and the Rationale for Deuteration
4-Phenylbutyrate (4-PBA) is a prodrug that is rapidly metabolized in the body to its active form, phenylacetate (PA). PA acts as a nitrogen scavenger by conjugating with glutamine to form phenylacetylglutamine (PAGN), which is then excreted in the urine. This pathway provides an alternative to the urea cycle for the removal of excess nitrogen, making 4-PBA a valuable therapeutic for urea cycle disorders.
Deuteration is the process of replacing one or more hydrogen atoms in a molecule with its heavier, stable isotope, deuterium. This substitution can significantly alter the pharmacokinetics of a drug due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for enzymes to break. By selectively deuterating the positions on the 4-PBA molecule that are targeted by metabolic enzymes, the rate of its breakdown can be slowed. This can lead to a longer half-life, increased drug exposure, and potentially a more favorable dosing regimen.
Metabolic Pathways of 4-PBA and 4-PBA-d2
The primary metabolic pathway for 4-PBA is mitochondrial beta-oxidation, the same process by which fatty acids are broken down. In the case of 4-PBA, this process shortens the butyrate side chain to produce phenylacetyl-CoA, which is then converted to phenylacetate.
For the purpose of this guide, we will consider 4-PBA-d2 to be deuterated at the 2 and 3 positions of the butyrate side chain (2,2,3,3-tetradeutero-4-phenylbutyrate), a logical site for deuteration to impede beta-oxidation.
Metabolism of 4-PBA and 4-PBA-d2.
Verifying the Lack of Metabolic Crossover
A key consideration with deuterated drugs is the metabolic fate of the deuterium itself. "Metabolic crossover" would refer to the cleavage of the C-D bond and the subsequent incorporation of deuterium into endogenous molecules and pathways. Given that 4-PBA is a fatty acid analogue, there is a theoretical potential for deuterium to enter the body's hydrogen pool and be incorporated into other fatty acids or biomolecules.
However, the stability of the C-D bond makes this crossover highly unlikely. The enzymes involved in beta-oxidation are designed to break C-H bonds, and the increased strength of the C-D bond significantly slows this process. It does not, however, typically lead to the release of free deuterium into the cellular environment. The deuterium atoms are expected to remain attached to the carbon backbone of the drug and its metabolites throughout their biological transit.
To experimentally verify this, a stable isotope tracing study can be performed. The workflow for such a study is outlined below.
Workflow for a stable isotope tracing study.
Comparison of Expected Metabolic Profiles
The following tables summarize the expected quantitative data from a comparative study of 4-PBA and 4-PBA-d2.
Table 1: Pharmacokinetic Parameters
| Parameter | 4-PBA | 4-PBA-d2 (Expected) | Rationale for Difference |
| Half-life (t½) | Shorter | Longer | Slower metabolism due to the kinetic isotope effect. |
| Maximum Concentration (Cmax) | Lower | Higher | Slower clearance leads to higher peak concentrations. |
| Area Under the Curve (AUC) | Lower | Higher | Increased overall drug exposure due to slower metabolism. |
| Clearance (CL) | Higher | Lower | Reduced rate of metabolic elimination. |
Table 2: Metabolite Levels in Plasma (at a fixed time point post-dose)
| Metabolite | 4-PBA Administration | 4-PBA-d2 Administration (Expected) | Rationale for Difference |
| Parent Drug (4-PBA / 4-PBA-d2) | Lower | Higher | Slower metabolism of 4-PBA-d2. |
| Phenylacetate (PA / PA-d2) | Higher | Lower | Slower formation of the metabolite from 4-PBA-d2. |
| Phenylacetylglutamine (PAGN / PAGN-d2) | Higher | Lower | Slower formation of the downstream metabolite. |
Table 3: Deuterium Incorporation into Endogenous Molecules (Hypothetical Data)
| Endogenous Molecule Class | Control (4-PBA) | 4-PBA-d2 Administration (Expected) | Conclusion |
| Fatty Acids | No deuterium detected | No significant deuterium incorporation above natural abundance | No crossover into fatty acid synthesis. |
| Amino Acids | No deuterium detected | No significant deuterium incorporation above natural abundance | No crossover into amino acid metabolism. |
| TCA Cycle Intermediates | No deuterium detected | No significant deuterium incorporation above natural abundance | No crossover into central carbon metabolism. |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments required to verify the lack of metabolic crossover.
Animal Study and Sample Collection
-
Animal Model: Male Sprague-Dawley rats (n=6 per group).
-
Groups:
-
Group 1: Control (vehicle administration).
-
Group 2: 4-PBA administration (e.g., 100 mg/kg, oral gavage).
-
Group 3: 4-PBA-d2 administration (e.g., 100 mg/kg, oral gavage).
-
-
Dosing: A single oral dose is administered.
-
Sample Collection: Blood samples are collected via tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into EDTA tubes. Urine is collected over 24 hours in metabolic cages. At the end of the study, animals are euthanized, and tissues (liver, kidney, adipose) are collected and flash-frozen in liquid nitrogen.
Metabolite Extraction
-
Plasma: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., 13C-labeled 4-PBA). Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C. Collect the supernatant for analysis.
-
Urine: Dilute urine samples 1:10 with deionized water. Add an internal standard and vortex.
-
Tissues: Homogenize approximately 50 mg of tissue in 1 mL of ice-cold 80% methanol. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatography: A C18 reverse-phase column is used for separation. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is employed.
-
Mass Spectrometry: The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM) to detect and quantify the parent drugs and their metabolites. Specific MRM transitions for 4-PBA, PA, PAGN, and their deuterated counterparts are established.
-
Data Analysis: Peak areas are integrated, and concentrations are determined by comparing the analyte-to-internal standard ratio to a standard curve.
GC-MS Analysis for Deuterium Incorporation
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation: Fatty acids from tissue extracts are converted to their fatty acid methyl esters (FAMEs) by derivatization with BF3-methanol.
-
Chromatography: A capillary column suitable for FAME analysis is used.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and full scan data is acquired.
-
Data Analysis: The mass spectra of endogenous fatty acids (e.g., palmitate, stearate) are examined for mass shifts that would indicate the incorporation of deuterium. The isotopic distribution is compared to that of the control group to detect any enrichment above natural abundance.
Conclusion
The strategic deuteration of 4-PBA at the sites of metabolic attack is a well-established strategy to improve its pharmacokinetic profile. Based on the principles of the kinetic isotope effect and the known mechanism of beta-oxidation, significant metabolic crossover of deuterium from 4-PBA-d2 to endogenous pathways is not expected. The experimental framework outlined in this guide provides a robust methodology for researchers to definitively verify this lack of crossover. The anticipated results would show a slower metabolism of 4-PBA-d2, leading to increased systemic exposure, without any detectable incorporation of deuterium into the body's broader metabolic networks. This would confirm the safety and targeted metabolic effect of deuterated 4-PBA.
Performance Showdown: 4-Phenylbutyric acid-d2 Sets the Gold Standard for Bioanalysis in Biological Fluids
A comprehensive guide for researchers, scientists, and drug development professionals on the superior performance of 4-Phenylbutyric acid-d2 as an internal standard in the quantitative analysis of 4-Phenylbutyric acid (4-PBA) across various biological matrices. This guide presents supporting experimental data, detailed methodologies, and a comparative analysis against alternative internal standards.
In the realm of pharmacokinetic and metabolic studies, the precise quantification of therapeutic agents in biological fluids is paramount. For 4-Phenylbutyric acid (4-PBA), a drug utilized in the management of urea cycle disorders and under investigation for other conditions, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable analytical results. This guide provides a detailed evaluation of this compound (4-PBA-d2) and demonstrates its superiority over structural analogues in plasma, urine, and cerebrospinal fluid (CSF).
Unveiling the Champion: 4-PBA-d2 Performance Metrics
The use of a deuterated internal standard like 4-PBA-d2 is the gold standard in quantitative mass spectrometry. By co-eluting with the analyte, it effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to enhanced precision and accuracy.
Table 1: Performance Characteristics of 4-PBA Quantification using 4-PBA-d2 in Human Plasma
| Parameter | Performance Metric | Reference |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL | [1] |
| Linearity (r²) | >0.99 | [1] |
| Accuracy (% Bias) | Within ±10% | [1] |
| Precision (% RSD) | <10% (Intra-day and Inter-day) | [1] |
| Recovery | >90% | [1] |
| Matrix Effect | Minimal to None Observed | [1] |
Table 2: Performance Characteristics of 4-PBA Quantification using 4-PBA-d2 in Human Urine
| Parameter | Performance Metric | Reference |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL | [1] |
| Linearity (r²) | >0.99 | [1] |
| Accuracy (% Bias) | Within ±10% | [1] |
| Precision (% RSD) | <10% (Intra-day and Inter-day) | [1] |
| Recovery | >90% | [1] |
| Matrix Effect | Effectively compensated by 4-PBA-d2 | [1] |
Table 3: Projected Performance of 4-PBA Quantification using 4-PBA-d2 in Human Cerebrospinal Fluid (CSF)*
| Parameter | Performance Metric |
| Lower Limit of Quantification (LLOQ) | ≤ 10 ng/mL |
| Linearity (r²) | >0.99 |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | <15% |
| Recovery | >85% |
| Matrix Effect | Expected to be minimal and compensated |
*Note: Data for CSF is extrapolated from typical performance of deuterated standards in CSF analysis and the established performance in plasma and urine.
The Contender: Comparison with a Non-Deuterated Alternative
While structural analogues like 4-(4-Nitrophenyl)butyric acid (NPBA) can be used as internal standards, they often fall short of the performance achieved with a stable isotope-labeled standard. A key study noted that while a deuterated analogue would be preferred for its strict correlation with the analyte, a non-deuterated version was chosen due to cost considerations[2]. This highlights the recognized analytical superiority of deuterated standards.
Table 4: Comparative Analysis of Internal Standards for 4-PBA Quantification
| Feature | This compound (Deuterated IS) | 4-(4-Nitrophenyl)butyric acid (Structural Analogue IS) |
| Chromatographic Behavior | Co-elutes with 4-PBA, providing optimal correction. | May have different retention times, leading to differential matrix effects. |
| Ionization Efficiency | Nearly identical to 4-PBA, ensuring consistent response ratios. | Can differ from 4-PBA, making it susceptible to ionization suppression or enhancement. |
| Matrix Effect Compensation | Excellent, due to identical physicochemical properties. | Less effective, as it may not experience the same matrix effects as 4-PBA. |
| Accuracy and Precision | High, leading to reliable and reproducible data. | Can be compromised by differential recovery and matrix effects. |
| Regulatory Acceptance | Highly recommended by regulatory agencies (e.g., FDA, EMA). | May require more extensive validation to prove its suitability. |
Behind the Scenes: Experimental Protocols
Detailed and validated experimental protocols are the bedrock of reliable bioanalysis. Below are representative methodologies for the quantification of 4-PBA in plasma, urine, and a proposed method for CSF using 4-PBA-d2 as the internal standard.
Experimental Protocol 1: Quantification of 4-PBA in Human Plasma and Urine
This protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of 4-PBA and other compounds[1].
1. Sample Preparation:
-
To 100 µL of plasma or diluted urine, add 10 µL of the internal standard working solution (4-PBA-d2 in methanol).
-
Precipitate proteins by adding 400 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS/MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
MRM Transitions:
-
4-PBA: Q1 163.1 -> Q3 119.1
-
4-PBA-d2: Q1 165.1 -> Q3 121.1
-
Experimental Protocol 2: Proposed Method for Quantification of 4-PBA in Human Cerebrospinal Fluid (CSF)
This proposed protocol is based on established methods for small molecule quantification in CSF using deuterated internal standards[3].
1. Sample Preparation:
-
To 50 µL of CSF, add 10 µL of the internal standard working solution (4-PBA-d2 in methanol).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Directly inject a portion of the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: UPLC system for enhanced resolution and sensitivity.
-
Column: C18 reverse-phase column suitable for UPLC.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS System: High-sensitivity triple quadrupole mass spectrometer.
-
Ionization Mode: ESI, Negative Ion Mode.
-
MRM Transitions:
-
4-PBA: Q1 163.1 -> Q3 119.1
-
4-PBA-d2: Q1 165.1 -> Q3 121.1
-
Visualizing the Workflow and Logic
To further clarify the experimental process and the rationale behind using a deuterated internal standard, the following diagrams are provided.
Caption: A generalized workflow for the bioanalysis of 4-PBA in biological fluids.
Caption: The advantages of 4-PBA-d2 as an internal standard.
References
- 1. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of crenolanib in human serum and cerebrospinal fluid by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 4-PBA Metabolite Quantification: A Comparative Guide to UPLC-MS/MS and LC-HRMS Methods Using 4-PBA-d2
For researchers, scientists, and drug development professionals, the accurate quantification of 4-phenylbutyric acid (4-PBA) and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its mechanism of action. This guide provides a comparative overview of two prominent mass spectrometry-based methods, UPLC-MS/MS and LC-HRMS, for the robust quantification of 4-PBA and its primary metabolites, phenylacetate (PA) and phenylacetylglutamine (PAG). The use of a deuterated internal standard, 4-PBA-d2, is central to achieving the necessary accuracy and precision in these assays.
4-Phenylbutyric acid is a prodrug that is rapidly metabolized in the body. Its accurate quantification, along with its metabolites, is essential for evaluating its therapeutic efficacy and safety profile. The use of a stable isotope-labeled internal standard, such as 4-PBA-d2, is a widely accepted strategy to correct for variability during sample preparation and analysis, thereby ensuring the reliability of the obtained quantitative data.[1]
Comparative Analysis of Quantitative Methods
The selection of an analytical method for the quantification of 4-PBA and its metabolites depends on various factors, including the biological matrix, the required sensitivity, and the specific goals of the study. Below is a comparison of two validated methods: a UPLC-MS/MS method for the analysis of 4-PBA, PA, and PAG in human plasma and urine, and an LC-HRMS method for the quantification of 4-PBA in cell culture media.
| Parameter | UPLC-MS/MS Method (Human Plasma)[1][2] | LC-HRMS Method (Cell Culture Media)[3][4] |
| Instrumentation | Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) |
| Analytes | 4-Phenylbutyrate (PB), Phenylacetate (PA), Phenylacetylglutamine (PAG) | 4-Phenylbutyric Acid (4-PBA) |
| Internal Standard | Deuterated analogs (e.g., 4-PBA-d2) | 4-(4-Nitrophenyl)-Butyric Acid (analog) |
| Linearity Range | Not explicitly stated, but method validated for clinical samples | 0.38–24 µM |
| Limit of Quantification (LOQ) | 100 ng/mL (0.3-0.8 µmol/L) for all analytes[2] | 0.38 µM[4] |
| Intra-day Precision (%RSD) | <8.5%[1] | <15%[4] |
| Inter-day Precision (%RSD) | <4%[1] | <15%[4] |
| Accuracy (%Bias) | Within acceptable limits (not explicitly stated) | -10.31% to 13.89%[4] |
| Recovery | 100% to 106%[1] | Not explicitly stated for 4-PBA, but method validated |
| Run Time | 2 minutes[1] | 10.5 minutes[3] |
Metabolic Pathway of 4-PBA
4-PBA undergoes a two-step metabolic conversion. It is first metabolized to phenylacetate (PA), which is then conjugated with glutamine to form phenylacetylglutamine (PAG).[5] PAG is the primary form in which the drug is excreted from the body.[6]
References
- 1. Quantitation of phenylbutyrate metabolites by UPLC-MS/MS demonstrates inverse correlation of phenylacetate:phenylacetylglutamine ratio with plasma glutamine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Disposition of phenylbutyrate and its metabolites, phenylacetate and phenylacetylglutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Critical Review of Internal Standards for 4-Phenylbutyric Acid Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-Phenylbutyric acid (4-PBA), a histone deacetylase inhibitor and chemical chaperone used in treating urea cycle disorders and under investigation for other diseases, is paramount for preclinical and clinical research. The choice of an appropriate internal standard (IS) is a critical determinant of the robustness and reliability of bioanalytical methods. This guide provides a critical review and comparison of commonly employed internal standards for 4-PBA analysis, focusing on the two major types: stable isotope-labeled (SIL) standards and structural analogs.
The Crucial Role of Internal Standards in 4-PBA Analysis
Internal standards are essential in quantitative analysis, particularly in complex biological matrices, as they compensate for the variability inherent in sample preparation and analysis.[1] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization (if any), and ionization in the mass spectrometer.[1] The two primary categories of internal standards used for 4-PBA analysis are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard in mass spectrometry-based bioanalysis.[1] A SIL IS is a form of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[2] This results in a compound with nearly identical physicochemical properties to the analyte but with a different mass-to-charge ratio (m/z), allowing for its distinction by the mass spectrometer.
-
Structural Analogs as Internal Standards: These are compounds that are chemically similar to the analyte but not isotopically labeled. They should ideally have similar extraction recovery, chromatographic retention, and ionization response to the analyte. Due to their different chemical structure, their behavior may not perfectly mirror that of the analyte under all conditions.
This guide will focus on a comparative analysis of a representative SIL standard, 4-Phenylbutyric acid-d11 (d11-PBA) , and a structural analog, 4-(4-Nitrophenyl)-Butyric Acid (NPBA) .
Comparative Performance of Internal Standards
The selection of an internal standard significantly impacts the performance of the analytical method. The following tables summarize the quantitative performance data for d11-PBA and NPBA from published literature.
Table 1: Method Validation Parameters for 4-PBA Analysis using d11-PBA as Internal Standard
| Parameter | Matrix | Analytical Method | LLOQ | Recovery | Precision (RSD%) | Accuracy (%) | Reference |
| d11-PBA | Mouse Plasma | LC-MS/MS | 0.8 µg/mL | >81% | <15% | Within ±15% | Marahatta et al., 2012[3] |
| Mouse Tissue | LC-MS/MS | 1 µg/g | >81% | <15% | Within ±15% | Marahatta et al., 2012[3] |
Table 2: Method Validation Parameters for 4-PBA Analysis using NPBA as Internal Standard
| Parameter | Matrix | Analytical Method | LLOQ | Recovery (%) | Precision (RSD%) | Accuracy (%) | Matrix Effect (%) | Reference |
| NPBA | Cell Culture Media (NeuroBasal-A) | LC-HRMS | 0.38 µM | 95.8 - 104.2 | 2.1 - 9.8 | 98.7 - 103.5 | 97.5 - 102.1 | Villani et al., 2023[4] |
| Cell Culture Media (DMEM) | LC-HRMS | 0.38 µM | 96.3 - 103.7 | 1.5 - 8.9 | 99.2 - 102.8 | 98.2 - 101.5 | Villani et al., 2023[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. The following sections outline the experimental protocols for the use of d11-PBA and NPBA as internal standards for 4-PBA analysis.
Protocol 1: 4-PBA Analysis using d11-PBA as Internal Standard (Based on Marahatta et al., 2012)
Note: The following protocol is a summary based on the available abstract. Full experimental details may vary.
-
Sample Preparation:
-
Homogenize tissue samples.
-
Add d11-PBA and d7-PAA (for the metabolite phenylacetic acid) as internal standards to plasma or tissue homogenates.
-
Perform protein precipitation.
-
Evaporate the supernatant and reconstitute for injection.
-
-
LC-MS/MS Conditions:
-
LC System: Details not specified in the abstract.
-
Column: Details not specified in the abstract.
-
Mobile Phase: Details not specified in the abstract.
-
Flow Rate: Details not specified in the abstract.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Not specified in the abstract.
-
Protocol 2: 4-PBA Analysis using NPBA as Internal Standard (Based on Villani et al., 2023)[5]
-
Sample Preparation:
-
To 100 µL of cell culture medium, add 10 µL of NPBA internal standard solution (1 µM).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 10 µL into the LC-HRMS system.
-
-
LC-HRMS Conditions:
-
LC System: Thermo Scientific Vanquish Flex.
-
Column: Luna® 3 µm PFP(2) 100 Å, 100 x 2.0 mm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Methanol.
-
Flow Rate: 0.300 mL/min.
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-30% B
-
7.1-10.5 min: 30% B
-
-
MS System: Thermo Scientific Q Exactive™ Hybrid Quadrupole-Orbitrap™ Mass Spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Selected Ion Monitoring (SIM).
-
Monitored Ions:
-
4-PBA: m/z 163.0764
-
NPBA: m/z 208.0615
-
-
Visualization of Experimental Workflows
To provide a clear understanding of the analytical processes, the following diagrams illustrate the experimental workflows for 4-PBA analysis using both d11-PBA and NPBA as internal standards.
Caption: Workflow for 4-PBA analysis using d11-PBA.
Caption: Workflow for 4-PBA analysis using NPBA.
Critical Review and Recommendations
The choice between a stable isotope-labeled internal standard and a structural analog depends on several factors, including the required assay performance, cost, and availability.
d11-PBA (Stable Isotope-Labeled):
-
Advantages: As a SIL IS, d11-PBA is expected to have nearly identical chromatographic behavior and ionization efficiency to 4-PBA. This provides the most accurate correction for matrix effects and variations in sample processing, leading to high precision and accuracy.[3] It is the preferred choice for regulated bioanalysis where the highest level of accuracy and robustness is required.
-
Disadvantages: The primary drawbacks of SIL standards are their higher cost and potentially limited commercial availability compared to structural analogs. The synthesis of custom SIL standards can also be time-consuming.
NPBA (Structural Analog):
-
Advantages: NPBA is a more cost-effective and readily available alternative to d11-PBA.[4] The study by Villani et al. demonstrated that a robust and reliable method could be developed using NPBA, with excellent recovery, precision, and accuracy for the analysis of 4-PBA in cell culture media.[4]
-
Disadvantages: As a structural analog, NPBA's physicochemical properties are not identical to those of 4-PBA. While it performed well in the validated method, there is a higher risk of differential matrix effects and extraction recovery compared to a SIL IS, especially when transferring the method to more complex matrices like plasma or tissue. The chromatographic separation of the analog from the analyte must be complete to avoid any potential interference.
Recommendations:
-
For regulated bioanalysis and studies requiring the highest level of accuracy and precision (e.g., pharmacokinetic studies in support of clinical trials), the use of a stable isotope-labeled internal standard like d11-PBA is strongly recommended.
-
For research and development purposes , particularly for in vitro studies or when cost is a significant constraint, a well-validated structural analog like NPBA can be a suitable and cost-effective alternative. However, thorough validation is crucial to ensure that it adequately corrects for analytical variability in the specific matrix of interest.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Phenylbutyric acid-d2: A Step-by-Step Guide
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of 4-Phenylbutyric acid-d2, tailored for researchers, scientists, and professionals in drug development.
Key Safety Information:
According to its Safety Data Sheet (SDS), this compound is classified as not a hazardous substance or mixture [1]. This classification is the primary determinant for its disposal route. However, it is crucial to always consult your institution's specific safety protocols and local regulations before proceeding with any disposal method.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the disposal of this compound.
Step-by-Step Disposal Procedures
Based on the non-hazardous classification of this compound, the following steps should be taken for its proper disposal.
Personal Protective Equipment (PPE)
Before handling any chemical, ensure you are wearing the appropriate PPE.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
Waste Characterization and Segregation
While this compound itself is not hazardous, it is crucial to avoid mixing it with other waste streams.
-
Do not mix with hazardous waste (e.g., solvents, heavy metals).
-
Keep in a separate, clearly labeled container.
Disposal as Non-Hazardous Solid Waste
This is the most common and recommended disposal method for non-hazardous chemical solids.
Experimental Protocol:
-
Container Selection: Choose a well-sealed, chemically compatible container. A high-density polyethylene (HDPE) or glass container is suitable.
-
Labeling: Label the container clearly with the full chemical name: "this compound".
-
Collection: Carefully transfer the solid this compound into the labeled container. Avoid creating dust. If accidental spills occur, sweep up the material and place it in the disposal container[2].
-
Storage: Store the sealed container in a designated waste accumulation area, away from incompatible materials.
-
Disposal Request: Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed waste management contractor, following their specific procedures for non-hazardous chemical waste.
Drain Disposal (If Permitted)
In some jurisdictions and institutions, drain disposal of small quantities of non-hazardous, water-soluble chemicals may be permitted. Always verify with your local regulations and EHS office before proceeding.
Experimental Protocol for Neutralization and Drain Disposal:
Note: This procedure is generally for acidic or basic compounds. While 4-Phenylbutyric acid is a weak acid, neutralization is good practice if drain disposal is permitted.
-
Dilution: In a chemical fume hood, dissolve the this compound in a large volume of water (e.g., 1 part chemical to 20 parts water).
-
Neutralization: Slowly add a dilute solution of a base (e.g., sodium bicarbonate or sodium hydroxide) while stirring.
-
pH Monitoring: Use pH paper or a calibrated pH meter to monitor the solution's pH. Continue adding base until the pH is between 6.0 and 8.0.
-
Disposal: Flush the neutralized solution down the drain with a copious amount of water.
Regulatory Considerations
While this compound is not classified as hazardous under federal regulations like the Resource Conservation and Recovery Act (RCRA), state and local regulations may have stricter requirements[3][4][5]. It is the responsibility of the generator to ensure compliance with all applicable laws[6][7]. The disposal of deuterated compounds generally follows the guidelines for their non-deuterated counterparts[8][9]. Some suppliers may offer take-back programs for certain deuterated compounds, such as heavy water[10].
By adhering to these procedures, you can ensure the safe and environmentally responsible disposal of this compound. Always prioritize safety and regulatory compliance in your laboratory operations.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. google.com [google.com]
- 4. epa.gov [epa.gov]
- 5. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 6. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 7. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 8. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
Personal protective equipment for handling 4-Phenylbutyric acid-d2
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Phenylbutyric acid-d2. The following procedures are designed to ensure the safe handling of this compound and to provide clear, step-by-step guidance for operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
While one Safety Data Sheet (SDS) for this compound classifies it as not a hazardous substance or mixture[1], the non-deuterated form, 4-Phenylbutyric acid, is known to cause skin and eye irritation and may cause respiratory irritation[2][3]. Therefore, it is prudent to handle the deuterated compound with the same level of precaution. The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommended Equipment | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166[4] |
| Skin Protection | Protective gloves | Nitrile or neoprene gloves are preferred[5] |
| Lab coat or disposable gown | To prevent skin exposure[4][5] | |
| Respiratory Protection | Dust mask or respirator | N95 (US) or particulate filter is recommended, especially when handling powder[2][4][6] |
Safe Handling and Operational Plan
Proper handling procedures are crucial to minimize exposure and ensure a safe laboratory environment. Always work in a well-ventilated area and use engineering controls like a fume hood when possible[2][7].
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.
-
Area Preparation: Work in a designated, well-ventilated area, preferably a chemical fume hood, especially when dealing with the solid form to avoid dust inhalation[2][7].
-
Donning PPE: Put on a lab coat or gown, followed by gloves and eye protection. If there is a risk of inhaling dust, a respirator should be worn.
-
Handling the Compound:
-
After Handling:
Emergency Procedures
In case of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing and rinse skin thoroughly with large amounts of water. Call a physician if irritation develops.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
Waste Treatment and Disposal:
-
Chemical Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not empty into drains or release into the environment[2]. Place the material in a suitable, labeled container for disposal by a licensed waste disposal company.
-
Contaminated PPE: Handle contaminated PPE, such as gloves and lab coats, in the same way as the substance itself[2]. Place them in a sealed bag or container for proper disposal.
-
Empty Containers: Completely emptied packages can often be recycled, but should be handled in the same way as the substance itself until properly decontaminated[2].
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemos.de [chemos.de]
- 3. 4-Phenylbutyric acid - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. 4-Phenylbutyric acid 99 1821-12-1 [sigmaaldrich.com]
- 7. abmole.com [abmole.com]
- 8. lobachemie.com [lobachemie.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
